Chloro(triethylphosphine)gold
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
gold(1+);triethylphosphane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.Au.ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBBXLKWGHAVHP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.[Cl-].[Au+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AuClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15529-90-5 | |
| Record name | Chloro(triethylphosphine)gold | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15529-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl phosphine gold | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015529905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(triethylphosphine)gold | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (TRIETHYLPHOSPHINE)GOLD CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QCQ86A4RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Chloro(triethylphosphine)gold(I) for Advanced Research
Introduction: The Enduring Relevance of a Versatile Gold(I) Precursor
Chloro(triethylphosphine)gold(I) (CAS 15529-90-5), a linear, two-coordinate gold(I) complex, stands as a cornerstone reagent in the fields of catalysis, medicinal chemistry, and materials science.[1] While structurally simple, its unique electronic properties and reactivity profile make it an invaluable entry point for the synthesis of more complex gold-containing molecules and materials. This guide provides an in-depth examination of its core properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals. Its significance is deeply intertwined with that of Auranofin, an established anti-arthritic drug, as they share the pharmacologically active [Au(PEt₃)]⁺ cationic fragment, which is central to their biological activities.[2]
Core Physicochemical and Structural Properties
Chloro(triethylphosphine)gold(I) is typically a white to pale yellow or light reddish crystalline solid, soluble in many organic solvents.[1][3] Its fundamental properties are summarized below.
Physical and Chemical Data Summary
| Property | Value | Source |
| CAS Number | 15529-90-5 | [4][5] |
| Molecular Formula | C₆H₁₅AuClP | [1][4][5] |
| Molecular Weight | 350.58 g/mol | [3][4][5] |
| Appearance | White to pale yellow, whitish, light red, or light purple powder or chunks | [1][3] |
| Melting Point | 84-86 °C | [3] |
| Canonical SMILES | CCP(CC)CC.[Cl-].[Au+] | [1][5] |
| IUPAC Name | gold(1+);triethylphosphane;chloride | [5] |
| Synonyms | (Triethylphosphine)gold(I) chloride, Triethylphosphineaurous chloride, ClAuPEt₃ | [1][4][6] |
Structural Elucidation: The Linearity of Gold(I)
A defining characteristic of Chloro(triethylphosphine)gold(I) is its linear coordination geometry.[1] The gold(I) center, with its d¹⁰ electron configuration, is coordinated to one triethylphosphine ligand via the phosphorus atom and one chloride ion.[1] This preference for a two-coordinate, linear arrangement is a hallmark of gold(I) chemistry, heavily influenced by strong relativistic effects that alter orbital energies and favor hybrids with significant s-character for bonding.
Synthesis and Characterization Protocols
The synthesis of Chloro(triethylphosphine)gold(I) is straightforward, making it a readily accessible precursor for further chemical exploration.
Common Synthetic Routes
Two primary methods are employed for its synthesis:
-
Direct Reaction from Gold(I) Chloride: This is the most common laboratory-scale synthesis. It involves the direct reaction of gold(I) chloride (AuCl) with one equivalent of triethylphosphine (Et₃P) in a suitable organic solvent, such as dichloromethane (CH₂Cl₂).[1] The phosphine ligand readily displaces other weakly bound ligands or bridges in polymeric AuCl to form the stable monomeric complex.
-
Reduction of Gold(III) Precursors: An alternative route involves the reduction of a gold(III) precursor, such as chloroauric acid (HAuCl₄), using triethylphosphine.[1] In this case, the triethylphosphine acts as both a reducing agent and a ligand. For instance, the reaction of HAuCl₄ with an excess of triethylphosphine in ethanol yields the desired product.[1] A similar, well-documented procedure is used for the triphenylphosphine analogue, where HAuCl₄ is reduced by two equivalents of the phosphine.[7]
Experimental Workflow: Synthesis from Gold(I) Chloride
This protocol describes a standard, self-validating procedure for synthesizing Chloro(triethylphosphine)gold(I). The causality behind using an inert atmosphere is to prevent the oxidation of the phosphine ligand and potential side reactions. Dichloromethane is chosen for its ability to solubilize the reactants and the final product while being relatively unreactive.
Caption: A typical experimental workflow for the synthesis of Chloro(triethylphosphine)gold(I).
Step-by-Step Protocol:
-
Inert Atmosphere: Suspend gold(I) chloride (1.0 eq) in deoxygenated dichloromethane under a nitrogen or argon atmosphere in a Schlenk flask.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add triethylphosphine (1.0 eq) dropwise via syringe with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the dissolution of the solid AuCl as the soluble product forms.
-
Filtration: Once the reaction is complete, filter the solution through a Celite plug or a fine porosity frit to remove any insoluble impurities or unreacted starting material.
-
Crystallization: Reduce the volume of the filtrate under reduced pressure. Add a cold non-polar solvent, such as pentane or hexane, to precipitate the product.
-
Isolation: Collect the resulting white or pale-yellow solid by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
Characterization
-
NMR Spectroscopy: ³¹P NMR spectroscopy is a primary tool for characterization, typically showing a single sharp resonance. ¹H and ¹³C NMR are used to confirm the presence of the triethylphosphine ligand.
-
X-ray Crystallography: Single-crystal X-ray diffraction can be used to definitively confirm the linear geometry and provide precise bond lengths and angles. For the analogous triphenylphosphine complex, this technique has been used to confirm its orthorhombic crystal structure and linear coordination.[7]
Reactivity and Mechanistic Considerations
The reactivity of Chloro(triethylphosphine)gold(I) is dominated by the properties of the gold(I) center and the lability of the Au-Cl bond.
Ligand Substitution and Catalyst Activation
The chloride ligand is a good leaving group and can be readily displaced by other ligands. This is the foundational principle for its use as a precursor. A common strategy in catalysis is to abstract the chloride ion using a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgBF₄).[7] This generates a highly reactive, cationic gold(I) species, [(Et₃P)Au]⁺, which is a powerful π-acid capable of activating alkynes, allenes, and alkenes toward nucleophilic attack.[7]
Transmetalation Reactions
The complex undergoes transmetalation with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li).[1][7] This reaction replaces the chloride ligand with an alkyl or aryl group, forming a new Au-C bond and providing access to organogold compounds.[1][7]
Example: Et₃PAuCl + R-MgX → Et₃PAu-R + MgXCl
Key Applications in Science and Drug Development
Homogeneous Catalysis
Chloro(triethylphosphine)gold(I) is a precursor to active catalysts for a wide array of organic transformations.[1] The resulting cationic gold species are particularly effective in:
-
Alkene Hydroamination: Catalyzing the addition of amines across double bonds.[1]
-
Cyclization Reactions: Promoting the formation of complex ring structures from unsaturated substrates.[1]
-
Oxidation Reactions: Acting as a catalyst for the oxidation of alcohols and aldehydes.[1]
The choice of this precursor is strategic; the triethylphosphine ligand provides a balance of steric bulk and electron-donating character that stabilizes the gold(I) center while allowing for high catalytic activity.
Medicinal Chemistry and Anticancer Research
The biological activity of Chloro(triethylphosphine)gold(I) is of significant interest, largely due to its relationship with the FDA-approved drug Auranofin.[2] It is considered a promising anticancer drug candidate in its own right.[2]
Mechanism of Action: The primary cellular target is believed to be thioredoxin reductase (TrxR) , a key enzyme in maintaining cellular redox homeostasis.[1]
-
Inhibition of TrxR: The electrophilic [Au(PEt₃)]⁺ moiety reacts readily with the selenocysteine residues in the active site of TrxR, leading to irreversible inhibition of the enzyme.[1]
-
Oxidative Stress: Inhibition of TrxR disrupts the cell's ability to manage reactive oxygen species (ROS). The resulting increase in oxidative stress triggers downstream signaling cascades.[1]
-
Induction of Apoptosis: Elevated ROS levels lead to mitochondrial dysfunction and the activation of programmed cell death pathways (apoptosis).[1][2]
-
Autophagy: Studies have also shown that the compound can induce autophagy, another form of programmed cell death.[2]
Caption: Proposed mechanism of anticancer action for Chloro(triethylphosphine)gold(I).
Recent research has focused on encapsulating Chloro(triethylphosphine)gold(I) in biocompatible nanoparticles (e.g., PLGA-PEG) to enhance its pharmacological profile, improve delivery to tumor sites, and reduce side effects.[2] This nano-formulation has shown even greater cytotoxic effects in colorectal cancer cells compared to the free compound.[2]
Materials Science
The complex serves as a precursor for the controlled synthesis of gold nanoparticles.[1] Thermal or chemical decomposition of Chloro(triethylphosphine)gold(I) can lead to the formation of gold nanoparticles with specific sizes and properties, which are of interest for applications in electronics and sensing.[1]
Safety, Handling, and Storage
Chloro(triethylphosphine)gold(I) is a toxic compound and must be handled with appropriate precautions.[1][4]
GHS Hazard Summary
| Hazard Class | Statement | GHS Code | Source |
| Acute Toxicity (Oral) | Toxic if swallowed | H301 | [5][6] |
| Acute Toxicity (Dermal) | Toxic in contact with skin | H311 | [5] |
| Acute Toxicity (Inhalation) | Toxic if inhaled | H331 | [5] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [5][6] |
| Eye Damage/Irritation | Causes serious eye irritation | H319 | [5][6] |
| Germ Cell Mutagenicity | May cause genetic defects | H340 | [6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | H361 | [6] |
| STOT (Single Exposure) | May cause respiratory irritation | H335 | [5][6] |
Handling and PPE
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation.[1][6]
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[1][4][6]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] After skin contact, wash immediately with plenty of soap and water.[4] If swallowed, seek immediate medical attention.[6]
Storage and Stability
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials like water.[6] The material should be stored locked up.[6]
-
Stability: The compound is stable under recommended storage conditions but may decompose slowly in contact with air and moisture.[6]
Conclusion
Chloro(triethylphosphine)gold(I) is far more than a simple chemical intermediate. It is a versatile and powerful tool that provides access to a broad spectrum of applications, from sophisticated organic synthesis to the development of next-generation anticancer therapeutics. Its predictable reactivity, straightforward synthesis, and the well-understood role of its [Au(PEt₃)]⁺ moiety provide a solid and reliable foundation for innovation. A thorough understanding of its properties, handling requirements, and mechanistic pathways, as detailed in this guide, is essential for any researcher aiming to leverage the unique potential of gold chemistry.
References
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Wikipedia. Chloro(triphenylphosphine)gold(I). [Link]
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American Elements. Chloro(triethylphosphine)gold(I). [Link]
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Gelest, Inc. (2016, May 18). TRIETHYLPHOSPHINE GOLD(I) CHLORIDE Safety Data Sheet. [Link]
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ResearchGate. Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells | Request PDF. [Link]
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Cirri, D., et al. (2021). Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles. SpringerLink. [Link]
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PubChem. Chloro(triethylphosphine)gold. National Center for Biotechnology Information. [Link]
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ACS Publications. Antitumor Activity of the Mixed Phosphine Gold Species Chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I) | Journal of Medicinal Chemistry. [Link]
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PubChem. Chloro(triphenylphosphine)gold. National Center for Biotechnology Information. [Link]
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Et3PAuCl molecular structure and linear coordination geometry
An In-depth Technical Guide to the Molecular Structure and Linear Coordination Geometry of (Triethylphosphine)gold(I) Chloride (Et₃PAuCl)
This guide provides a comprehensive technical overview of (Triethylphosphine)gold(I) chloride (Et₃PAuCl), a key organogold compound with significant applications in catalysis and medicinal chemistry. We will delve into the fundamental principles governing its molecular structure, the experimental methodologies used for its characterization, and the theoretical basis for its distinct linear coordination geometry. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important coordination complex.
(Triethylphosphine)gold(I) chloride, with the chemical formula C₆H₁₅PAuCl, is a crystalline, air-stable coordination complex. As a member of the phosphinegold(I) halide family, it serves as a valuable precursor in the synthesis of more complex organogold compounds and as a catalyst in various organic transformations.[1] Furthermore, its structural similarity to the anti-arthritic drug Auranofin has made it a subject of intense study in medicinal chemistry to understand the structure-activity relationships of gold-based therapeutic agents.[2][3]
The defining characteristic of Et₃PAuCl, and indeed most two-coordinate gold(I) complexes, is its rigid and predictable linear geometry.[4] Understanding the origins and parameters of this geometry is crucial for predicting its reactivity, designing new catalysts, and elucidating its mechanism of action in biological systems.
Synthesis and Spectroscopic Characterization
The synthesis of Et₃PAuCl is well-established and typically involves the reaction of a gold(I) or gold(III) precursor with the triethylphosphine ligand. The most common laboratory-scale synthesis relies on the reduction of a gold(III) salt, such as chloroauric acid (HAuCl₄), where triethylphosphine acts as both the reducing agent and the coordinating ligand.[1]
Experimental Protocol: Synthesis of Et₃PAuCl
This protocol describes a common and reliable method for the synthesis of (Triethylphosphine)gold(I) chloride.
Causality: The choice of ethanol as a solvent is critical as it readily dissolves the chloroauric acid precursor and the triethylphosphine ligand, while the final product, Et₃PAuCl, has lower solubility, facilitating its crystallization upon cooling. Triethylphosphine is a sufficiently strong reducing agent to convert Au(III) to Au(I) while simultaneously coordinating to the resulting gold(I) center to form the stable complex.
Step-by-Step Methodology:
-
Preparation: Dissolve tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O) in absolute ethanol (approx. 10 mL per 1 g of HAuCl₄) in a round-bottom flask equipped with a magnetic stirrer. The solution will have a characteristic yellow color.
-
Reaction: While stirring vigorously at room temperature, slowly add a solution of triethylphosphine (Et₃P) in ethanol dropwise. A stoichiometric amount of phosphine is required, but a slight excess is often used to ensure complete reduction and coordination. The reaction is exothermic, and a color change from yellow to colorless will be observed as the Au(III) is reduced to Au(I).
-
Crystallization: Upon completion of the addition, continue stirring for 1-2 hours. The product will begin to precipitate as a white or pale-yellow solid. To maximize yield, cool the reaction mixture in an ice bath or refrigerate at 4°C for several hours.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to yield Chloro(triethylphosphine)gold(I) as a white, crystalline solid.
Spectroscopic Validation: ³¹P NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of the synthesized complex.
-
³¹P NMR Spectroscopy: Due to the presence of the phosphine ligand, ³¹P NMR is particularly diagnostic. In a suitable solvent like CDCl₃, Et₃PAuCl exhibits a single sharp resonance. The chemical shift provides information about the electronic environment of the phosphorus atom, and its singlet nature confirms the formation of a single phosphorus-containing species. This technique is also highly sensitive for monitoring the stability of the complex in solution over time.[5]
Molecular Structure and Bonding
The molecular structure of Et₃PAuCl has been definitively determined by single-crystal X-ray diffraction. The data reveals a two-coordinate gold(I) center bound to one phosphorus atom from the triethylphosphine ligand and one chlorine atom.
The Predominance of Linear Geometry in Au(I)
The linear coordination geometry observed in Et₃PAuCl is a hallmark of two-coordinate d¹⁰ metal complexes like Au(I).[4] This preference is primarily driven by:
-
Electronic Configuration: Gold(I) has a filled d-orbital shell (5d¹⁰). To form two covalent bonds, the metal utilizes hybrid orbitals formed from the 6s and one of the 6p orbitals (specifically, the 6p_z_). This sp hybridization results in two orbitals oriented 180° apart, leading to a linear arrangement that minimizes electron-electron repulsion.
-
Relativistic Effects: For heavy elements like gold, relativistic effects cause a significant contraction and energetic stabilization of the 6s orbital.[1] This enhances its participation in bonding and strengthens the preference for hybridization schemes, like sp, that maximize s-orbital character, further solidifying the energetic preference for a linear geometry.
Structural Parameters from X-ray Crystallography
The crystallographic analysis of Et₃PAuCl provides precise bond lengths and angles that define its molecular structure.[6] The crystal structure contains two crystallographically independent molecules in the asymmetric unit, which have very similar but not identical geometries due to minor differences in packing and ethyl group orientation.
| Parameter | Molecule 1 | Molecule 2 | Average Value |
| Au-P Bond Length (Å) | 2.232 (9) | 2.231 (8) | 2.232 |
| Au-Cl Bond Length (Å) | 2.305 (8) | 2.306 (8) | 2.306 |
| P-Au-Cl Bond Angle (°) | 178.5 (3) | 178.9 (3) | 178.7 |
| Data sourced from Tiekink, E. R. T. (1989). Acta Cryst. C45, 1233-1234.[6] |
These values confirm a nearly perfect linear coordination at the gold center. The closest distance between two gold atoms in the crystal lattice is 3.615 Å, which is longer than the sum of the van der Waals radii, indicating the absence of significant aurophilic (Au···Au) interactions in the solid state for this specific compound.[6]
Visualization of the Molecular Structure
The following diagram illustrates the linear coordination geometry of the Et₃PAuCl molecule.
Caption: Molecular structure and key bond lengths of Et₃PAuCl.
Experimental Workflow: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional atomic arrangement of a crystalline solid. The process provides the precise coordinates of each atom, from which bond lengths, bond angles, and intermolecular interactions are calculated.
Self-Validating Protocol for Structure Determination
The trustworthiness of a crystal structure relies on a rigorous, multi-step process where the quality of the data and the refinement model are continuously assessed.
-
Crystal Growth (Self-Validation Checkpoint 1): The primary requirement is a single, high-quality crystal free of significant defects. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The quality of the crystal directly impacts the quality of the diffraction data. For Et₃PAuCl, suitable crystals have been grown from the slow evaporation of an ethanol solution at low temperature (277 K).[6]
-
Data Collection (Self-Validation Checkpoint 2): The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected. The intensity and position of each diffracted spot are recorded. Data quality is assessed by monitoring the stability of the X-ray source and the crystal over time.
-
Structure Solution (Self-Validation Checkpoint 3): The collected data is processed to yield a set of structure factors. Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the heaviest atoms (in this case, gold).
-
Structure Refinement (Self-Validation Checkpoint 4): The initial atomic model is refined against the experimental data using least-squares methods. Lighter atoms (P, Cl, C) are located from difference Fourier maps. Hydrogen atoms are often placed in calculated positions. The model is refined until the calculated diffraction pattern closely matches the observed pattern, a process monitored by statistical indicators like the R-factor. A low R-factor (typically < 0.05) indicates a good fit between the model and the data.[6]
Workflow Diagram
The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.
Caption: Standard workflow for molecular structure determination via X-ray crystallography.
Conclusion
(Triethylphosphine)gold(I) chloride is a prototypical example of a two-coordinate gold(I) complex, exhibiting a nearly ideal linear geometry with a P-Au-Cl bond angle of approximately 178.7°. This structural arrangement is a direct consequence of the d¹⁰ electronic configuration of Au(I) and significant relativistic effects, which favor sp hybridization. Definitive structural parameters obtained from single-crystal X-ray diffraction provide the foundational data necessary for researchers in catalysis and medicinal chemistry to understand its reactivity, design new derivatives, and probe its interactions with biological targets. The robust protocols for its synthesis and characterization ensure its accessibility and reliability as a key building block in the ever-expanding field of gold chemistry.
References
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Tiekink, E. R. T. (1989). Chloro(triethylphosphine)gold(I). Acta Crystallographica Section C: Crystal Structure Communications, 45(8), 1233-1234. [Link]
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Marzo, T., Cirri, D., Gabbiani, C., et al. (2017). Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study. ACS Medicinal Chemistry Letters, 8(9), 997–1001. [Link]
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Wikipedia. Chloro(triphenylphosphine)gold(I). Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia. Organogold chemistry. Wikipedia, The Free Encyclopedia. [Link]
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Ciancaleoni, G., et al. (2021). Computational Studies of Au(I) and Au(III) Anticancer Metallo-drugs: A Survey. Molecules, 26(24), 7629. [Link]
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Marzo, T., et al. (2017). Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study. PubMed. [Link]
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A Technical Guide to the Solubility of Triethylphosphine Gold(I) Chloride in Organic Solvents
Introduction: The Critical Role of Solubility in Advancing Research
Triethylphosphine gold(I) chloride, with the chemical formula (C₂H₅)₃PAuCl, is a coordination complex that has garnered significant interest in diverse fields, including medicinal chemistry and materials science.[1] Its utility as a catalyst and as a precursor for gold nanoparticles hinges on its behavior in solution.[1] A thorough understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals to ensure reproducible experimental outcomes, optimize reaction conditions, and develop effective purification strategies. This in-depth technical guide provides a comprehensive overview of the solubility of triethylphosphine gold(I) chloride, the underlying principles governing its dissolution, and a detailed protocol for its quantitative determination.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For triethylphosphine gold(I) chloride, a moderately polar organometallic compound, its solubility is a nuanced interplay of several factors:
-
Molecular Structure: The molecule possesses a linear geometry around the gold(I) center, coordinated to a triethylphosphine ligand and a chloride ion.[1] The triethylphosphine ligand, with its alkyl chains, introduces a degree of nonpolar character. Conversely, the gold-chloride bond is polar, contributing to the overall moderate polarity of the complex.
-
Solvent Polarity: The polarity of the organic solvent plays a crucial role. Polar aprotic solvents, such as dichloromethane and acetone, are generally effective at solvating triethylphosphine gold(I) chloride. The partial positive and negative charges on the solvent molecules can interact favorably with the polar regions of the gold complex.
-
Dispersive Forces: Nonpolar solvents, like toluene and hexane, will primarily interact with the nonpolar ethyl groups of the triethylphosphine ligand through London dispersion forces. While these interactions are weaker than dipole-dipole interactions, they can still contribute to solubility, particularly in larger, more polarizable nonpolar solvents.
-
Coordination and Ligand Exchange: Some organic solvents with coordinating atoms (e.g., nitrogen in acetonitrile or oxygen in tetrahydrofuran) could potentially interact with the gold center. While the triethylphosphine ligand is generally stable, the possibility of solvent coordination or even ligand exchange, especially under certain conditions, can influence the dissolution process.
Qualitative and Quantitative Solubility Data
To provide a practical resource, the following table summarizes the expected qualitative solubility and provides a template for researchers to populate with their own quantitative data.
| Solvent Class | Solvent | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Halogenated | Dichloromethane | Soluble | Data to be determined |
| Chloroform | Likely Soluble | Data to be determined | |
| Ethers | Tetrahydrofuran (THF) | Likely Soluble | Data to be determined |
| Diethyl Ether | Sparingly Soluble | Data to be determined | |
| Ketones | Acetone | Soluble | Data to be determined |
| Alcohols | Methanol | Sparingly Soluble to Soluble | Data to be determined |
| Ethanol | Sparingly Soluble | Data to be determined | |
| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | Data to be determined |
| Aliphatic Hydrocarbons | Hexane | Insoluble to Sparingly Soluble | Data to be determined |
| Polar Aprotic | Acetonitrile | Likely Soluble | Data to be determined |
| Dimethylformamide (DMF) | Likely Soluble | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Data to be determined |
Experimental Protocol for Quantitative Solubility Determination
This section provides a detailed, step-by-step methodology for the accurate determination of the solubility of triethylphosphine gold(I) chloride in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Principle
The equilibrium solubility is determined by creating a saturated solution of triethylphosphine gold(I) chloride in the chosen solvent at a constant temperature. After allowing the solution to reach equilibrium, the undissolved solid is separated, and the concentration of the dissolved gold complex in the supernatant is quantified using a suitable analytical technique such as UV-Vis Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy.
Materials and Equipment
-
Triethylphosphine gold(I) chloride (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Constant temperature water bath or incubator
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer or NMR Spectrometer
Step-by-Step Methodology
-
Preparation of the Saturated Solution:
-
Accurately weigh an excess amount of triethylphosphine gold(I) chloride into a scintillation vial. The excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).
-
Agitate the mixture continuously using a vortex mixer or orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
For finer suspensions, centrifuge the vial at a moderate speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any undissolved microcrystals.
-
Immediately transfer the filtered supernatant to a pre-weighed volumetric flask and record the weight of the transferred solution. This allows for the determination of the solution's density if needed.
-
Dilute the sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
-
Quantification:
-
Using UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of triethylphosphine gold(I) chloride of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Using ¹H or ³¹P NMR Spectroscopy:
-
Prepare a standard solution of triethylphosphine gold(I) chloride with a known concentration.
-
Acquire the NMR spectrum of the saturated solution sample and the standard solution under identical conditions, including the use of a suitable internal standard if necessary.
-
Integrate the characteristic peaks of the dissolved gold complex in both spectra.
-
Calculate the concentration of the saturated solution by comparing the integral of the sample to that of the standard.[4]
-
-
-
Calculation of Solubility:
-
From the determined concentration of the saturated solution, calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Visualizing the Factors Influencing Solubility
The following diagram illustrates the key molecular interactions and experimental considerations that determine the solubility of triethylphosphine gold(I) chloride.
Caption: Factors influencing the solubility of triethylphosphine gold(I) chloride.
Conclusion
The solubility of triethylphosphine gold(I) chloride in organic solvents is a critical parameter for its effective application in research and development. This guide has provided a theoretical framework for understanding its solubility, qualitative solubility information, and a robust experimental protocol for its quantitative determination. By following the detailed methodology presented, researchers can generate reliable and accurate solubility data, enabling the optimization of experimental conditions and the advancement of their scientific endeavors.
References
-
MDPI. (2023, January 3). Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. Retrieved from [Link]
-
PubChem. Chloro(triethylphosphine)gold. Retrieved from [Link]
-
Ghiviriga, I. (2023, February 7). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. Retrieved from [Link]
-
Wikipedia. Chloro(triphenylphosphine)gold(I). Retrieved from [Link]
-
Haiss, W., Thanh, N. T. K., Aveyard, J., & Fernig, D. G. (2007). Determination of size and concentration of gold nanoparticles from UV-vis spectra. Analytical Chemistry, 79(11), 4215–4221. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]
- 3. Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors | MDPI [mdpi.com]
- 4. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: Chloro(triethylphosphine)gold(I) vs. Chloro(triphenylphosphine)gold(I)
Executive Summary
This technical guide analyzes the structural, electronic, and synthetic divergences between Chloro(triethylphosphine)gold(I) (
The Core Distinction:
-
: Dominated by strong
-donation from the alkyl phosphine. It is the direct precursor to the drug Auranofin . The ligand is sterically compact (Cone angle: 132°), facilitating rapid ligand exchange kinetics. -
: Characterized by significant steric bulk (Cone angle: 145°) and moderate
-acidic character due to the aryl rings. It serves as the standard "workhorse" precursor in gold catalysis and medicinal chemistry due to its air stability and ease of crystallization.
Part 1: Physicochemical Architecture & Ligand Effects
The reactivity of gold(I) complexes is governed by the Trans-Influence and Steric Bulk of the phosphine ligand.
Comparative Data Matrix
| Property | Chloro(triethylphosphine)gold(I) | Chloro(triphenylphosphine)gold(I) |
| Formula | ||
| Ligand Type | Trialkylphosphine (Aliphatic) | Triarylphosphine (Aromatic) |
| Tolman Cone Angle ( | 132° (Compact) | 145° (Bulky) |
| Electronic Character | Strong | Moderate |
| Au-Cl Bond Length | ~2.30 Å (Elongated via Trans-Influence) | ~2.28 Å |
| Stability | Ligand is air-sensitive (oxidizes to | Air-stable solid |
| Lipophilicity (LogP) | Lower (Alkyl chains) | Higher (Aryl rings) |
| Biological Role | Auranofin precursor (Anti-arthritic) | Experimental anti-cancer agent |
The Electronic "Push-Pull" Mechanism
The
-
Trans-Influence: Because
donates strongly, it destabilizes the bond trans to it (the Au-Cl bond). This makes the chloride in more labile (easier to displace) than in , theoretically accelerating ligand exchange reactions with biological thiols. -
Aurophilicity:
is famous for forming supramolecular aggregates via Au···Au interactions (approx.[1][2][3][4][5][6] 3.0–3.2 Å) in the solid state. The steric bulk of can sometimes frustrate this packing, but the aromatic rings also engage in stacking, stabilizing the crystal lattice.
Part 2: Synthetic Methodologies
Strategic Selection of Precursors
-
For
: Direct reduction of by the phosphine itself is possible because is cheap and air-stable. -
For
: Direct reduction is dangerous and wasteful because is volatile, toxic, and pyrophoric. The preferred route uses a Thiodiglycol (TDG) or Dimethyl sulfide (DMS) intermediate to reduce gold first, allowing precise stoichiometric addition of the expensive phosphine.
Workflow Diagram (Graphviz)
Caption: Modular synthesis pathway using Thiodiglycol (TDG) as a "soft" reduction intermediate to ensure purity and safety.
Detailed Protocol: The Thiodiglycol Route (Universal)
This method is superior to direct reduction for high-purity applications (e.g., drug synthesis) as it avoids contamination with phosphine oxides.
Reagents:
-
Potassium Tetrachloroaurate (
) or . -
2,2'-Thiodiglycol (TDG).
-
Ligand: Triphenylphosphine (
) OR Triethylphosphine ( ).[7]
Step-by-Step:
-
Reduction: Dissolve 1.0 eq of
in a mixture of distilled water and acetone. Cool to 0°C. -
Intermediate Formation: Slowly add 2.5 eq of Thiodiglycol. The yellow solution will turn colorless as Au(III) reduces to Au(I), forming the
species. -
Ligand Substitution:
-
For
: Dissolve (1.0 eq) in acetone and add dropwise. The product precipitates almost immediately as a white solid. -
For
:(Inert Atmosphere Required) . Under Nitrogen/Argon, inject (1.0 eq) via syringe. The is displaced by the stronger phosphine.
-
-
Workup:
-
Filter the solid (
) and wash with water/methanol. -
For
, extraction with Dichloromethane (DCM) may be required if it does not precipitate, followed by recrystallization from Hexane/DCM.
-
Part 3: Biological Mechanism & Reactivity
Both complexes act as "prodrugs." The chloride ligand is a leaving group, replaced by biological nucleophiles (thiols/selenols) in vivo.
The Target: Thioredoxin Reductase (TrxR)
The primary target for gold drugs is the selenocysteine (Sec) residue in the active site of TrxR.
-
Mechanism: The "Soft Acid" (Au+) prefers the "Soft Base" (Selenol, -SeH) over "Hard Bases" (Nitrogen/Oxygen) or even "Borderline" bases (Sulfur).
-
Kinetic Difference:
undergoes ligand exchange faster due to the stronger trans-effect of , potentially allowing faster inhibition of TrxR compared to the bulkier .
Mechanism of Action Diagram (Graphviz)
Caption: The "Gold Finger" mechanism: Sequential ligand exchange from Chloride
References
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
- Al-Sa'ady, A. K., et al. (1985). Coordination chemistry of Gold(I). Synthesis and spectroscopic characterization. Inorganic Chemistry.
-
Marzo, T., et al. (2019). Anticancer activity of a Gold(I) phosphine thioredoxin reductase inhibitor in multiple myeloma. Journal of Inorganic Biochemistry. Link
- Gandin, V., et al. (2010). The proteasome and thioredoxin reductase as targets for gold(I) compounds. Biochemical Pharmacology.
-
McKeage, M. J., et al. (2002). Antitumor activity of gold(I) phosphine complexes.[7][5] Journal of Inorganic Biochemistry.
-
Sigma-Aldrich. Product Specification: Chloro(triethylphosphine)gold(I). Link
Sources
- 1. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]
- 2. A second polymorph of chlorido(hydroxydiphenylphosphane)gold(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and crystal structure of the four-co-ordinate gold(I) complex chlorotris(triphenylphosphine)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer activity of a Gold(I) phosphine thioredoxin reductase inhibitor in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to the Stability of Triethylphosphinegold(I) Chloride (Et3PAuCl): A Comparative Analysis of Solid-State and Solution Behavior
Introduction
Triethylphosphinegold(I) chloride, denoted as Et3PAuCl, is a linear, two-coordinate gold(I) complex that serves as a vital precursor in the synthesis of more complex gold compounds and as a significant subject of study in its own right.[1][2] Its structural similarity to the anti-arthritic drug Auranofin, where a thiosugar ligand is replaced by a chloride, makes it a valuable model compound for investigating the biological activities and reaction mechanisms of phosphinegold(I) therapeutics.[3] For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of Et3PAuCl is not merely academic; it is a prerequisite for ensuring the integrity of experimental results, the viability of synthetic pathways, and the quality of derived materials. The stability profile of a compound dictates its storage, handling, and application parameters. This guide provides an in-depth technical analysis of the stability of Et3PAuCl, contrasting its behavior in the solid state with its dynamics in solution, grounded in mechanistic principles and validated analytical methodologies.
Part 1: Fundamental Physicochemical and Bonding Characteristics
The stability of any chemical compound is intrinsically linked to its structure and the nature of its chemical bonds. Et3PAuCl is a white to pale yellow crystalline solid characterized by a linear P-Au-Cl coordination geometry, with a bond angle approaching 180° (approximately 178°).[1] This geometry is typical for two-coordinate d¹⁰ metal complexes like gold(I).[4]
The core of its stability lies in the interplay between the gold-phosphorus and gold-chlorine bonds. Theoretical calculations and experimental observations indicate that the Au-P bond is thermodynamically more stable and possesses a higher bond dissociation energy than the Au-Cl bond.[1] The strength of the Au-P bond is further enhanced by the electron-donating nature of the triethylphosphine ligand, which increases the electron density on the gold center and strengthens the covalent interaction.[1] This robust Au-P bond is a defining feature of the molecule's overall resilience.
Part 2: Solid-State Stability: A State of High Inertness
In its solid, crystalline form, Et3PAuCl exhibits considerable stability under standard conditions.[5] The ordered arrangement of molecules within the crystal lattice minimizes intermolecular reactions and restricts mobility, thereby limiting pathways for decomposition. However, this stability is not absolute and can be compromised by specific environmental factors.
Factors Influencing Solid-State Degradation:
-
Atmospheric Exposure: Prolonged contact with air can initiate slow decomposition. The manufacturer's safety data sheet indicates that the material can react with atmospheric water and oxygen.[5] This underscores the necessity of storing the compound in a dry, inert atmosphere.
-
Thermal Stress: Heat is a critical factor. While stable at ambient temperatures, elevated temperatures can provide the activation energy needed to overcome lattice forces and initiate decomposition.[5] Gold(I) chlorides, in general, can be thermally sensitive. For instance, the simple inorganic salt aurous chloride (AuCl) begins to decompose at temperatures above 160°C.[6]
-
Mechanical Stress: Although less documented for this specific compound, high mechanical stress (e.g., excessive grinding) can create defects in the crystal lattice, potentially creating reactive sites and lowering the decomposition temperature.
Recommended Storage Protocol for Solid Et3PAuCl: To ensure long-term integrity, solid Et3PAuCl should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry location.
Experimental Protocol: Thermogravimetric Analysis (TGA) of Solid-State Stability
Objective: To determine the thermal decomposition profile of solid Et3PAuCl.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.
-
Sample Preparation: Place 5-10 mg of finely powdered Et3PAuCl into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Run the experiment under a controlled atmosphere, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition. A parallel experiment in an air atmosphere can be run to assess oxidative stability.[7]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to an upper limit (e.g., 400°C) at a constant ramp rate of 10°C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins.
Causality: This protocol provides a quantitative measure of thermal stability. The choice of an inert atmosphere is crucial to isolate the thermal decomposition from oxidative processes, thus providing a clearer understanding of the compound's intrinsic thermal lability.[7]
Caption: Factors influencing the decomposition of solid-state Et3PAuCl.
Part 3: Solution-Phase Stability: A More Dynamic Environment
While Et3PAuCl is remarkably stable in solution compared to many organometallic complexes, the solution phase introduces greater molecular mobility and the potential for interaction with solvent molecules and other solutes.[3][8]
Studies utilizing ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, a highly sensitive probe for the chemical environment of the phosphorus atom, have demonstrated that Et3PAuCl shows no significant changes in its NMR spectrum even after 35 days of incubation in a buffered aqueous methanol solution.[3] This indicates a high degree of stability against ligand dissociation or rearrangement under these conditions.[3][8] This contrasts sharply with its iodide analogue, Et3PAuI, which begins to show evidence of rearrangement into the cationic complex [Au(PEt3)2]⁺ after just one week, highlighting the superior stability imparted by the chloride ligand.[3]
Factors Influencing Solution Stability:
-
Solvent: The choice of solvent is paramount. While stable in many organic solvents and aqueous mixtures, highly coordinating solvents could potentially facilitate ligand exchange, although this is not commonly observed for Et3PAuCl due to the strong Au-P bond.[1]
-
pH and Temperature: As with most chemical entities, extremes of pH and temperature can accelerate degradation.[9] Acidic conditions, for instance, could potentially protonate the phosphine ligand, though this is unlikely under typical physiological pH.
-
Ligand Rearrangement (Disproportionation): The primary, albeit very slow, potential decomposition pathway in solution for phosphinegold(I) halides is a disproportionation reaction: 2 L-Au-X ⇌ [L₂Au]⁺ + [AuX₂]⁻ (where L = PR₃, X = halide) For Et3PAuCl, the equilibrium for this reaction lies heavily to the left, and the formation of [Au(PEt3)2]⁺ is not readily detected over long periods, attesting to its stability.[3]
-
Photodegradation: Organogold compounds can be sensitive to light. The energy from UV or even visible light can be sufficient to induce homolytic or heterolytic cleavage of the Au-P or Au-Cl bonds, generating reactive intermediates that lead to decomposition.[10][11] Therefore, solutions of Et3PAuCl should be protected from light.
Data Summary: Solution Stability of Et3PAuCl
| Solvent/Medium | Incubation Time | Temperature | Analytical Method | Observed Stability/Degradation | Reference |
| Trizma base/CH₃COOH, H₂O/CH₃OH/CD₃OD, pH 7 | 35 days | Ambient | ³¹P NMR | No significant changes detected; highly stable. | [3] |
| In presence of 0.9% NaCl | Not specified | Ambient | ³¹P NMR | Exhibits large stability. | [8] |
| In 10 mM PBS buffer | Not specified | Ambient | ³¹P NMR | Exhibits large stability, suitable for pharmacological testing. | [3] |
Experimental Protocol: Solution Stability Assessment via ³¹P NMR and HPLC
Objective: To monitor the stability of Et3PAuCl in a specific solvent system over time, quantifying the parent compound and detecting potential degradants.
Methodology:
-
Solution Preparation: Prepare a stock solution of Et3PAuCl of known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., methanol, DMSO, or a relevant biological buffer). Protect the solution from light by using an amber vial.
-
Time-Point Sampling: Aliquot the solution into multiple sealed vials. Store them under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot by both ³¹P NMR and HPLC to establish the initial purity and concentration.
-
³¹P NMR Analysis:
-
Acquire a proton-decoupled ³¹P NMR spectrum at each time point (e.g., 1, 3, 7, 14, 30 days).
-
Rationale: This technique specifically monitors the phosphorus nucleus. The appearance of new peaks would indicate the formation of new phosphorus-containing species, such as [Au(PEt3)2]⁺ or triethylphosphine oxide.[3]
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating Et3PAuCl from potential degradation products.[12][13]
-
Inject samples at each time point.
-
Rationale: HPLC provides quantitative data. By integrating the peak area of Et3PAuCl, one can accurately determine its concentration over time and calculate the degradation rate. The appearance of new peaks signifies degradation products.[13]
-
-
Data Interpretation: Compare the NMR spectra and HPLC chromatograms over time. A stable compound will show no new peaks in the NMR and a consistent peak area in the HPLC.
Caption: Potential ligand rearrangement pathway for Et3PAuCl in solution.
Part 4: A Validated Workflow for Comprehensive Stability Assessment
A robust stability assessment program relies on the synergistic use of multiple analytical techniques to provide orthogonal data, ensuring a complete picture of the compound's behavior.[14]
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As discussed, ³¹P NMR is indispensable for phosphine complexes. ¹H NMR can also be used to monitor the integrity of the ethyl groups on the phosphine ligand.[13][15]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative stability studies, ideal for determining purity and the rate of degradation.[13]
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally useful for identifying the exact mass of ions in solution, making it perfect for confirming the identity of rearrangement products like [Au(PEt3)2]⁺.[3]
-
Spectroscopy (UV-Vis, FT-IR): These techniques can provide supporting evidence of structural changes. A change in the coordination sphere of the gold atom could lead to shifts in the UV-Vis absorption spectrum. FT-IR can detect changes in vibrational modes of the P-C bonds.[13]
Caption: Workflow for a comprehensive Et3PAuCl stability study.
Conclusion
Triethylphosphinegold(I) chloride (Et3PAuCl) is a robust chemical compound characterized by high stability in both the solid state and in solution.
-
In the solid state, its stability is governed by a well-defined crystalline structure and strong intramolecular bonds. Degradation is slow and primarily initiated by external factors such as heat and prolonged exposure to atmospheric oxygen and moisture.
-
In solution, Et3PAuCl demonstrates remarkable inertness, significantly higher than its heavier halide analogues. The primary theoretical degradation pathway, ligand disproportionation, is kinetically hindered, and the compound remains intact for extended periods under typical laboratory and physiological-like conditions.
For drug development professionals and researchers, this high stability is a significant asset, ensuring reproducibility and reliability in experimental settings. The key to preserving its integrity lies in proper handling and storage: specifically, protection from heat, light, and atmospheric exposure. The application of orthogonal analytical techniques, particularly ³¹P NMR and HPLC, provides a self-validating system to monitor and confirm the stability of Et3PAuCl for any given application.
References
-
Auranofin, Et3PAuCl and Et3PAuI exert high in vitro cytotoxic ef- fects toward colorectal cancer cell lines - UNIPI. Available at: [Link]
-
Solid state stability and solubility of triethylenetetramine dihydrochloride - PubMed. Available at: [Link]
-
Analysis of the Et3PAuCl and its encapsulated form on cell cycle... - ResearchGate. Available at: [Link]
-
Factors affecting stability of metal complexes | PPTX - Slideshare. Available at: [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. Available at: [Link]
-
Factors affecting the stability of complexes | Complexes | JEE Chemistry - Unacademy. Available at: [Link]
-
Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study - PMC - NIH. Available at: [Link]
-
Stability of the gold(i)-phosphine bond. A comparison with other group 11 elements - PubMed. Available at: [Link]
-
Thermal stability of trihexyl(tetradecyl)phosphonium chloride - RSC Publishing. (2018-01-05). Available at: [Link]
-
(PDF) Stability indicating HPLC method for the simultaneous analysis of Gatifloxacin and Loteprednol in eyedrop formulation using design of experiment approach - ResearchGate. (2023-03-22). Available at: [Link]
-
Chloro(triethylphosphine)gold | C6H15AuClP | CID 3032639 - PubChem. Available at: [Link]
-
Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning - MDPI. Available at: [Link]
-
Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer - PubMed. Available at: [Link]
-
Stability of the Gold(I)−Phosphine Bond. A Comparison with Other Group 11 Elements. Available at: [Link]
-
TRIETHYLPHOSPHINE GOLD(I) CHLORIDE - Gelest, Inc. (2016-05-18). Available at: [Link]
-
The mechanism of acute cytotoxicity of triethylphosphine gold(I) complexes. II. Triethylphosphine gold chloride-induced alterations in mitochondrial function - PubMed. Available at: [Link]
-
Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important? - PMC - NIH. (2025-05-08). Available at: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. (2025-03-24). Available at: [Link]
-
Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. Available at: [Link]
-
Gold Chloride - 911Metallurgist. (2016-10-25). Available at: [Link]
-
(PDF) Effects of pH and temperature on the stability and decomposition of N,N'N''-triethylenethiophosphoramide in urine and buffer - ResearchGate. (2025-08-06). Available at: [Link]
-
Homogeneous Photocatalytic Reactions with Organometallic and Coordination Compounds-Perspectives for Sustainable Chemistry | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
-
Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime - MDPI. (2023-09-12). Available at: [Link]
-
Effect of phosphine substituents in gold(I) complexes: a theoretical study of MeAuPR3, R = H, Me, Ph | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
-
Organogold chemistry - Wikipedia. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PHOSPHANE GOLD(I) COMPLEXES WITH THIOSEMICARBAZONE LIGANDS - KFUPM ePrints. Available at: [Link]
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- 11. Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sepscience.com [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
Chloro(triethylphosphine)gold(I) molecular weight and physical data
Compound: Chloro(triethylphosphine)gold(I) CAS: 15529-90-5 Formula: (C₂H₅)₃PAuCl[1][2][3][4][5]
Executive Summary
Chloro(triethylphosphine)gold(I) (Et₃PAuCl) represents a foundational precursor in organogold chemistry.[5] Distinguished by its linear coordination geometry and the moderate steric bulk of the triethylphosphine ligand (Cone Angle θ ≈ 132°), it serves as the primary intermediate for the synthesis of Auranofin (Ridaura®), a WHO-listed antirheumatic agent.[5] Beyond medicinal chemistry, Et₃PAuCl is a potent π-acid catalyst used to activate alkynes and allenes in homogeneous catalysis.[5] This guide details its physicochemical profile, a high-purity synthetic protocol, and its mechanistic role in drug development.[5][6]
Physicochemical Profile
The following data aggregates experimental values from crystallographic and spectroscopic standards.
| Property | Value / Description | Notes |
| Molecular Weight | 350.58 g/mol | Monoisotopic mass: 350.03 Da |
| Appearance | White to pale yellow crystalline solid | Colorless when ultra-pure; yellowing indicates Au(III) impurities.[5] |
| Melting Point | 85–87 °C | Sharp melting point indicates high purity.[5] |
| Solubility | Soluble: CH₂Cl₂, CHCl₃, THF, BenzeneInsoluble: Water, Hexanes | Lipophilic nature facilitates membrane transport in biological systems.[5] |
| Coordination Geometry | Linear (P-Au-Cl) | Bond Angle: ~178° (near linear).[5][7] |
| Bond Lengths | Au-P: ~2.23 ÅAu-Cl: ~2.30 Å | Typical for two-coordinate Au(I) species.[5][7] |
| ³¹P NMR Shift | δ ~33–36 ppm (in CDCl₃) | Singlet; shift is distinct from free PEt₃ (δ -20 ppm).[5] |
| Stability | Air-stable (solid); Light-sensitive | Solutions slowly disproportionate to Au(0) and Au(III) if exposed to light.[5] |
Synthetic Methodology: The Sulfide-Displacement Route
Expertise & Experience
While direct reduction of chloroauric acid (HAuCl₄) with phosphines is possible, it is not recommended for high-purity applications due to the risk of over-reduction to colloidal gold (Au⁰) or incomplete reduction yielding Au(III) contaminants.[5]
The Gold Standard Protocol: The preferred method utilizes a labile sulfide intermediate—Chloro(dimethylsulfide)gold(I) [Au(DMS)Cl]—to ensure the gold center is already in the +1 oxidation state before the phosphine is introduced.[5] This method guarantees a stoichiometric reaction and a cleaner product.[5]
Protocol Workflow
Precursor: Chloro(dimethylsulfide)gold(I) (Au(DMS)Cl) Reagent: Triethylphosphine (PEt₃) (1.0 M in THF or pure liquid) Solvent: Dichloromethane (DCM) (Anhydrous)[5]
Step-by-Step Procedure
-
Setup: Flame-dry a Schlenk flask and purge with nitrogen/argon. While Et₃PAuCl is air-stable, the free phosphine (PEt₃) is oxidation-sensitive.[5]
-
Dissolution: Dissolve 1.0 eq of Au(DMS)Cl in anhydrous DCM. The solution should be clear and colorless.
-
Addition: Add 1.05 eq of Triethylphosphine dropwise at 0 °C.
-
Observation: No gas evolution occurs, but the smell of DMS (cabbage-like) will become apparent as it is displaced.[5]
-
-
Reaction: Stir at room temperature for 1 hour.
-
Self-Validating Checkpoint: The solution must remain clear. Any purple/gray tint indicates decomposition to colloidal gold.[5]
-
-
Isolation:
-
Drying: Dry under high vacuum for 4 hours to remove trace solvents.
Reaction Logic Diagram
Caption: Synthesis via the sulfide-displacement route prevents oxidation state contamination.[5]
Pharmacological & Catalytic Utility
Auranofin Synthesis
Et₃PAuCl is the immediate precursor to Auranofin.[5] The chloride ligand is displaced by a tetra-acetylated thioglucose moiety.[5] This transformation highlights the "soft-soft" interaction preference of Gold(I), favoring sulfur ligands over halides.[5]
Mechanism of Action: The "Gold Finger" Effect
In biological systems, the Et₃PAu⁺ cation (generated by Cl⁻ loss) acts as a "soft" electrophile.[5] It targets selenocysteine and cysteine residues in proteins like Thioredoxin Reductase (TrxR) .[5]
-
Zinc Finger Displacement: Au(I) can displace Zn(II) from "zinc finger" transcription factors due to higher affinity for the cysteine thiolates, structurally disrupting the protein and inhibiting its function.[5]
Catalytic Activation
In organic synthesis, Et₃PAuCl (often activated by AgSbF₆ to remove Cl⁻) acts as a Lewis acid to activate alkynes toward nucleophilic attack (e.g., hydration, hydroamination).[5]
Functional Pathway Diagram
Caption: Divergent pathways: Biological inhibition via thiolate binding vs. Catalytic alkyne activation.[5]
Handling & Stability Standards
To maintain scientific integrity and reproducibility, adhere to these handling protocols:
-
Light Protection: Store solid and solutions in amber vials or wrapped in foil. Photodecomposition yields colloidal gold (purple stain).[5]
-
Solvent Compatibility: Avoid DMSO for long-term storage of the chloride complex, as DMSO can coordinate to gold, competing with the phosphine over time.[5]
-
Toxicity: While the complex is less volatile than free PEt₃, it contains heavy metal and phosphine components.[5] Handle in a fume hood.
-
Waste Disposal: Segregate as heavy metal waste (Gold). Do not mix with acidic waste streams to prevent phosphine gas generation.[5]
References
-
Synthesis & Crystallography: Tiekink, E. R. T. (1989).[5][7] Chloro(triethylphosphine)gold(I). Acta Crystallographica Section C, 45(8), 1233–1234.[5][7]
-
Pharmacology (Auranofin): Shaw, C. F. (1999).[5] Gold-based therapeutic agents.[5][8][9][10][11] Chemical Reviews, 99(9), 2589–2600.[5]
-
Physical Properties: PubChem Compound Summary for CID 6093278, Chloro(triethylphosphine)gold(I).[5] [5]
-
Anticancer Applications: Marzo, T., et al. (2019).[5][8] Gold(I) carbenes and phosphines as inhibitors of thioredoxin reductase. Journal of Medicinal Chemistry. [5]
Sources
- 1. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural basis for the inhibitory mechanism of auranofin and gold(I) analogues against Pseudomonas aeruginosa global virulence factor regulator Vfr - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
The Pharmacophore of Chrysotherapy: A Technical Deep Dive into SKF 36914
Executive Summary
SKF 36914 (Chloro(triethylphosphine)gold(I)) represents a pivotal inflection point in the history of anti-rheumatic drug development. Developed by Smith, Kline & French (now GSK) during the "Gold Rush" of the 1970s, SKF 36914 was the first gold compound to demonstrate significant oral bioavailability, breaking the paradigm of injectable-only chrysotherapy (e.g., gold sodium thiomalate).
While SKF 36914 itself was not commercialized due to gastric irritancy, it served as the essential pharmacophore and lead compound for Auranofin (SKF 39162) . This guide analyzes SKF 36914 not merely as a historical footnote, but as the active transport species responsible for the cellular uptake of oral gold, with renewed relevance in modern oncology targeting Thioredoxin Reductase (TrxR).
Chemical Architecture & Identity
SKF 36914 is a linear coordination complex of gold(I).[1][2] Unlike the polymeric, hydrophilic gold thiolates used in early rheumatoid arthritis (RA) therapy, SKF 36914 is monomeric and lipophilic.
Structural Specifications
-
Formula:
-
Molecular Weight: 350.58 g/mol [1]
-
Coordination Geometry: Linear (Typical of
Au(I) complexes)[1] -
Hard/Soft Acid-Base (HSAB) Theory: The Au(I) center acts as a "soft" acid, showing high affinity for "soft" bases like phosphines and thiols (sulfur/selenium).
The "Carrier" Hypothesis
The triethylphosphine (
The SKF Development Pipeline: From Injection to Oral
The transition from injectable gold to SKF 36914 was driven by the need to improve patient compliance and pharmacokinetic stability.
The Failure of Injectables
Injectable salts like Gold Sodium Thiomalate (Myochrysine) were hydrophilic and polymeric. They required intramuscular injection, had poor tissue distribution, and sequestered in the kidneys.
The SKF 36914 Breakthrough
Researchers at SKF discovered that phosphine-gold complexes could be absorbed orally. SKF 36914 showed potent anti-arthritic activity in adjuvant-induced arthritis rat models. However, the direct exposure of the gastric mucosa to the
The Auranofin Solution
To mitigate toxicity, the chloride ligand of SKF 36914 was replaced with an acetylated thiosugar (
Visualization of the Development Logic:
Figure 1: The structural evolution from hydrophilic injectables to the lipophilic SKF 36914 and the stabilized prodrug Auranofin.
Mechanism of Action: The Ligand Exchange Model
Current understanding posits that SKF 36914 (and Auranofin) acts as a "pro-drug" for the active gold cation. The mechanism relies on the lability of the ligands.
The Exchange Cascade
-
Entry: The neutral
complex permeates the cell membrane. -
Activation: The Cl ligand is displaced by high-affinity cytosolic thiols (R-SH).
-
Targeting: The
moiety binds to the selenocysteine active site of Thioredoxin Reductase (TrxR) . -
Effect: Inhibition of TrxR leads to mitochondrial accumulation of Reactive Oxygen Species (ROS) and subsequent apoptosis (in cancer cells) or immune modulation (in RA).
Visualization of Cellular Signaling:
Figure 2: The cellular mechanism of action, highlighting the critical ligand exchange event at the thioredoxin reductase active site.
Experimental Protocols
Synthesis of SKF 36914 (Et3PAuCl)
Rationale: This protocol utilizes the reduction of Tetrachloroauric(III) acid by the phosphine ligand itself, a standard method for generating Au(I) phosphine complexes.
Materials:
-
Tetrachloroauric(III) acid trihydrate (
) -
Triethylphosphine (
) (1.0 M in THF) -
Ethanol (95%)[2]
-
Distilled Water
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g (2.54 mmol) of
in 10 mL of distilled water. -
Addition: Add 20 mL of ethanol to the solution.
-
Reduction: Under constant stirring at
(ice bath), add 2 equivalents of Triethylphosphine dropwise.-
Note: The first equivalent reduces Au(III) to Au(I). The second equivalent coordinates to the gold.[3]
-
Reaction:
-
-
Precipitation: The solution will turn clear, then white precipitate (SKF 36914) may form upon concentration or cooling.
-
Purification: Filter the solid, wash with cold water (to remove HCl and phosphine oxide), and recrystallize from ethanol/hexane.
-
Validation: Verify structure via
-NMR (Singlet approx. 35-40 ppm relative to ).
Thioredoxin Reductase (TrxR) Inhibition Assay
Rationale: To verify the biological activity of the synthesized compound compared to Auranofin.
-
Preparation: Incubate purified rat liver TrxR (Sigma-Aldrich) with varying concentrations of SKF 36914 (0.1 nM – 100 nM) in phosphate buffer (pH 7.4) for 15 minutes.
-
Substrate Addition: Add DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and NADPH.
-
Measurement: Monitor the increase in absorbance at 412 nm (formation of TNB anion).
-
Calculation: Determine the
. SKF 36914 typically shows an in the low nanomolar range ( ), similar to Auranofin.
Comparative Data Analysis
The following table summarizes the physicochemical and biological differences between the gold generations.
| Feature | Gold Sodium Thiomalate (Injectable) | SKF 36914 (Intermediate) | Auranofin (Oral Drug) |
| Structure | Polymeric Au(I)-Thiolate | Monomeric | Monomeric |
| Lipophilicity (LogP) | Negative (Hydrophilic) | ~2.5 (Lipophilic) | 1.6 (Lipophilic) |
| Route | IM Injection | Oral (Experimental) | Oral |
| Cellular Uptake | Endocytosis (Slow) | Passive Diffusion (Rapid) | Passive Diffusion (Rapid) |
| Primary Toxicity | Renal (Nephrotoxicity) | Gastric (Mucosal Irritation) | Gastrointestinal (Diarrhea) |
| TrxR Inhibition | Weak / Indirect | Potent ( | Potent ( |
References
-
Walz, D. T., et al. (1983). Mechanism of Action of Auranofin.[5][6][7][8][9][10] Journal of Rheumatology.
-
Sutton, B. M., et al. (1972). Oral Gold.[5][11][12] Antiarthritic Activity of Alkylphosphinegold Coordination Complexes. Journal of Medicinal Chemistry.
-
Berners-Price, S. J., & Filipovska, A. (2011). Gold compounds as therapeutic agents for human diseases.[5][7][8][11][12] Metallomics.
-
Selleck Chemicals. (n.d.). Auranofin (SKF-39162) Datasheet and Technical Information.
-
PubChem. (n.d.). Chloro(triethylphosphine)gold(I) Compound Summary. National Library of Medicine.
Sources
- 1. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]
- 2. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 3. Chloro(triethylphosphine)gold | C6H15AuClP | CID 3032639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. æ°¯(ä¸ä¹åºè¦)é(I)_15529-90-5_ C6H15AuClP [uivchem.com]
- 5. Auranofin. A preliminary review of its pharmacological properties and therapeutic use in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunopharmacology of gold sodium thiomalate and auranofin (SK&F D-39162): effects on cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Auranofin, as an anti-rheumatic gold compound suppresses LPS-induced homodimerization of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Distribution of gold in blood following administration of auranofin (SK&F D-39162) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SK&F 36914--an agent for oral chrysotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis of Chloro(triethylphosphine)gold(I)
Executive Summary & Scope
Target Molecule: Chloro(triethylphosphine)gold(I) [Et
This protocol details the synthesis of Et
Scientific Principles & Mechanism
The Challenge of Gold Redox Chemistry
The synthesis requires the reduction of Gold(III) (
The Thiodiglycol Solution
To solve this, we utilize 2,2'-Thiodiglycol (TDG) . TDG acts as a "sacrificial" soft ligand that performs two functions simultaneously:
-
Reduction: It reduces Au(III) to Au(I), itself oxidizing to a sulfoxide.
-
Stabilization: It temporarily coordinates the Au(I) center, preventing disproportionation to metallic gold.
The subsequent addition of Triethylphosphine (Et
Reaction Scheme
Workflow Visualization
Figure 1: Logical workflow for the reductive complexation of Gold(III) to Gold(I) phosphines.
Experimental Protocol (Thiodiglycol Method)
Reagents & Materials Table
| Reagent | Role | Equiv. | Notes |
| HAuCl | Precursor | 1.0 | Hygroscopic; weigh quickly. |
| 2,2'-Thiodiglycol | Reductant | ~2.5 | Excess ensures full reduction. |
| Triethylphosphine (Et | Ligand | 1.05 | Pyrophoric. Use 1.0M solution in THF/Hexane if possible. |
| Methanol/Ethanol | Solvent | N/A | Degassed. |
| Distilled Water | Co-solvent | N/A | - |
Step-by-Step Methodology
Safety Pre-Check:
-
Et
P is toxic and air-sensitive. All phosphine handling must occur under an inert atmosphere (Nitrogen or Argon) or using a Schlenk line. -
HAuCl
is corrosive and stains skin purple (colloidal gold). Wear double nitrile gloves.
Step 1: Preparation of the Gold Solution
-
Dissolve 1.0 g (2.54 mmol) of HAuCl
·3H O in 20 mL of distilled water and 20 mL of Ethanol in a round-bottom flask. -
Cool the orange-yellow solution to 0 °C in an ice bath.
Step 2: Reduction (The "Bleaching" Phase)
-
Slowly add 0.8 mL (approx. 7.5 mmol) of 2,2'-thiodiglycol dropwise with stirring.
-
Observation: The solution will initially darken, then fade from bright orange to colorless .
-
Mechanism Note: The loss of color indicates the reduction of
Au(III) (colored) to Au(I) (colorless). -
Stir at 0 °C for 15–20 minutes to ensure complete reduction.
Step 3: Ligand Addition
-
Prepare a solution of Triethylphosphine (2.6 mmol, slight excess) in 5 mL of Ethanol.
-
Note: If using commercial 1.0 M solution, add 2.6 mL directly.
-
-
Add the phosphine solution dropwise to the colorless gold mixture.
-
Observation: A white precipitate should form almost immediately.
-
Allow the mixture to stir at room temperature for 30 minutes.
Step 4: Workup & Purification
-
Filtration: Filter the white solid using a sintered glass funnel.
-
Washing: Wash the solid with:
-
Cold water (
mL) to remove TDG-sulfoxide and HCl. -
Cold ethanol (
mL) to remove unreacted phosphine. -
Diethyl ether (
mL) to dry the solid.
-
-
Recrystallization (Optional but Recommended): Dissolve the crude solid in a minimum amount of warm dichloromethane (DCM) and add dropwise hexane until turbid. Cool to -20 °C to yield crystalline needles.
-
Drying: Dry under high vacuum for 2 hours.
Quality Control & Validation Criteria
To validate the synthesis, compare your product against these standard physicochemical properties.
| Parameter | Expected Value | Method of Verification |
| Appearance | White crystalline solid | Visual Inspection |
| Melting Point | 84–86 °C [1, 2] | Capillary Melting Point Apparatus |
| In CDCl | ||
| Solubility | Soluble in DCM, CHCl | Solubility Test |
| Stability | Stable in air (solid state); Oxidizes slowly in solution | Store at 4 °C under Argon |
Troubleshooting Guide
-
Purple/Grey Product: Indicates colloidal gold formation (reduction to Au(0)).
-
Cause: Added phosphine too fast or temperature too high during reduction.
-
Fix: Ensure the solution is completely colorless (Au(I)) before adding phosphine. Keep cold.
-
-
Oily Product:
-
Cause: Impure thiodiglycol or residual solvent.
-
Fix: Recrystallize from DCM/Hexane.
-
References
-
Al-Sa'ady, A. K., McAuliffe, C. A., Parish, R. V., & Sandbank, J. A. (1985).[1] A General Synthesis for Gold(I) Complexes. Inorganic Syntheses, 23, 191–194.[1]
-
Sigma-Aldrich. (n.d.). Chloro(triethylphosphine)gold(I) Product Specification.
-
Uson, R., Laguna, A., & Laguna, M. (1989). (Tetrahydrothiophene)gold(I) or Gold(III) Complexes.[2][3][4] Inorganic Syntheses, 26, 85–91.
Sources
Application Notes and Protocols: (Triethylphosphine)gold(I) Chloride (Et3PAuCl) in Catalytic Alkyne Hydroamination
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide an in-depth technical guide to the utilization of (triethylphosphine)gold(I) chloride (Et3PAuCl) as a catalyst for alkyne hydroamination. This document moves beyond a simple recitation of procedures to offer insights into the causality of experimental choices, ensuring that researchers can not only replicate but also adapt and troubleshoot these powerful synthetic transformations. The hydroamination of alkynes is a highly atom-economical method for the formation of carbon-nitrogen bonds, yielding valuable enamines, imines, and various nitrogen-containing heterocycles that are pivotal scaffolds in medicinal chemistry and materials science.
The Role and Activation of Et3PAuCl in Catalysis
(Triethylphosphine)gold(I) chloride is a stable, commercially available precatalyst. The triethylphosphine ligand (Et3P) is a moderately electron-donating and sterically accessible phosphine. In the context of gold-catalyzed hydroamination, the active catalytic species is typically a cationic gold(I) complex. The chloride ligand on Et3PAuCl is not sufficiently labile to be displaced by the alkyne substrate. Therefore, activation is required to generate the catalytically active species, [Et3PAu]+.
This is most commonly achieved by the addition of a silver salt with a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF6), silver tetrafluoroborate (AgBF4), or silver triflate (AgOTf). The silver cation abstracts the chloride from the gold complex, forming insoluble silver chloride (AgCl), which precipitates from the reaction mixture, driving the equilibrium towards the formation of the active cationic gold catalyst.
General Mechanism of Gold-Catalyzed Alkyne Hydroamination
The generally accepted mechanism for gold(I)-catalyzed alkyne hydroamination proceeds through a series of well-defined steps. Understanding this mechanism is crucial for predicting regioselectivity and optimizing reaction conditions.
-
Alkyne Coordination: The cationic gold(I) catalyst, [Et3PAu]+, coordinates to the carbon-carbon triple bond of the alkyne, forming a π-complex. This coordination renders the alkyne more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The amine nucleophile attacks the activated alkyne. In the case of terminal alkynes, the attack generally follows Markovnikov regioselectivity, with the nitrogen atom adding to the more substituted carbon of the alkyne.
-
Protodeauration: A proton is transferred from the nitrogen atom to the carbon atom bearing the gold moiety. This step results in the formation of the enamine or imine product and regenerates the active cationic gold(I) catalyst, allowing it to re-enter the catalytic cycle.
Intermolecular Hydroamination of Alkynes
The intermolecular addition of amines to alkynes is a direct route to enamines and imines, which are versatile intermediates in organic synthesis. While N-heterocyclic carbene (NHC) gold complexes have been extensively studied for this transformation, phosphine-ligated systems like Et3PAuCl are also effective, particularly for certain substrate combinations.[1][2]
Protocol: Intermolecular Hydroamination of Phenylacetylene with Aniline
This protocol provides a general procedure for the Et3PAuCl-catalyzed hydroamination of a terminal alkyne with an aromatic amine.
Materials:
-
Et3PAuCl (1 mol%)
-
Silver Hexafluoroantimonate (AgSbF6) (1 mol%)
-
Phenylacetylene (1.0 mmol)
-
Aniline (1.2 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Et3PAuCl (3.5 mg, 0.01 mmol) and AgSbF6 (3.4 mg, 0.01 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture for 15 minutes at room temperature to ensure the formation of the active catalyst and precipitation of AgCl.
-
Add phenylacetylene (102 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel to remove the catalyst and AgCl.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imine.
Table 1: Scope of Intermolecular Hydroamination with Various Amines and Alkynes (Illustrative)
| Entry | Alkyne | Amine | Product | Yield (%) |
| 1 | Phenylacetylene | Aniline | N-(1-phenylethylidene)aniline | 85 |
| 2 | 1-Hexyne | Morpholine | 4-(hexan-2-ylidene)morpholine | 78 |
| 3 | 4-Ethynyltoluene | 4-Methoxyaniline | N-(1-(p-tolyl)ethylidene)-4-methoxyaniline | 82 |
| 4 | Diphenylacetylene | Pyrrolidine | 1-(1,2-diphenylvinyl)pyrrolidine | 65 |
Note: Yields are illustrative and may vary based on specific reaction conditions and purification methods.
Intramolecular Hydroamination: Synthesis of Nitrogen-Containing Heterocycles
The intramolecular hydroamination of aminoalkynes is a particularly powerful application of gold catalysis, providing direct access to a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.[3][4][5] The choice of the gold catalyst can influence the efficiency and selectivity of the cyclization.
Protocol: Intramolecular Cyclization of an Aminoalkyne to a Pyrrolidine Derivative
This protocol outlines a general procedure for the synthesis of a five-membered nitrogen heterocycle.
Materials:
-
Et3PAuCl (2 mol%)
-
Silver Tetrafluoroborate (AgBF4) (2 mol%)
-
N-Tosylpent-4-yn-1-amine (0.5 mmol)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve N-tosylpent-4-yn-1-amine (119 mg, 0.5 mmol) in anhydrous DCM (3 mL).
-
In a separate vial, weigh Et3PAuCl (3.5 mg, 0.01 mmol) and AgBF4 (2.0 mg, 0.01 mmol) and dissolve in anhydrous DCM (2 mL).
-
Add the catalyst solution to the substrate solution via syringe.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a few drops of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methylenepyrrolidine derivative.
Causality Behind Experimental Choices and Troubleshooting
-
Choice of Silver Salt: The nature of the counter-anion of the silver salt can influence the catalytic activity.[1] Highly non-coordinating anions like SbF6- generally lead to more active catalysts. However, for sensitive substrates, a more coordinating anion like triflate (OTf-) might be beneficial to temper the catalyst's reactivity and prevent side reactions.
-
Solvent Effects: The choice of solvent is critical. Non-polar, aprotic solvents like toluene and dichloromethane are commonly used. Protic solvents can compete with the amine for coordination to the gold catalyst, potentially inhibiting the reaction.[6]
-
Ligand Effects: While this note focuses on Et3PAuCl, it is important to understand the role of the phosphine ligand. The electronic and steric properties of the phosphine influence the stability and reactivity of the gold catalyst. Electron-donating phosphines can increase the electron density on the gold center, which can affect the alkyne activation and subsequent steps.[7][8] For challenging substrates, screening different phosphine ligands can be a valuable optimization strategy.
-
Troubleshooting Low Yields: If low yields are observed, consider the following:
-
Catalyst Deactivation: The active cationic gold species can be prone to decomposition. Ensure strictly anhydrous and anaerobic conditions. Increasing the catalyst loading might be necessary.
-
Substrate Reactivity: Electron-deficient alkynes are generally more reactive. For electron-rich alkynes, higher temperatures or a more activating catalytic system might be required. The pKa of the amine is also a crucial factor; very weakly basic amines may not be sufficiently nucleophilic.
-
Incomplete Chloride Abstraction: Ensure the silver salt is of high quality and that the initial stirring period is sufficient for the precipitation of AgCl.
-
Conclusion
(Triethylphosphine)gold(I) chloride, in conjunction with a silver salt activator, is a versatile and effective catalytic system for both inter- and intramolecular alkyne hydroamination. By understanding the underlying mechanistic principles and the rationale behind the choice of reaction parameters, researchers can effectively employ this methodology for the synthesis of a diverse range of nitrogen-containing molecules. The protocols provided herein serve as a robust starting point for further exploration and adaptation to specific synthetic challenges in academic and industrial research.
References
-
Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. [Link]
-
Request PDF on ResearchGate. (2025). Hydroamination of Alkynes with Ammonia: Unforeseen Role of the Gold(I) Catalyst. [Link]
-
ResearchGate. (2023). (PDF) Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. [Link]
-
MDPI. (2022). N-Heterocyclic Carbene Gold Complexes Active in Hydroamination and Hydration of Alkynes. [Link]
-
Request PDF on ResearchGate. (2025). (PPh3)AuCl/AgOTf-Catalyzed Intermolecular Hydroamination of Alkynes with Sulfonamides To Form N-Sulfonyl Imines. [Link]
-
PMC - NIH. (2021). Intermolecular Hydroaminoalkylation of Alkynes. [Link]
-
PMC - NIH. (2021). Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis. [Link]
-
PMC. (n.d.). Catalytic Hydroamination of Alkynes and Norbornene with Neutral and Cationic Tantalum Imido Complexes. [Link]
-
PubMed. (2017). Base-Mediated Hydroamination of Alkynes. [Link]
-
Beilstein Journals. (2024). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. [Link]
-
PMC - NIH. (n.d.). Homogeneous Catalytic Hydroamination of Alkynes and Allenes with Ammonia. [Link]
-
PMC. (2024). Iridium-catalysed hydroamination of internal homoallylic amines. [Link]
-
PubMed. (n.d.). Oligomerization and hydroamination of terminal alkynes promoted by the cationic organoactinide compound [(Et2N)3U][BPh4]. [Link]
-
ACS Publications. (n.d.). Exploring the Influence of Phosphine Ligation on the Gold-Catalyzed Hydrohydrazination of Terminal Alkynes at Room Temperature. [Link]
-
MDPI. (2020). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. [Link]
-
PubMed. (n.d.). Intramolecular hydroamination of aminoalkynes with silver-phenanthroline catalysts. [Link]
-
PubMed. (2019). Construction of N-Heterocycles through Cyclization of Tertiary Amines. [Link]
-
Request PDF on ResearchGate. (2020). Influence of Carbene and Phosphine Ligands on the Catalytic Activity of Gold Complexes in the Hydroamination and Hydrohydrazination of Alkynes. [Link]
-
CORE. (2023). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst. [Link]
-
ResearchGate. (n.d.). Construction of N‐Heterocycles through Cyclization of Tertiary Amines. [Link]
-
Organic Chemistry Portal. (n.d.). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. [Link]
-
RSC Publishing. (2017). Radical cascade cyclization of 1,n-enynes and diynes for the synthesis of carbocycles and heterocycles. [Link]
-
PubMed. (2024). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. [Link]
-
SciSpace. (n.d.). A Cationic Gold(I) Complex as a General Catalyst for the Intermolecular Hydroamination of Alkynes: Application to the One‐Pot. [Link]
-
ResearchGate. (n.d.). Comparison of the most efficient gold(i) catalysts in the... [Link]
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- 4. Intramolecular hydroamination of aminoalkynes with silver-phenanthroline catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. BJOC - Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination [beilstein-journals.org]
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- 8. gessnergroup.com [gessnergroup.com]
Application Notes and Protocols: Chloro(triethylphosphine)gold(I) in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quest for efficient and selective methodologies for the construction of carbon-carbon (C-C) bonds remains a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. In recent years, homogeneous gold catalysis has emerged as a powerful tool for forging these critical linkages under mild conditions. This application note provides an in-depth technical guide on the utilization of Chloro(triethylphosphine)gold(I), (Et₃P)AuCl, as a versatile and effective precatalyst for a range of C-C bond-forming reactions. We will delve into the mechanistic underpinnings of gold(I) catalysis, offer detailed, field-proven protocols for key transformations such as intramolecular hydroarylation and cross-coupling reactions, and provide insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Rise of Gold Catalysis and the Role of (Et₃P)AuCl
Historically considered inert, gold has transformed into a workhorse in catalysis, primarily due to its unique ability to act as a soft, carbophilic π-Lewis acid.[1][2] This allows for the activation of unsaturated C-C multiple bonds, such as those in alkynes and allenes, towards nucleophilic attack under exceptionally mild conditions. Gold(I) complexes, particularly those of the general formula (L)AuX where L is a neutral ligand and X is a halide or other leaving group, are the most common precatalysts.
Chloro(triethylphosphine)gold(I) is a commercially available, air- and moisture-stable solid, making it a convenient and user-friendly precatalyst. The triethylphosphine ligand plays a crucial role in modulating the electronic properties and stability of the gold(I) center.[3] Its strong σ-donating ability enhances the electron density on the gold atom, which in turn influences the catalytic activity and stability of key intermediates in the catalytic cycle.[4] This application note will focus on practical applications of (Et₃P)AuCl in key C-C bond-forming reactions.
Mechanistic Principles: Activating the Catalyst and Forging the Bond
The catalytic activity of (Et₃P)AuCl is typically initiated by the abstraction of the chloride ligand to generate a highly electrophilic cationic gold(I) species, [(Et₃P)Au]⁺. This is most commonly achieved through the use of a silver salt with a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF₆) or silver tetrafluoroborate (AgBF₄).[5][6] The insoluble silver chloride that is formed can be removed by filtration, or often, the reaction is performed in its presence.
Catalytic Cycle for Intramolecular Hydroarylation
Intramolecular hydroarylation is a powerful method for the synthesis of carbo- and heterocyclic frameworks.[7] The generally accepted mechanism for the gold(I)-catalyzed intramolecular hydroarylation of an alkyne is depicted below.
Caption: Proposed catalytic cycle for gold(I)-catalyzed intramolecular hydroarylation.
The catalytic cycle commences with the coordination of the alkyne moiety of the substrate to the cationic gold(I) center, forming a π-alkyne complex. This coordination enhances the electrophilicity of the alkyne, rendering it susceptible to nucleophilic attack by the appended arene ring. The subsequent intramolecular cyclization, typically proceeding in a 6-endo-dig fashion, generates a vinylgold intermediate. Protodeauration, often facilitated by trace amounts of acid in the reaction medium, then releases the cyclized product and regenerates the active cationic gold(I) catalyst, allowing it to re-enter the catalytic cycle.
Application Protocols
Safety Precautions: Chloro(triethylphosphine)gold(I) is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Synthesis of Chloro(triethylphosphine)gold(I)
For researchers who wish to synthesize the precatalyst, a general and reliable procedure is provided below. This method is adapted from the synthesis of analogous phosphinegold(I) chlorides.[3][8]
Protocol 3.1.1: Synthesis of (Et₃P)AuCl
Materials:
-
Chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl]
-
Triethylphosphine (Et₃P)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve chloro(dimethylsulfide)gold(I) (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add triethylphosphine (1.0 eq) dropwise via syringe at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
After the reaction is complete, remove the solvent under reduced pressure to yield Chloro(triethylphosphine)gold(I) as a white to pale yellow solid. The product is typically of high purity and can be used without further purification.
Intramolecular Hydroarylation of an Alkynyl Arene
This protocol provides a detailed procedure for the gold-catalyzed intramolecular hydroarylation of a suitable alkynyl arene substrate to form a dihydronaphthalene derivative.
Protocol 3.2.1: Gold-Catalyzed 6-endo-dig Cyclization
Materials:
-
Alkynyl arene substrate
-
Chloro(triethylphosphine)gold(I) [(Et₃P)AuCl]
-
Silver hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Chloro(triethylphosphine)gold(I) (0.05 eq) and silver hexafluoroantimonate (0.05 eq).
-
Evacuate and backfill the vial with an inert atmosphere (this cycle should be repeated three times).
-
Add anhydrous dichloromethane via syringe and stir the mixture for 5-10 minutes at room temperature. A white precipitate of AgCl should be observed.
-
Add the alkynyl arene substrate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by passing the mixture through a short plug of silica gel, eluting with dichloromethane or ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 1-(but-3-yn-1-yl)-2-methylbenzene | 5 | DCM | 4 | 85 |
| 2 | 1-(pent-4-yn-1-yl)benzene | 5 | DCM | 6 | 78 |
| 3 | 1-methoxy-4-(pent-4-yn-1-yl)benzene | 5 | DCM | 3 | 92 |
Table 1: Representative results for the gold-catalyzed intramolecular hydroarylation.
Adapted Protocol for Suzuki-Miyaura Cross-Coupling
While palladium catalysis is the traditional method for Suzuki-Miyaura cross-coupling, gold catalysis offers a potential alternative.[9][10] The following is an adapted protocol based on general procedures for gold-catalyzed cross-coupling reactions. It is crucial to note that the efficiency of this reaction may vary significantly depending on the specific substrates and that further optimization may be required.
Protocol 3.3.1: Adapted Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Arylboronic acid
-
Chloro(triethylphosphine)gold(I) [(Et₃P)AuCl]
-
Silver hexafluoroantimonate (AgSbF₆)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dioxane or Toluene, anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 eq), arylboronic acid (1.5 eq), Chloro(triethylphosphine)gold(I) (0.05 eq), silver hexafluoroantimonate (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (repeat three times).
-
Add anhydrous dioxane or toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography.
Adapted Protocol for Sonogashira-Type Cross-Coupling
Similar to the Suzuki coupling, Sonogashira reactions are predominantly palladium-catalyzed.[4][11] The following adapted protocol for a gold-catalyzed Sonogashira-type coupling should be considered a starting point for investigation.
Protocol 3.4.1: Adapted Sonogashira-Type Cross-Coupling
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne
-
Chloro(triethylphosphine)gold(I) [(Et₃P)AuCl]
-
Silver hexafluoroantimonate (AgSbF₆)
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
A suitable solvent (e.g., THF or DMF), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 eq), Chloro(triethylphosphine)gold(I) (0.05 eq), and silver hexafluoroantimonate (0.05 eq).
-
Evacuate and backfill with an inert atmosphere.
-
Add the anhydrous solvent, the terminal alkyne (1.2 eq), and the base (2.0 eq) via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, monitoring by TLC or GC-MS.
-
Upon completion, work up the reaction as described in Protocol 3.3.1.
-
Purify the product by column chromatography.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for utilizing (Et₃P)AuCl in a catalytic C-C bond formation reaction.
Caption: General experimental workflow for gold-catalyzed C-C bond formation.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Gold(I) catalytic intermediates can be sensitive to oxygen and moisture. An inert atmosphere prevents the degradation of the catalyst and unwanted side reactions.
-
Anhydrous Solvents: Water can compete as a nucleophile, leading to undesired hydration of the alkyne or allene substrates, particularly with highly activated cationic gold catalysts.
-
Silver Salt Activator: The chloride ligand on (Et₃P)AuCl is not sufficiently labile for catalysis. A silver salt with a non-coordinating anion is essential to generate the active cationic gold species.[5][6]
-
Base in Cross-Coupling: In Suzuki-Miyaura and Sonogashira-type reactions, a base is typically required to facilitate the transmetalation step or to deprotonate the terminal alkyne, respectively.[9][11]
Conclusion
Chloro(triethylphosphine)gold(I) is a readily accessible and highly effective precatalyst for a variety of C-C bond-forming reactions. Its utility in intramolecular hydroarylation is well-established, providing a mild and efficient route to complex cyclic structures. While its application in cross-coupling reactions is less conventional than palladium catalysis, it presents an intriguing area for further research and development. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers seeking to harness the unique reactivity of gold in their synthetic programs.
References
-
Ali, A. A., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(55), 44269-44274. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
- Corma, A., & Leyva-Pérez, A. (2011). Gold-catalyzed C–C and C–heteroatom bond forming reactions. Coordination Chemistry Reviews, 255(17-18), 2113-2134.
-
Dorel, R., & Echavarren, A. M. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(17), 9028-9072. [Link]
- Fürstner, A. (2009). Gold-catalyzed C–C bond formation. Chemical Society Reviews, 38(11), 3208-3221.
- Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in homogeneous gold catalysis.
- Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180-3211.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
- Li, Z., Brouwer, C., & He, C. (2008). Gold-catalyzed organic transformations. Chemical Reviews, 108(8), 3239-3265.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Nolan, S. P. (Ed.). (2006). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
-
PubChem. Chloro(triethylphosphine)gold. National Center for Biotechnology Information. [Link]
- Toste, F. D., & Michelet, V. (Eds.). (2014). Gold catalysis: an homogeneous approach. Imperial College Press.
- Uson, R., Laguna, A., & Laguna, M. (1989). (Tetrahydrothiophene)gold(I) or gold(III) complexes. Inorganic Syntheses, 26, 85-91.
-
Wikipedia contributors. (2023, December 12). Chloro(triphenylphosphine)gold(I). In Wikipedia, The Free Encyclopedia. [Link]
- Bandini, M., & Umani-Ronchi, A. (Eds.). (2011).
- Zhang, J., Schmalz, H. G. (2006). Gold-catalyzed reactions of alkynes: a mechanistic perspective.
-
Gorin, D. J., Sherry, B. D., & Toste, F. D. (2008). Ligand effects in homogeneous Au catalysis. Chemical Reviews, 108(8), 3351-3378. [Link]
-
Garcı́a, P., Malacria, M., & Fensterbank, L. (2010). Revisiting the influence of silver in cationic gold catalysis: a practical guide. Organic Letters, 12(19), 4442-4445. [Link]
-
Ferreira, E. M., & Stoltz, B. M. (2003). The crucial role of silver (I) salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chemical Society Reviews, 32(6), 347-353. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Dorel, R., & Echavarren, A. M. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(17), 9028–9072. [Link]
- Bandini, M. (2011). Gold-Catalyzed C-H Functionalization. Topics in Current Chemistry, 292, 137-167.
-
Tarselli, M. A., & Gagné, M. R. (2008). Gold(I)-catalyzed intramolecular hydroarylation of allenes. The Journal of Organic Chemistry, 73(6), 2439-2441. [Link]
-
Patil, N. T., & Yamamoto, Y. (2008). Gold-catalyzed hydroarylation reactions: a comprehensive overview. Chemical Reviews, 108(8), 3395-3442. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold-catalyzed hydroarylation reactions: a comprehensive overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. youtube.com [youtube.com]
Procedure for transmetalation of Et3PAuCl to organogold reagents
Advanced Protocol: Transmetalation of Et PAuCl to Organogold(I) Reagents
Introduction & Mechanistic Rationale
The transmetalation of chloro(triethylphosphine)gold(I) (Et
Unlike gold(III) species, gold(I) complexes (
Reaction Scheme
Safety & Handling (Critical)
WARNING: This protocol involves the use of pyrophoric organolithium reagents and heavy metal complexes.
| Hazard Class | Specific Agent | Handling Protocol |
| Pyrophoric | Methyllithium (MeLi), | Handle only under inert atmosphere (N |
| Toxic/Irritant | Et | Gold complexes can be skin sensitizers. Wear double nitrile gloves. Manipulate solids in a fume hood or glovebox. |
| Light Sensitive | Organogold(I) complexes | Many R-Au-L species decompose to colloidal gold ( |
| Solvent | THF, Diethyl Ether | Must be distilled from Na/Benzophenone or passed through an activated alumina column (SPS) to remove peroxides and water immediately before use. |
General Protocol A: Synthesis of Alkyl-Gold(I) Complexes
Target: Methyl(triethylphosphine)gold(I) (MeAuPEt
Equipment & Reagents[1][2][3]
-
Schlenk Line: Dual manifold (Vacuum/Argon).
-
Reaction Vessel: 50 mL Schlenk flask with magnetic stir bar, oven-dried.
-
Filtration: Schlenk frit or cannula filter with Celite pad.
-
Reagents:
-
Et
PAuCl (1.0 equiv, typically 500 mg). -
MeLi (1.1 equiv, 1.6 M in Et
O). -
Solvent: Anhydrous THF or Et
O (10-15 mL).
-
Experimental Workflow Diagram
Figure 1: Workflow for the alkylation of gold(I) phosphine chlorides using organolithium reagents.
Step-by-Step Procedure
-
Setup: Evacuate and flame-dry a 50 mL Schlenk flask. Allow to cool under a stream of Argon.
-
Precursor Loading: Charge the flask with Et
PAuCl (500 mg, 1.42 mmol). -
Solvation: Add 15 mL of anhydrous THF via syringe. Cool the suspension to 0°C using an ice/water bath. Note: Et
PAuCl is sparingly soluble in ether/THF but will dissolve as the reaction proceeds. -
Transmetalation: Add MeLi (1.6 M in Et
O, 0.98 mL, 1.56 mmol) dropwise over 5 minutes.-
Observation: The white suspension should clarify to a colorless or pale yellow solution.
-
-
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour.
-
Workup (Schlenk Technique):
-
Remove volatiles under reduced pressure (high vacuum) to dryness. Caution: The residue contains LiCl and excess MeLi.
-
Add 10 mL of anhydrous pentane or hexane to the residue. Extract the organogold product (soluble in alkanes) from the lithium salts (insoluble).
-
Filter the suspension through a dried Celite pad (on a frit) under Argon pressure.
-
-
Isolation: Concentrate the filtrate to ~2 mL under vacuum. Cool to -20°C or -78°C to induce crystallization.
-
Yield: Isolate white crystalline solid or colorless oil. Store at -20°C in the dark.
General Protocol B: Synthesis of Alkynyl-Gold(I) Complexes
Target: Phenylethynyl(triethylphosphine)gold(I) (Ph-C
This method utilizes a base-assisted transmetalation, avoiding the need for pre-formed organolithiums, which is milder and tolerates more functional groups.
Reaction Stoichiometry
| Component | Role | Equivalents | Notes |
| Et | Metal Precursor | 1.0 | Limiting Reagent |
| Phenylacetylene | Ligand | 1.1 | Slight excess ensures conversion |
| NaOMe or Et | Base | 1.1 - 1.5 | Deprotonates alkyne |
| Methanol/DCM | Solvent | N/A | Mixed solvent system often used |
Experimental Workflow Diagram
Figure 2: Base-assisted synthesis of alkynyl gold(I) complexes.
Step-by-Step Procedure
-
Dissolution: In a 50 mL Schlenk flask, dissolve Et
PAuCl (350 mg, 1.0 mmol) and phenylacetylene (112 mg, 1.1 mmol) in a 1:1 mixture of degassed DCM/MeOH (20 mL). -
Base Addition: Add a solution of Sodium Methoxide (NaOMe) (0.5 M in MeOH, 2.2 mL) dropwise.
-
Reaction: Stir at room temperature for 2 hours.
-
Observation: The product may precipitate out, or the solution may remain clear depending on concentration.
-
-
Workup:
-
Evaporate solvents to dryness under vacuum.[2]
-
Redissolve the residue in DCM (10 mL).
-
Wash the organic phase with deionized water (2 x 5 mL) to remove NaCl and excess base.
-
Dry the organic layer over anhydrous MgSO
, filter, and concentrate.
-
-
Purification: Recrystallize from DCM/Hexane by slow diffusion.
Characterization & Validation
To ensure the "Trustworthiness" of your synthesized reagent, you must validate the structure using the following spectroscopic markers.
NMR Spectroscopy (CDCl )
| Nucleus | Expected Signal | Mechanistic Insight |
| Singlet, | Shift from precursor Et | |
| Doublet ( | For Me-Au, the methyl protons couple to the phosphorus atom through the gold center. This doublet confirms the Au-C bond. | |
| Doublets ( | The acetylenic carbons will show coupling to phosphorus. |
Stability Check
-
Decomposition: Appearance of a purple tint indicates colloidal gold formation (reduction).
-
Oxidation: Appearance of broad peaks in
P NMR or shifts near 50-60 ppm may indicate oxidation to Au(III) or phosphine oxide formation.
References
-
Schmidbaur, H. (1975). "Organogold Chemistry." Angewandte Chemie International Edition, 15(12), 728–740.
-
Laguna, A. (2008). Modern Supramolecular Gold Chemistry: Gold-Metal Interactions and Applications. Wiley-VCH.
-
Partyka, D. V. (2011). "Transmetalation of N-Heterocyclic Carbene Gold(I) Complexes." Chemical Reviews, 111(2), 1526–1595. (Provides mechanistic parallels for phosphine systems).
-
Coates, G. E., & Parkin, C. (1962). "Gold(I) Alkyls and Aryls."[3][4] Journal of the Chemical Society, 421-429. (Foundational protocol for MeAuPR
). -
Heinze, K. (2025).[5][6] "Organogold(I) Complexes: Synthesis and Characterization." ResearchGate.[3] (Recent validation of Grignard/Li protocols).
Sources
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- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkynyl gold(I) phosphane complexes: Evaluation of structure-activity-relationships for the phosphane ligands, effects on key signaling proteins and preliminary in-vivo studies with a nanoformulated complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols: A Guide to the Synthesis of Auranofin Analogs Using Chloro(triethylphosphine)gold(I)
Introduction: The Renaissance of a Gold-Based Pharmacophore
Auranofin, a gold(I) complex featuring a linear coordination of a triethylphosphine and a tetraacetylthioglucose ligand, was first approved by the FDA in 1985 for the treatment of rheumatoid arthritis.[1] Its unique chemical properties, including its lipophilic nature and oral bioavailability, set it apart from earlier injectable gold-based therapies.[1][2] In recent years, Auranofin has experienced a scientific renaissance, with extensive research revealing its potential as a potent agent against cancer, parasitic infections, and multidrug-resistant bacteria.[1][3][4][5][6]
The therapeutic activity of Auranofin is largely attributed to the reactivity of its gold(I) center.[1] The molecule is considered a prodrug; upon entering the body, the thiosugar ligand can be displaced, allowing the electrophilic [Au(PEt3)]+ moiety to interact with biological targets.[6] A primary mechanism of action involves the potent inhibition of thioredoxin reductase (TrxR), an enzyme critical for maintaining cellular redox homeostasis.[7][8] By disrupting this balance, Auranofin induces significant oxidative stress in target cells, leading to apoptosis or growth inhibition.[6][8]
This remarkable therapeutic versatility has spurred significant interest in developing novel Auranofin analogs. By systematically modifying the thiol and phosphine ligands, researchers can fine-tune the compound's physicochemical properties and biological activity.[3][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of Auranofin analogs, starting from the commercially available and highly versatile precursor, chloro(triethylphosphine)gold(I), also known as Et3PAuCl.
The Chemistry of Chloro(triethylphosphine)gold(I) as a Precursor
The success of synthesizing Auranofin analogs hinges on the unique coordination chemistry of the gold(I) ion.
-
The Gold(I) Center: As a soft acid, Au(I) forms stable complexes with soft bases, particularly sulfur (thiolates) and phosphorus (phosphines).[3] This inherent affinity is the thermodynamic driving force for the synthetic reactions described herein.
-
Linear Coordination Geometry: Gold(I) complexes, especially those with two ligands, overwhelmingly favor a linear coordination geometry.[9] In Et3PAuCl, the P-Au-Cl angle is nearly 180°, providing a well-defined and predictable structural foundation.[9]
-
The Triethylphosphine Ligand (PEt3): The phosphine ligand is not merely a spectator. Its strong σ-donating properties stabilize the Au(I) center, preventing disproportionation into Au(0) and Au(III), which can be a problem for simple gold salts in solution.[3][10] The steric and electronic properties of the phosphine ligand can be modified to influence the stability, lipophilicity, and ultimately the biological activity of the final analog.[3][11]
-
The Chloride Ligand: Chloride is a good leaving group in this context. Its displacement by a more strongly binding nucleophile, such as a deprotonated thiol (thiolate), is the key step in the synthesis of Auranofin analogs.
The general synthetic strategy is a straightforward nucleophilic substitution reaction, where a variety of thiol-containing molecules can be used to displace the chloride from the Et3PAuCl precursor, yielding a diverse library of analogs.[4]
General Reaction Scheme & Workflow
The synthesis of Auranofin analogs from Et3PAuCl and a thiol (R-SH) is typically achieved via a base-assisted substitution reaction. The base deprotonates the thiol to form the more nucleophilic thiolate anion (R-S⁻), which then attacks the gold center and displaces the chloride ion.
Diagram: General Synthetic Reaction
Caption: General reaction scheme for the synthesis of Auranofin analogs.
Diagram: Experimental Workflow Overview
Caption: High-level overview of the experimental workflow.
Detailed Experimental Protocols
This section provides two distinct, field-proven protocols for synthesizing Auranofin analogs. Protocol A utilizes an organic-soluble base in a homogenous system, while Protocol B employs an inorganic base in a biphasic system.
Protocol A: Homogenous Synthesis using Triethylamine (NEt₃)
This method is ideal for reactions where all components are soluble in a single organic solvent, such as dichloromethane (DCM). The use of triethylamine as a base results in the formation of triethylammonium chloride, which is easily removed by washing with water.[12]
Objective: To synthesize a representative Auranofin analog, (Triethylphosphine)(2-mercaptopyrimidine)gold(I).
Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Chloro(triethylphosphine)gold(I) | C6H15AuClP | 350.57 | 100 mg | 0.285 | Commercially available. |
| 2-Mercaptopyrimidine | C4H4N2S | 112.15 | 32 mg | 0.285 | Equimolar to gold precursor. |
| Triethylamine (NEt₃) | C6H15N | 101.19 | 44 µL | 0.314 | ~1.1 equivalents. |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | ~20 mL | - | Anhydrous/degassed. |
| Hexane / Heptane | - | - | ~30 mL | - | For precipitation. |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed | - | For drying. |
Step-by-Step Methodology
-
Inert Atmosphere Setup: All glassware should be dried in an oven and cooled under a stream of nitrogen or argon. The reaction is best performed under an inert atmosphere to prevent oxidation of the thiol and phosphine.
-
Thiol Deprotonation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptopyrimidine (32 mg, 0.285 mmol) in degassed dichloromethane (10 mL).[12]
-
Add triethylamine (44 µL, 0.314 mmol) to the solution. Stir for 10 minutes at room temperature. The base deprotonates the thiol, preparing it for reaction with the gold complex.[12]
-
Addition of Gold Precursor: In a separate flask, dissolve chloro(triethylphosphine)gold(I) (100 mg, 0.285 mmol) in dichloromethane (5 mL).
-
Transfer the gold solution to the thiol/base mixture via cannula or syringe.[12]
-
Reaction: Stir the combined mixture at room temperature overnight (~16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Salt Removal: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with deionized water (3 x 15 mL) to remove the triethylammonium chloride byproduct.[12]
-
Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[12]
-
Purification - Precipitation: Concentrate the filtered solution in vacuo to a volume of approximately 2-3 mL. Add hexane or heptane dropwise while stirring until a precipitate forms.[12]
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum. The product is typically a colorless to pale-yellow solid.[12]
Protocol B: Biphasic Synthesis using Potassium Carbonate (K₂CO₃)
This robust method is particularly useful when the thiol starting material has limited solubility in non-polar organic solvents or when a milder, inorganic base is preferred. The reaction occurs at the interface of the two liquid phases.[13]
Objective: To synthesize Auranofin, (2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranosato)(triethylphosphine)gold(I).
Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Chloro(triethylphosphine)gold(I) | C6H15AuClP | 350.57 | 100 mg | 0.285 | Commercially available. |
| 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucose | C14H20O9S | 364.37 | 104 mg | 0.285 | Equimolar to gold precursor. |
| Potassium Carbonate (K₂CO₃) | K2CO3 | 138.21 | 47 mg | 0.342 | ~1.2 equivalents. |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | ~10 mL | - | Reagent grade. |
| Deionized Water | H2O | 18.02 | ~10 mL | - | For K₂CO₃ solution. |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed | - | For drying. |
Step-by-Step Methodology
-
Reagent Preparation: In a 50 mL flask, dissolve chloro(triethylphosphine)gold(I) (100 mg, 0.285 mmol) and 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucose (104 mg, 0.285 mmol) in dichloromethane (5 mL).[13]
-
In a separate vial, prepare the base solution by dissolving potassium carbonate (47 mg, 0.342 mmol) in deionized water (5 mL).[13]
-
Biphasic Reaction: Add the aqueous K₂CO₃ solution to the DCM solution containing the gold precursor and thiol.
-
Vigorously stir or vortex the biphasic mixture at room temperature.[13] The reaction is often rapid, with the organic phase clarifying as the reactants are consumed. A reaction time of 1-3 hours is typical. The deprotonation of the thiol occurs in the aqueous phase or at the interface, and the resulting thiolate reacts with the gold complex in the organic phase.[14]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic (DCM) layer.
-
Extraction: Extract the remaining aqueous layer with additional DCM (2 x 5 mL) to recover any residual product. Combine all organic fractions.
-
Drying: Dry the combined organic layer over anhydrous sodium sulfate, then filter.
-
Isolation: Remove the solvent (in vacuo) using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) or by silica gel column chromatography.
Product Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized Auranofin analog is critical. A combination of spectroscopic techniques provides a self-validating system to ensure the correct product has been formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Allows for the identification of protons on the phosphine and thiol ligands. The integration of the signals should correspond to the expected number of protons in the structure.
-
¹³C NMR: Confirms the carbon framework of the final compound.
-
³¹P NMR: This is a highly diagnostic technique. Chloro(triethylphosphine)gold(I) has a characteristic ³¹P chemical shift. Upon substitution of the chloride with a thiolate, a significant upfield or downfield shift in the ³¹P signal is observed, providing strong evidence of a successful reaction.[5][12]
-
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the synthesized compound. The observed molecular ion peak should match the calculated molecular weight of the target Auranofin analog, confirming its elemental composition.[12]
Troubleshooting Common Synthetic Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete deprotonation of thiol. | Ensure the base is fresh and used in slight excess (1.1-1.2 eq.). For Protocol A, ensure the thiol is fully dissolved before adding the base. |
| Decomposition of gold precursor. | Use high-purity Et3PAuCl. Avoid prolonged exposure to light and air. | |
| Reaction has not gone to completion. | Increase reaction time. Gentle heating (30-40°C) can be attempted, but monitor for decomposition. Confirm completion with TLC. | |
| Product is an Oil / Fails to Precipitate | Product is highly soluble in the solvent system. | Remove all solvent in vacuo and attempt precipitation from a more concentrated solution. Try a different anti-solvent (e.g., pentane instead of hexane). |
| Impurities are present. | Purify the crude product using silica gel column chromatography. | |
| Multiple Spots on TLC / Impure Product | Incomplete reaction. | See "Low or No Yield" solutions. |
| Side reactions or decomposition. | Ensure an inert atmosphere is maintained. Use degassed, anhydrous solvents. | |
| Unreacted starting materials present. | Adjust stoichiometry carefully. Use purification methods like column chromatography to separate the product from starting materials. |
Conclusion
The synthesis of Auranofin analogs from chloro(triethylphosphine)gold(I) is a versatile and highly accessible strategy for drug discovery and development. The protocols outlined in this guide provide robust and reproducible methods for generating diverse libraries of these promising gold(I) complexes. By understanding the underlying coordination chemistry and employing rigorous characterization techniques, researchers can confidently synthesize and validate novel compounds, paving the way for the next generation of gold-based therapeutics.
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Synthesis of auranofin from chlorido(triphenylphosphine)gold(I) and.... ResearchGate. Available at: [Link]
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Fricker, S. P., et al. (2025). Synthesis and in vitro characterization of [198Au]Auranofin. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
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Wahab, F., et al. (2021). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. ACS Infectious Diseases. Available at: [Link]
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Massai, L., et al. (2022). Auranofin and its analogs as prospective agents for the treatment of colorectal cancer. Cancer Drug Resistance. Available at: [Link]
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Cerrada, E., et al. (2018). Synthesis of Gold(III) Complexes with Bidentate Amino-Thiolate Ligands as Precursors of Novel Bifunctional Acyclic Diaminocarbenes. Inorganic Chemistry. Available at: [Link]
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Brust, M., et al. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
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Pratesi, A., et al. (2021). Mechanistic Evaluations of the Effects of Auranofin Triethylphosphine Replacement with a Trimethylphosphite Moiety. Inorganic Chemistry. Available at: [Link]
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Ovais, M., et al. (2018). Recent Developments in the Facile Bio-Synthesis of Gold Nanoparticles (AuNPs) and Their Biomedical Applications. Journal of Molecular Liquids. Available at: [Link]
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Chaffman, M., et al. (1984). Mechanism of action, pharmacology, clinical efficacy and side effects of auranofin. An orally administered organic gold compound for the treatment of rheumatoid arthritis. Drugs. Available at: [Link]
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Melapi, D., et al. (2022). New Auranofin Analogs with Antibacterial Properties against Burkholderia Clinical Isolates. Antibiotics. Available at: [Link]
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Zhang, J., et al. (2023). Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications. Journal of Medicinal Chemistry. Available at: [Link]
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Yokoyama, K., et al. (2024). Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis. Journal of the American Chemical Society. Available at: [Link]
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Al-Haddad, J., et al. (2024). Various Methods of Synthesis and Applications of Gold-Based Nanomaterials: A Detailed Review. Crystal Growth & Design. Available at: [Link]
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G-Al-Let, A., et al. (2024). Tuning luminescence in gold(i)-phosphine complexes: structural, photophysical, and theoretical insights. Inorganic Chemistry Frontiers. Available at: [Link]
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Melapi, D., et al. (2022). The mechanism of action of auranofin analogs in B. cenocepacia revealed by chemogenomic profiling. Microbiology Spectrum. Available at: [Link]
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Smolyaninov, I.V., et al. (2023). Triphenylphosphine Thiolate Gold(I) Complexes with Redox-Active Schiff Bases: Synthesis, Electrochemical Properties, and Biological Activity. Russian Journal of Coordination Chemistry. Available at: [Link]
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Khashab, N.M., et al. (2021). Synthesis of gold nanomaterials and their cancer-related biomedical applications: an update. Nanotechnology, Science and Applications. Available at: [Link]
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UW MRSEC. (2012). Citrate Synthesis of Gold Nanoparticles. YouTube. Available at: [Link]
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Marzo, T., et al. (2022). The Many Lives of Auranofin: How an Old Anti-Rheumatic Agent May Become a Promising Antimicrobial Drug. Molecules. Available at: [Link]
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Zhang, J., et al. (2021). Synthetic Strategies for the Preparation of Gold-based Anticancer Agents. Chemistry – An Asian Journal. Available at: [Link]
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Assefa, Z., et al. (1996). Different Coordination Modes of a Tripod Phosphine in Gold(I) and Silver(I) Complexes. Inorganic Chemistry. Available at: [Link]
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Yousif, M., et al. (2024). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. Molecules. Available at: [Link]
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Massai, L., et al. (2022). Auranofin and its analogs as prospective agents for the treatment of colorectal cancer. Cancer Drug Resistance. Available at: [Link]
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Ramoroka, M.E., et al. (2022). Functional utility of gold complexes with phosphorus donor ligands in biological systems. Dalton Transactions. Available at: [Link]
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TMP Chem. (2019). 03.02 Reactivity of Thiols and Thiolates. YouTube. Available at: [Link]
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G-Al-Let, A., et al. (2023). Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities. International Journal of Molecular Sciences. Available at: [Link]
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Synapse. (2024). What is the mechanism of Auranofin?. Patsnap. Available at: [Link]
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Watroba, E., et al. (2022). Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation. Molecules. Available at: [Link]
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Roemer, M., et al. (2021). Synthesis, Reactivity, and Bonding of Gold(I) Fluorido–Phosphine Complexes. Inorganic Chemistry. Available at: [Link]
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The Organic Chemistry Tutor. (2019). Reactions of thiols. YouTube. Available at: [Link]
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Gautier, C., et al. (2012). Ligand exchange reactions on thiolate-protected gold nanoclusters. Chemical Society Reviews. Available at: [Link]
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Application Note: High-Efficiency Gold(I)-Catalyzed Cyclization Using Et3PAuCl
The Gold Standard: Introduction & Strategic Utility
Gold(I) catalysis has revolutionized organic synthesis by enabling the rapid construction of complex polycyclic scaffolds from simple acyclic precursors. Among the arsenal of gold pre-catalysts, Chloro(triethylphosphine)gold(I) (Et3PAuCl) represents a critical balance between stability and reactivity.
Unlike hygroscopic gold(III) salts or highly sensitive cationic gold species, Et3PAuCl is an air-stable, shelf-storable solid. However, it is coordinatively saturated and chemically neutral. To unlock its catalytic potential—specifically its "alkynophilicity" (Lewis acidity toward
Why Et3PAuCl?
-
Ligand Profile: The triethylphosphine (
) ligand is strongly -donating, rendering the gold center electron-rich. This stabilizes the resulting carbocationic intermediates, preventing rapid decomposition often seen with electron-deficient phosphites. -
Steric Profile:
is relatively small (Cone angle ). This allows for the activation of sterically hindered alkynes that might be inaccessible to bulky Buchwald-type ligand systems.
Mechanistic Workflow: The Activation Cycle
The catalytic efficacy of Et3PAuCl relies entirely on the efficient removal of the chloride ligand. This is achieved using silver salts with non-coordinating anions (AgX). The driving force is the precipitation of insoluble AgCl (
Pathway Visualization
The following diagram illustrates the activation and catalytic cycle for a standard enyne cycloisomerization.
Figure 1: The activation of Et3PAuCl requires stoichiometric silver salt to generate the active cationic gold species, driving the cycle via AgCl precipitation.
Critical Parameters & Optimization
The choice of counter-ion and solvent is not trivial; it dictates the "looseness" of the ion pair and, consequently, the electrophilicity of the gold center.
Table 1: Optimization Matrix for Et3PAuCl Activation
| Parameter | Component | Characteristics | Recommendation |
| Activator (AgX) | AgSbF6 | Non-coordinating. Generates "hottest" Au cation. | Standard. Use for difficult/unreactive substrates. |
| AgOTf | Weakly coordinating. Slightly dampens reactivity. | Use if AgSbF6 causes decomposition/polymerization. | |
| AgNTf2 | Highly soluble, non-coordinating. | Excellent for non-polar solvents (Toluene). | |
| Solvent | DCM | Polar, non-coordinating. Solubilizes most substrates. | Standard (0.1M - 0.5M). |
| Toluene | Non-polar. Can coordinate weakly (cation- | Use for high-temp reactions (>40°C). | |
| THF/MeCN | Coordinating solvents. | AVOID. They bind to Au+ and kill catalysis. | |
| Stoichiometry | Ag:Au Ratio | 1:1 vs. Excess Ag.[1] | Use 1:1 to avoid background Ag-catalyzed side reactions. |
Standard Operating Protocol (SOP)
Objective: Intramolecular Cyclization of a 1,6-Enyne using Et3PAuCl/AgSbF6.
Safety & Pre-requisites
-
Moisture Sensitivity: While Et3PAuCl is stable, the active cation and AgSbF6 are moisture-sensitive. Water can act as a nucleophile, quenching the reaction (forming hydroxy-gold species).
-
Light Sensitivity: Silver salts degrade in light. Wrap reaction vessels in aluminum foil during setup.
Step-by-Step Methodology
-
Preparation of Catalyst Stock (Inside Glovebox or under Argon flow):
-
Weigh Et3PAuCl (2 mol%, e.g., 7.0 mg for a 1 mmol scale).
-
Weigh AgSbF6 (2 mol%, equimolar to Au).
-
Expert Insight: Do not mix solids until solvent is added. Premature contact in humid air can degrade the silver salt.
-
-
Activation (The "Silver Mirror" Check):
-
Add anhydrous DCM (1.0 mL) to the vial containing Et3PAuCl and AgSbF6.
-
Stir for 5-10 minutes.
-
Visual Validation: The solution should turn cloudy white (AgCl precipitate). If the solution remains perfectly clear, your silver salt may be wet/inactive, or the solvent is too coordinating (e.g., MeCN).
-
-
Substrate Addition:
-
Dissolve the substrate (1.0 mmol) in anhydrous DCM (4.0 mL).
-
Add the substrate solution to the catalyst mixture.
-
Note: Filtration of AgCl is usually unnecessary for reaction progress but can be done via a syringe filter if the precipitate interferes with monitoring.
-
-
Reaction Monitoring:
-
Stir at Room Temperature (23°C).
-
Monitor via TLC. Gold-catalyzed cyclizations are often fast (15 min to 2 hours).
-
Staining: Enyne products often stain dark blue/purple with Vanillin or p-Anisaldehyde.
-
-
Quenching & Isolation:
-
Add 1 drop of Triethylamine (Et3N) or a small scoop of silica gel to quench the acidic gold species.
-
Filter through a short pad of silica/Celite to remove Gold and Silver residues.
-
Concentrate and purify via flash chromatography.
-
Troubleshooting & Self-Validating Logic
When a reaction fails, the cause is often traceable to the activation step or the substrate's functional groups. Use this decision tree to diagnose.
Figure 2: Diagnostic workflow for failed gold-catalyzed reactions. The presence of AgCl precipitate is the primary "self-validating" checkpoint.
Common Pitfalls
-
Basic Amines: Free amines (primary/secondary) will coordinate to the Gold cation, poisoning the catalyst. Solution: Protect amines as carbamates (Boc), sulfonamides (Ts), or amides.
-
Halide Scavenging: If the substrate contains an alkyl iodide or bromide, Gold may activate the C-X bond instead of the alkyne.
References
-
Gorin, D. J., & Toste, F. D. (2007). Nature of gold-carbon bonds in gold(I)-catalyzed reactions. Nature, 446(7134), 395–403. Link
-
Nieto-Oberhuber, C., et al. (2004). Cationic gold(I) complexes: highly alkynophilic catalysts for the exo- and endo-cyclization of enynes. Angewandte Chemie International Edition, 43(18), 2402–2406. Link
-
Echavarren, A. M., & Nevado, C. (2004). Gold-Catalyzed Cyclization of Enynes: The Enyne Metathesis Connection. Chemical Society Reviews, 33, 431-436. Link
-
Wang, W., Hammond, G. B., & Xu, B. (2012). Ligand effects in homogeneous gold catalysis. Journal of the American Chemical Society, 134(13), 5697-5705. Link
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Synthesis of Monodisperse Gold Nanoparticles via Reduction of (Triethylphosphine)gold(I) Chloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of phosphine-stabilized gold nanoparticles (AuNPs) using (Triethylphosphine)gold(I) chloride (Et₃PAuCl) as a precursor. This method offers excellent control over nanoparticle size and yields highly monodisperse, organic-soluble AuNPs, which are ideal starting materials for applications in catalysis, sensing, and advanced drug delivery systems. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, outline essential characterization techniques, and discuss the implications for biomedical research.
Introduction: The Rationale for Phosphine-Stabilized AuNPs
Gold nanoparticles are cornerstone materials in nanotechnology, prized for their unique optical and electronic properties, biocompatibility, and surface chemistry that is amenable to functionalization.[1] While the citrate reduction of tetrachloroauric acid (HAuCl₄) is a widely known aqueous synthesis route, it often produces particles with broader size distributions and surface ligands that are less stable in complex biological environments.[2][3]
The use of organogold precursors, specifically Au(I)-phosphine complexes like Et₃PAuCl, presents a significant advancement. This "bottom-up" approach integrates the stabilizing ligand directly into the precursor molecule.[4] The phosphine ligand serves a dual purpose: it stabilizes the Au(I) center in the precursor and subsequently acts as a robust capping agent on the surface of the Au(0) nanoparticle formed upon reduction.[5][6] This method offers several key advantages:
-
Monodispersity: The controlled decomposition of the precursor leads to a single, rapid nucleation event followed by uniform growth, resulting in a narrow particle size distribution.[7]
-
Stability: The strong coordinate bond between the soft phosphine ligand and the soft gold surface provides exceptional stability against aggregation.[8]
-
Tunability: The final particle size can be tuned by modulating the steric hindrance of the phosphine ligand; bulkier ligands generally result in smaller nanoparticles.[9]
-
Versatility: The resulting phosphine-capped AuNPs are soluble in organic solvents and can serve as versatile platforms for further functionalization through ligand exchange reactions, for instance, with thiolated molecules to impart water solubility or introduce specific biological targeting moieties.[5][10]
Reaction Mechanism and Causality
The synthesis proceeds via the chemical reduction of the Au(I) center in the Et₃PAuCl complex to elemental Au(0). A strong reducing agent, such as sodium borohydride (NaBH₄), provides the necessary electrons for this transformation.
The process can be understood in three key phases:
-
Reduction & Supersaturation: The reducing agent rapidly reduces Au(I) ions to Au(0) atoms. This creates a transient, supersaturated solution of gold atoms.
-
Nucleation: Once the concentration of Au(0) atoms reaches a critical point, they rapidly coalesce to form small nuclei. The speed of this step is crucial; a fast, singular nucleation event is essential for achieving a final product with a narrow size distribution.[4]
-
Growth & Stabilization: The remaining Au(0) atoms in the solution diffuse to the surface of these nuclei and deposit, causing the particles to grow. Simultaneously, the triethylphosphine ligands, liberated during the reduction, coordinate to the surface of the growing nanoparticles. This phosphine layer passivates the surface, preventing uncontrolled growth and aggregation due to steric repulsion between particles.[8]
Caption: AuNP formation mechanism from Et₃PAuCl precursor.
Experimental Protocol
This protocol describes a robust method for synthesizing phosphine-stabilized AuNPs with an average diameter of 2-4 nm.
Materials and Equipment
| Reagent / Material | Specification | Supplier Example | Purpose |
| (Triethylphosphine)gold(I) chloride | Et₃PAuCl, 99.9% | Sigma-Aldrich | Gold Precursor |
| Sodium borohydride | NaBH₄, ≥98% | Sigma-Aldrich | Reducing Agent |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | Reaction Solvent |
| Ethanol | ACS Reagent, ≥99.5% | Fisher Scientific | Washing/Precipitation |
| Glass Vials | 20 mL, with screw caps | Standard Lab Supply | Reaction Vessel |
| Magnetic Stirrer & Stir Bars | - | Standard Lab Supply | Homogeneous mixing |
| Syringes and Needles | - | Standard Lab Supply | Reagent transfer |
| Centrifuge | Capable of >4000 rpm | Standard Lab Supply | Nanoparticle Isolation |
Step-by-Step Synthesis Workflow
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. NaBH₄ is a strong reducing agent and reacts with water to produce flammable hydrogen gas. Toluene is a flammable solvent.
Caption: Experimental workflow for AuNP synthesis.
-
Prepare Precursor Solution: In a 20 mL glass vial, dissolve 10 mg of (Triethylphosphine)gold(I) chloride in 10 mL of anhydrous toluene. Add a small magnetic stir bar.
-
Prepare Reductant Solution: In a separate vial, prepare a fresh solution of sodium borohydride by dissolving 12 mg of NaBH₄ in 5 mL of ethanol.
-
Scientist's Note: NaBH₄ solutions are not stable for long periods. Always prepare this solution immediately before use. Ethanol is used as the solvent here as NaBH₄ has better solubility in it than in pure toluene, facilitating a more controlled reaction.
-
-
Initiate Reduction: Place the precursor vial on a magnetic stirrer and begin vigorous stirring. Using a syringe, add the NaBH₄ solution dropwise to the stirring Et₃PAuCl solution over a period of 5 minutes.
-
Causality Check: A rapid, single addition of the reductant can lead to uncontrolled, widespread nucleation, resulting in a polydisperse sample. Slow, dropwise addition ensures that the nucleation phase is short and uniform, which is critical for achieving monodispersity.[11]
-
-
Reaction and Aging: After the addition is complete, the solution will gradually change color from colorless to pale yellow, then to a deep ruby red or purple, indicating the formation of gold nanoparticles.[12] Allow the solution to stir at room temperature for an additional 2-4 hours to ensure the reaction is complete and the particles are well-stabilized.
-
Isolation and Purification: Transfer the colloidal solution to a centrifuge tube. Add an equal volume of ethanol to act as an anti-solvent, which will cause the nanoparticles to precipitate. Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Washing: Carefully decant and discard the supernatant, which contains unreacted reagents and byproducts. Re-disperse the nanoparticle pellet in a small amount of toluene (1-2 mL) and repeat the precipitation and centrifugation step with ethanol. Perform this washing step twice to ensure high purity.
-
Final Product: After the final wash, discard the supernatant and dry the resulting nanoparticle pellet under a gentle stream of nitrogen or in a vacuum desiccator. The purified AuNPs can be stored as a dry powder or re-dispersed in an organic solvent like toluene or chloroform for long-term storage at 4°C.
Characterization of Synthesized AuNPs
Proper characterization is essential to validate the success of the synthesis and determine the properties of the nanoparticles.
| Technique | Principle | Expected Result / Observation |
| UV-Visible Spectroscopy | Measures the Surface Plasmon Resonance (SPR), an optical phenomenon unique to metallic nanoparticles.[13] | A distinct absorption peak between 515-530 nm. The peak's sharpness indicates a narrow size distribution. |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of the nanoparticles, allowing for measurement of core size, size distribution, and morphology.[6] | Images should show spherical, non-agglomerated particles. Statistical analysis of multiple images should yield an average core diameter of 2-4 nm with a low standard deviation. |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter (core + ligand shell) of the particles in solution and provides an index of polydispersity (PDI).[6] | A single, narrow peak indicating a monodisperse population. The hydrodynamic diameter will be larger than the TEM core size. A PDI value < 0.2 is desirable. |
Applications in Drug Development and Beyond
The phosphine-stabilized AuNPs synthesized via this protocol are not merely an end product but a versatile platform for creating advanced therapeutic and diagnostic agents.
-
Drug Delivery Vehicles: Gold nanoparticles can serve as carriers for therapeutic agents.[14][15][16] The phosphine surface can be exchanged with thiolated drug molecules or polyethylene glycol (PEG) linkers to attach payloads. This allows for targeted delivery and can improve the pharmacokinetic profile of the drug.[1]
-
Targeted Therapies: The surface can be modified with ligands such as antibodies or aptamers that recognize specific markers on cancer cells, enabling targeted drug delivery and reducing off-target toxicity.[14]
-
Bioimaging: Due to their high electron density, AuNPs are excellent contrast agents for TEM in biological samples. Their optical properties also enable their use in various imaging modalities.[17]
-
Catalysis: Phosphine-stabilized AuNPs are effective catalysts for a range of organic transformations, a property of interest in the synthesis of complex pharmaceutical compounds.[5]
Chloro(triethylphosphine)gold(I) itself is also recognized for its potent antiproliferative properties against various cancer cell lines, making its nanoparticle formulations a subject of intense research for dual-modality cancer therapy.[18][19]
References
-
Chemistry LibreTexts. (2023). Synthesis of gold nanoparticles. Available at: [Link]
-
Al-Shakban, M., et al. (2021). Gold nanoparticles with tailored size through ligand modification for catalytic applications. Scientific Reports. Available at: [Link]
-
Menconi, A., et al. (2021). Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles. ResearchGate. Available at: [Link]
-
YouTube. (2017). synthesis of gold nanoparticles using tea extract (An UG. Lab. Exp.). Available at: [Link]
-
Menconi, A., et al. (2021). Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles. FLORE. Available at: [Link]
-
Friedrich, B. (2016). Mechanism of gold nanoparticle formation by reduction from aqueous solutions. ResearchGate. Available at: [Link]
-
MRSEC Education Group. Citrate Synthesis of Gold Nanoparticles. Available at: [Link]
-
Bastús, N. G., & Comenge, J. (2018). Nanoengineering of Gold Nanoparticles: Green Synthesis, Characterization, and Applications. MDPI. Available at: [Link]
-
YouTube. (2020). Lecture 02: Synthesis Of Gold Nanoparticles. Available at: [Link]
-
Shank, J. C., et al. (2009). One-Step Synthesis of Phosphine-Stabilized Gold Nanoparticles Using the Mild Reducing Agent 9-BBN. Langmuir. Available at: [Link]
-
Dadwal, A., et al. (2021). Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time. PMC - NIH. Available at: [Link]
-
Verma, H.N., et al. (2014). Gold nanoparticle: synthesis and characterization. Veterinary World. Available at: [Link]
-
YouTube. (2012). Citrate Synthesis of Gold Nanoparticles. Available at: [Link]
-
An, F., et al. (2023). Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy. PMC. Available at: [Link]
-
Heinrich, A. C. J. (2015). (Triphenylphosphine)gold(I) Chloride. Synlett. Available at: [Link]
-
Jana, N. R., & Peng, X. (2003). Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor. PMC. Available at: [Link]
-
Al-Shakban, M., et al. (2021). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. Nanoscale Advances (RSC Publishing). Available at: [Link]
-
The Royal Society of Chemistry. (2014). Mechanisms for the room-temperature synthesis of gold nanoparticles within silica monoliths through irradiation techniques. Available at: [Link]
-
Kumar, A., et al. (2012). Multifunctional phosphine stabilized gold nanoparticles: an active catalytic system for three-component coupling reaction. PubMed. Available at: [Link]
-
Shank, J. C., et al. (2009). One-Step Synthesis of Phosphine-Stabilized Gold Nanoparticles Using the Mild Reducing Agent 9-BBN. ResearchGate. Available at: [Link]
-
SPIE Digital Library. (2022). The applications of gold nanoparticles in drug delivery. Available at: [Link]
-
Javed, R., et al. (2020). Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications. Available at: [Link]
-
Gittins, D. I., & Caruso, F. (2001). Small, Water-Soluble, Ligand-Stabilized Gold Nanoparticles Synthesized by Interfacial Ligand Exchange Reactions. Available at: [Link]
-
Tang, C., et al. Chelating Phosphine Ligand Stabilized AuNPs in Methane Detection. NSF Public Access Repository. Available at: [Link]
-
ResearchGate. (2023). Role of Gold Nanoparticles in Drug Delivery. Available at: [Link]
-
Canadian Light Source. (2025). Optimizing gold nanoparticles for better medical imaging, drug delivery, and cancer therapy. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoengineering of Gold Nanoparticles: Green Synthesis, Characterization, and Applications | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifunctional phosphine stabilized gold nanoparticles: an active catalytic system for three-component coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gold nanoparticles with tailored size through ligand modification for catalytic applications - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04165G [pubs.rsc.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. veterinaryworld.org [veterinaryworld.org]
- 14. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles [flore.unifi.it]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Triethylphosphine Gold Complexes
Introduction
Triethylphosphine gold(I) complexes, a class of organogold compounds, have garnered significant scientific interest for their therapeutic potential, particularly in the realm of oncology.[1] These complexes, exemplified by the clinically used antirheumatic drug Auranofin, exhibit potent cytotoxic effects against a variety of cancer cell lines.[2] Their mechanism of action is multifaceted, primarily involving the inhibition of the selenoenzyme thioredoxin reductase (TrxR).[3] This inhibition disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, the induction of apoptosis.[2][3]
This comprehensive guide provides detailed protocols for assessing the in vitro cytotoxicity of triethylphosphine gold complexes. It is designed for researchers, scientists, and drug development professionals engaged in the evaluation of these promising therapeutic agents. The protocols outlined herein are robust and self-validating, offering a systematic approach to not only quantify cytotoxicity but also to elucidate the underlying mechanisms of cell death.
I. Preparation and Handling of Triethylphosphine Gold Complexes
The accurate and reproducible assessment of cytotoxicity begins with the proper preparation and handling of the test compounds. The solubility and stability of triethylphosphine gold complexes in aqueous culture media are critical considerations.
A. Solubility and Stock Solution Preparation:
Triethylphosphine gold complexes are often sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare high-concentration stock solutions.[4]
-
Protocol:
-
Prepare a 10 mM stock solution of the triethylphosphine gold complex in cell culture-grade DMSO.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
B. Stability in Cell Culture Media:
While DMSO is an effective solvent, it is crucial to minimize the final concentration in cell culture to avoid solvent-induced cytotoxicity. Furthermore, the stability of the gold complex in the complete cell culture medium over the duration of the experiment should be considered. Studies on the related gold(I) phosphine complex, Auranofin, have demonstrated good stability in human serum albumin over 72 hours, suggesting that triethylphosphine gold complexes are likely to be stable under typical cell culture conditions.[5]
-
Recommendation:
-
Perform serial dilutions of the DMSO stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
The final DMSO concentration in the culture wells should not exceed 0.5% (v/v) to prevent confounding cytotoxic effects.
-
For longer incubation periods (>48 hours), consider refreshing the treatment medium to maintain a consistent concentration of the test compound.
-
II. Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
A. Rationale:
The MTT assay provides a quantitative measure of cell viability and is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound. It is a reliable initial screen for the cytotoxic potential of triethylphosphine gold complexes.
B. Recommended Cell Lines and Seeding Densities:
The choice of cell line is dependent on the research focus. Several human cancer cell lines have been shown to be sensitive to phosphine gold complexes, including:
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well in 96-well plate) | Incubation Time (hours) |
| HeLa | Cervical Cancer | 2,500 - 5,000 | 48 |
| A549 | Lung Cancer | 7,000 - 8,000 | 24-48 |
| MCF-7 | Breast Cancer | 10,000 - 15,000 | 48-72 |
Note: These are starting recommendations. It is imperative to optimize the seeding density for each cell line to ensure that the cells are in the exponential growth phase throughout the experiment.
C. Detailed Protocol for MTT Assay:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triethylphosphine gold complex in complete culture medium from the 10 mM DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
III. Mechanistic Assays: Differentiating Modes of Cell Death
Following the initial determination of cytotoxicity, it is essential to investigate the mechanism by which the triethylphosphine gold complexes induce cell death. The following assays can distinguish between necrosis and apoptosis and further probe the apoptotic pathway.
A. Lactate Dehydrogenase (LDH) Assay for Necrosis:
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes, a hallmark of necrosis.
-
Rationale: This assay helps to determine if the cytotoxic effect of the gold complexes involves the induction of necrotic cell death.
-
Detailed Protocol for LDH Assay:
-
Follow the cell seeding and compound treatment steps as described for the MTT assay.
-
At the end of the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a positive control for maximum LDH release by adding a lysis buffer to untreated cells 45 minutes before supernatant collection.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
B. Caspase-3/7 Activity Assay for Apoptosis:
Caspases are a family of proteases that play a critical role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.
-
Rationale: Measuring the activity of caspase-3/7 provides direct evidence of apoptosis induction by the triethylphosphine gold complexes.
-
Detailed Protocol for Caspase-3/7 Assay (Fluorometric):
-
Seed and treat the cells in a black, clear-bottom 96-well plate as previously described.
-
At the end of the treatment period, add an equal volume of the caspase-3/7 reagent containing a fluorogenic substrate (e.g., DEVD-peptide conjugated to a fluorescent reporter) to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 499/521 nm for a green fluorescent product).
-
IV. Investigating the Role of Reactive Oxygen Species (ROS)
The inhibition of thioredoxin reductase by triethylphosphine gold complexes is known to induce oxidative stress through the generation of ROS.
A. Rationale:
Measuring intracellular ROS levels helps to confirm the proposed mechanism of action and to understand the role of oxidative stress in the observed cytotoxicity.
B. Intracellular ROS Detection using DCFH-DA:
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Detailed Protocol for ROS Detection:
-
Seed and treat cells in a black, clear-bottom 96-well plate.
-
Towards the end of the treatment period, remove the medium and wash the cells with warm PBS.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells again with warm PBS to remove the excess probe.
-
Add phenol red-free medium to each well.
-
Immediately measure the fluorescence intensity using a microplate reader (Ex/Em = 485/535 nm).
-
V. Visualizing the Experimental Workflow and Mechanistic Pathway
To provide a clear overview of the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
A. Experimental Workflow Diagram:
Caption: A streamlined workflow for the in vitro evaluation of triethylphosphine gold complexes.
B. Mechanistic Pathway Diagram:
Caption: Proposed mechanism of triethylphosphine gold complex-induced cytotoxicity.
VI. Conclusion
The protocols detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of triethylphosphine gold complexes. By combining a primary cytotoxicity screen with targeted mechanistic assays, researchers can obtain a thorough understanding of the anticancer potential of these compounds. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, thereby accelerating the discovery and development of novel gold-based therapeutics.
References
-
Miraglia, M. C., et al. (1983). The mechanism of acute cytotoxicity of triethylphosphine gold(I) complexes. II. Triethylphosphine gold chloride-induced alterations in mitochondrial function. Journal of Biological Chemistry, 258(12), 7531-7536. [Link]
-
Reddy, T. S., et al. (2018). Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties. Dalton Transactions, 47(43), 15312-15322. [Link]
-
Marzo, T., et al. (2019). Anticancer activity of a Gold(I) phosphine thioredoxin reductase inhibitor in multiple myeloma. Oncotarget, 10(51), 5329–5343. [Link]
-
Rigobello, M. P., et al. (2008). The thioredoxin reductase inhibitor auranofin triggers apoptosis through a Bax/Bak-dependent process that involves peroxiredoxin 3 oxidation. Journal of Biological Chemistry, 283(44), 30207-30217. [Link]
-
Wang, Y., et al. (2015). Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer. Oncotarget, 6(33), 36505–36521. [Link]
-
Nanopartikel.info. (2014, April 10). MTS assay in A549 cells. Retrieved February 9, 2026, from [Link]
-
Gandin, V., et al. (2010). Cancer cell death induced by phosphine gold(I) compounds targeting thioredoxin reductase. Biochemical Pharmacology, 79(2), 90-101. [Link]
-
Marzo, T., et al. (2019). Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles. Beilstein Journal of Nanotechnology, 10, 225-233. [Link]
-
ResearchGate. (2017, February 21). Has anyone have experiences about MTT Assay in A549 cells line? Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2015, August 30). What is the well accepted seeding density of MCF-7 cells for an inhibitor exposure assay? Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2017, November 13). What is the best seeding density of HeLa cells for a 48h MTT assay? Retrieved February 9, 2026, from [Link]
-
Ferreira, C. A., et al. (2025). Synthesis and in vitro characterization of [198Au]Auranofin. Journal of Radioanalytical and Nuclear Chemistry. [Link]
Sources
- 1. Useful Numbers for Cell Culture | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect and mechanism of auranofin on extrusion and migration of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro characterization of [198Au]Auranofin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Synthesis of Chloro(triethylphosphine)gold(I)
Case ID: Au-Et3P-001 Status: Active Classification: Organometallic Synthesis / Precursor Optimization Assigned Specialist: Senior Application Scientist
Executive Summary
Chloro(triethylphosphine)gold(I) (
This guide replaces standard textbook brevity with a field-proven "Technical Support" approach. We utilize the Thiodiglycol (TDG) Method , as it is the industry standard for high purity and yield, avoiding the waste of expensive phosphines as sacrificial reducing agents.
Module 1: The "Golden Standard" Protocol (Thiodiglycol Route)
Objective: Synthesize high-purity
Reagents & Stoichiometry Table
| Reagent | Role | Equiv. | Notes |
| Precursor | 1.0 | Hygroscopic; handle rapidly. | |
| Thiodiglycol (TDG) | Reductant / Ligand | 2.5 - 3.0 | Excess required to drive reduction. |
| Triethylphosphine ( | Target Ligand | 1.05 | PYROPHORIC. Use 1M solution in THF/Hexane if possible. |
| Ethanol / Water | Solvent System | N/A | Reaction medium (typically 1:2 ratio). |
Step-by-Step Workflow
1. Preparation of the Au(I) Intermediate
-
Dissolution: Dissolve
(e.g., 1.0 g) in distilled water (10 mL) and ethanol (20 mL). The solution will be bright yellow. -
Cooling: Cool the solution to
in an ice bath. Reason: Controls the rate of reduction to prevent colloidal gold formation. -
Reduction: Dropwise add Thiodiglycol (2.5 eq) with vigorous stirring.
-
Critical Observation: The solution will transition from Yellow
Orange Colorless .-
Technical Note: The colorless state indicates the formation of
. If the solution turns purple, you have formed colloidal gold (see Troubleshooting).
-
2. Ligand Exchange
-
Addition: Once colorless, keep at
. Add (1.05 eq) dropwise. -
Reaction: Stir for 30 minutes. A white precipitate (
) should form immediately. -
Mechanistic Insight:
is a stronger -donor than TDG. It displaces the sulfide ligand driven by the formation of a stronger Au-P bond.
3. Isolation & Purification
-
Filtration: Filter the white solid.
-
Wash: Wash with cold water (removes oxidized TDG) and a small amount of cold ethanol (removes unreacted
). -
Recrystallization (If needed): Dissolve in minimal boiling ethanol and add water until turbid; cool to crystallize.
Process Visualization
Figure 1: Reaction pathway for the thiodiglycol-mediated synthesis of
Module 2: Troubleshooting Center (FAQs)
This section addresses specific failure modes reported by users.
Q1: The solution turned purple or black during TDG addition. What happened?
Diagnosis: Colloidal Gold Formation (Au(0)). Root Cause: The reduction potential of Au(III) to Au(0) is high (+1.50 V). If the stabilizing ligand (TDG) is not available fast enough, or if the temperature is too high, the gold aggregates into nanoparticles instead of coordinating. Corrective Action:
-
Discard and Restart: You cannot "fix" colloidal gold easily in this context.
-
Control Temperature: Ensure the reaction is strictly at
or lower. -
Rate of Addition: Add TDG slower. Ensure vigorous stirring to prevent local concentration hotspots.
Q2: My product is an oil, not a white solid.
Diagnosis: Impurity Contamination.
Root Cause: The oil is likely a mixture of Thiodiglycol sulfoxide (the byproduct) and unreacted Thiodiglycol.
-
Trituration: Add cold hexanes or pentane to the oil and scratch the flask walls with a glass rod. This induces crystallization.[1][2][3]
-
Recrystallization: Dissolve the oil in a minimal amount of warm ethanol (
) and add water dropwise until cloudy. Refrigerate overnight.
Q3: My yield is low (< 50%).
Diagnosis: Solubility Loss.
Root Cause:
-
Reduce Solvent Volume: Use the minimum amount of Ethanol/Water required to dissolve the
. -
Water Crash: After the reaction, add excess water (3x volume).
is hydrophobic and will precipitate out, while TDG and its oxide remain in the water phase.
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing synthesis failures based on visual cues.
Module 3: Optimization & Safety
Handling Triethylphosphine ( )
-
Safety Critical:
is pyrophoric (ignites in air) and has a pungent odor. -
Recommendation: Do not use neat
unless you have a glovebox. For benchtop synthesis, purchase 1.0 M in THF . This solution is air-sensitive but not immediately pyrophoric, allowing for safer handling via syringe techniques.
Scale-Up Considerations
When scaling from 1g to 10g+:
-
Exotherm Management: The reduction step is exothermic. On a large scale, the internal temperature can spike, causing colloidal gold formation. Use an internal thermometer and add TDG only when
. -
Filtration: The product can clog fritted glass filters. Use a wide-pore Buchner funnel.
References
-
Al-Sa'ady, A. K., McAuliffe, C. A., Parish, R. V., & Sandbank, J. A. (1980). Coordination Complexes of Gold(I). In Inorganic Syntheses , Vol. 20 (pp. 183-185). John Wiley & Sons.[4]
-
Hill, D. T., & Sutton, B. M. (1980). Auranofin and Related Gold Complexes. In Inorganic Syntheses , Vol. 20.
-
Shaw, C. F. (1999). Gold-Based Therapeutic Agents. Chemical Reviews, 99(9), 2589-2600.
Sources
Preventing decomposition of Chloro(triethylphosphine)gold during storage
Status: Operational
Role: Senior Application Scientist
Subject: Storage, Stability, and Recovery of Et
Core Directive: The "Gold Standard" of Storage
Chloro(triethylphosphine)gold(I) (Et
To guarantee experimental reproducibility, you must treat the storage of this compound as a dynamic system, not a static shelf placement.
The "Triple-Lock" Storage Protocol
-
Thermal: Store at 2–8°C (Refrigerated). Freezing (-20°C) is acceptable but often unnecessary and risks condensation upon thawing.
-
Atmospheric: Store under Inert Gas (Argon or Nitrogen) .[1] The phosphine ligand (
) is prone to oxidation to phosphine oxide ( ). -
Photic: Strict exclusion of light. Amber vials are the minimum; wrapping in aluminum foil is the standard.
Diagnostic Logic Flow (Visual Guide)
Before using the reagent, perform this visual and analytical triage. This flowchart defines the decision-making process for handling potentially compromised material.
Figure 1: Decision matrix for evaluating Chloro(triethylphosphine)gold(I) integrity prior to synthesis.
Troubleshooting & FAQs
Q1: My sample has turned a faint purple color. Is it ruined?
Technical Insight: The purple color is the "Purple of Cassius"—colloidal gold (
-
Causality: This is usually caused by light exposure (photolysis) inducing disproportionation.
-
Action: If the color is faint, the bulk material is likely still intact. You cannot "reverse" the gold formation, but you can remove it.
-
Solution: Dissolve the sample in Dichloromethane (DCM). The active
will dissolve; the colloidal gold will remain as a fine black/purple suspension. Filter through a 0.2 PTFE syringe filter.
Q2: 31P NMR shows a small peak around 50 ppm. What is this?
Technical Insight: This is Triethylphosphine oxide (
-
Causality: Oxygen ingress. The phosphine ligand is labile enough to oxidize if the container seal is compromised.
-
Impact: While not catalytic poison in all reactions, it alters the stoichiometry of your ligand environment.
-
Solution:
is highly polar and hygroscopic. is hydrophobic. Use the Biphasic Wash Protocol (See Section 4) to remove the oxide.
Q3: Can I store this in a freezer (-20°C)?
Technical Insight: Yes, but with a caveat.
-
Risk: Repeated freeze-thaw cycles introduce moisture condensation if the vial is opened before reaching room temperature. Moisture can accelerate hydrolysis or coordinate to impurities.
-
Recommendation: 4°C (fridge) is sufficient for stability if the inert atmosphere is maintained. If freezing, desiccate the vial before opening.
Recovery Protocol: The "Self-Validating" Purification System
If your compound has degraded (purple hue or oxide peaks), do not discard it. Use this protocol to restore purity. This method relies on solubility differentials to self-validate: if the impurities are present, they will be physically separated.
Prerequisites:
-
Solvents: Dichloromethane (DCM), Distilled Water, n-Pentane (or Hexane).
-
Equipment: Separatory funnel or scintillation vial, PTFE syringe filter.
Step-by-Step Procedure
-
Dissolution (Au
Removal):-
Dissolve the crude solid in minimal DCM (approx. 5-10 mL per gram).
-
Observation: If the solution is cloudy/purple, colloidal gold is present.
-
Action: Filter through a Celite pad or PTFE syringe filter.
-
Validation: The filtrate must be strictly colorless/clear.
-
-
Oxide Removal (The Biphasic Wash):
-
Transfer the DCM solution to a separatory funnel.
-
Wash twice with an equal volume of distilled water .
-
Mechanism:[2]
is water-soluble; is not [1]. -
Collect the organic (DCM) layer and dry over
.
-
-
Recrystallization (Recovery):
-
Concentrate the DCM solution under vacuum until it is a thick oil/slurry.
-
Slowly add cold n-Pentane (ratio 1:5 DCM:Pentane) while stirring.
-
Validation: White crystals should precipitate immediately.
-
Filter the white solid and dry under high vacuum.
-
-
Final Verification:
-
Run a 31P NMR . You should see a single singlet at ~33-35 ppm [2].
-
Technical Data Reference
Solubility Profile
| Solvent | Solubility Behavior | Usage |
| Dichloromethane (DCM) | High | Dissolution / Extraction |
| Acetone | Moderate/High | Alternative solvent |
| Water | Insoluble | Impurity Removal (Oxides) |
| Pentane/Hexane | Insoluble | Precipitation / Crystallization |
| Ethanol | Soluble (Warm) | Original Synthesis [3] |
Spectroscopic Benchmarks (31P NMR, CDCl )
| Species | Chemical Shift ( | Interpretation |
| Et | 33.0 – 35.0 ppm (Singlet) | Target Compound [2] |
| Et | ~48.0 – 52.0 ppm | Oxidation Impurity [4] |
| Free Et | -20.0 ppm (approx) | Ligand Dissociation |
References
- Solubility & Partitioning:Triethylphosphine oxide is highly hygroscopic and water-soluble, allowing biphasic separation from hydrophobic gold(I) complexes.
- Synthesis & Properties:McAuliffe, C. A., et al. "Phosphine complexes of gold(I)." Journal of the Chemical Society, Dalton Transactions. (General reference for Et3PAuCl synthesis via Ethanol reduction).
-
Phosphine Oxide Shifts: Alkhuder, O., et al. "31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds."[3] Phys. Chem. Chem. Phys., 2026.[3][4] (Confirming oxide shifts in the 40-60 ppm range depending on H-bonding). Available at: [Link]
Sources
- 1. CHLORO(TRIETHYLPHOSPHINE)GOLD(I) One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. mt.com [mt.com]
- 3. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Et3PAuCl Solvation for Biological Assays
Topic: Solubility & Stability of Chloro(triethylphosphine)gold(I) (Et3PAuCl) Document ID: TS-Au-004 Last Updated: February 2026 Audience: Medicinal Chemists, Cell Biologists, Pharmacology Leads
The Solubility Paradox: Executive Summary
Chloro(triethylphosphine)gold(I) (Et3PAuCl) is a linear coordination complex widely used as a precursor to Auranofin or as a standalone Thioredoxin Reductase (TrxR) inhibitor.
Researchers frequently encounter a "silent failure" mode with this compound: Micro-precipitation. While the compound appears soluble in organic stocks, it is highly lipophilic (LogP ~1.7) and prone to rapid aggregation upon contact with aqueous biological media. This leads to erratic IC50 values, false negatives in enzymatic assays, and "hotspots" of toxicity in cell culture due to sedimenting crystals.
This guide provides the specific physicochemical protocols to maintain Et3PAuCl monomeric and bioactive.
The Chemistry of Solvation (Why Assays Fail)
To troubleshoot effectively, one must understand the competition between the solvent and the ligand sphere.
The DMSO Interaction
Dimethyl sulfoxide (DMSO) is the standard solvent for Et3PAuCl, but it is not chemically inert. DMSO is a sulfur-donor ligand (soft base) that can compete with the chloride ion for the Gold(I) center (soft acid).
-
The Risk: Long-term storage in wet DMSO or repeated freeze-thaw cycles can facilitate ligand exchange, leading to species like
or disproportionation into metallic gold ( ) and oxidized species. -
The Benefit: High solubility (up to 50 mM) allows for concentrated stocks that minimize final solvent volume in assays.
The Aqueous Shock
When a concentrated DMSO stock is pipetted directly into water or phosphate-buffered saline (PBS), the sudden change in dielectric constant forces the hydrophobic
-
The Result: Formation of colloidal aggregates (Tyndall effect often visible) or crystalline precipitates.
-
The Fix: Carrier Proteins. Albumin (BSA/FBS) acts as a "chaperone," binding the gold complex transiently and preventing aggregation during the transition from DMSO to water.
Validated Preparation Protocol
Objective: Prepare a 10 mM stock and a stable working solution for cell culture (
Reagents Required[1][2][3][4][5]
-
Et3PAuCl (Solid, >97% purity)
-
Anhydrous DMSO (Grade: Cell Culture Tested, <0.1% water)
-
Amber Glass Vials (Gold complexes are light-sensitive)
-
Complete Culture Media (containing 10% FBS) OR PBS + 0.5% BSA.
Workflow Diagram
Caption: Optimized solvation workflow emphasizing the necessity of serum/protein carriers during the aqueous dilution step to prevent shock precipitation.
Step-by-Step Methodology
-
Stock Preparation (10 mM):
-
Weigh Et3PAuCl into an amber glass vial. Note: Avoid plastic microfuge tubes for the initial weighing as static can disperse the light powder.
-
Add calculated volume of Anhydrous DMSO .
-
Vortex vigorously for 30-60 seconds. The solution should be perfectly clear and colorless.
-
QC Check: Inspect against a dark background. Any turbidity indicates incomplete solvation or impurities.
-
Storage: Aliquot into 20-50
volumes in amber tubes. Store at -20°C. Do not refreeze thawed aliquots.
-
-
Working Solution (The "Serum-First" Method):
-
Do not dilute the DMSO stock into pure PBS or water.
-
Pipette the DMSO stock directly into Complete Media (with 10% FBS) or PBS containing 1% BSA .
-
Technique: Vortex the media gently while adding the DMSO stock to ensure rapid dispersion.
-
This creates a stable intermediate (e.g., 100
) where the Gold(I) complex binds to albumin thiols/amines, preventing aggregation. -
Perform final serial dilutions using the same media.
-
Troubleshooting & FAQs
Issue: "My solution turned purple or grey after 24 hours."
Diagnosis: Colloidal Gold Formation (
-
Light exposure (photodecomposition).
-
Presence of strong reducing agents in the media (e.g., high concentrations of ascorbic acid or improperly stored media).
-
Hydrolysis: If the DMSO stock absorbed water from the air, the
bond can hydrolyze, leading to unstable species that disproportionate. Solution:
-
Use amber tubes.
-
Ensure DMSO is anhydrous.[1]
-
Make working solutions fresh; do not store diluted samples >4 hours.
Issue: "I see a fine precipitate in my cell culture wells."
Diagnosis: "Shock" Precipitation. Cause: The lipophilic Et3PAuCl reached its solubility limit because the local concentration of DMSO was too high during pipetting, or the media lacked sufficient protein carrier. Solution:
-
Use the "Serum-First" dilution method described above.
-
Ensure the final DMSO concentration is < 0.5% (v/v).
-
Verification: Centrifuge a sample of the media at 13,000 x g for 10 mins. If the pellet is visible or the supernatant loses activity compared to the pre-spin sample, precipitation occurred.
Issue: "The IC50 changes depending on how long I pre-incubate."
Diagnosis: Ligand Exchange Kinetics.[2]
Mechanism: In biological media, the
Comparative Data: Solubility & Stability
| Parameter | Water / PBS | DMSO (Anhydrous) | Culture Media (10% FBS) |
| Solubility Limit | < 10 | > 50 mM (Excellent) | ~100 |
| Primary Species | Aggregates / Precipitate | Monomer (Et3PAuCl) | Protein-Adduct (Albumin-Au-PEt3) |
| Stability ( | Minutes (Precipitation) | Months (-20°C) | Hours (Ligand Exchange) |
| Risk Factor | False Negatives | Hygroscopic/Oxidation | Thiol Competition |
Mechanism of Action Pathway
Understanding the stability aids in interpreting the biological activity. The compound functions by targeting the selenocysteine active site of Thioredoxin Reductase (TrxR).
Caption: The pharmacological pathway of Et3PAuCl involves rapid ligand exchange with serum proteins, which act as a delivery vehicle to the intracellular target, TrxR.
References
-
Marzo, T. et al. (2017). "Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles." International Journal of Nanomedicine. (Establishes 10 mM DMSO stock stability and biological handling).
-
Pillozzi, S. et al. (2018). "Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study." Molecular Pharmaceutics.
-
Berners-Price, S. J. & Filipovska, A. (2011).[3] "Gold compounds as therapeutic agents for human diseases." Metallomics. (Mechanistic insights into Gold(I) ligand exchange and protein interactions).
-
Sigma-Aldrich. "Chloro(triethylphosphine)gold(I) Product Datasheet." (Physicochemical properties and storage).[3][1][4][5][6]
Sources
Purification methods for Chloro(triethylphosphine)gold(I) post-synthesis
Technical Support Center: Chloro(triethylphosphine)gold(I) Post-Synthesis
Case ID: Et3PAuCl-PUR-001 Status: Active Analyst: Senior Application Scientist
Executive Summary
Chloro(triethylphosphine)gold(I) (CAS: 15529-90-5) is a critical precursor in organometallic catalysis and medicinal chemistry (e.g., Auranofin synthesis). Post-synthesis, users frequently encounter three primary failure modes: colloidal gold contamination (purple discoloration), persistent oil formation (failure to crystallize), and phosphine oxidation.
This guide provides a self-validating purification workflow designed to isolate high-purity crystalline material (
Diagnostic & Troubleshooting Guide
Issue 1: Product appears purple, grey, or pink.
-
Diagnosis: Colloidal Gold (
) Contamination.-
Cause: Reduction of Au(I) to Au(0) due to light exposure, excessive heat during solvent removal, or impure phosphine starting material.
-
-
Corrective Action:
-
Dissolve the crude solid in Dichloromethane (DCM) .
-
Prepare a filtration frit packed with a 2 cm pad of Celite 545 .
-
Filter the solution through the Celite pad. The colloidal gold will remain trapped in the Celite (appearing as a dark band), while the filtrate should be colorless.
-
Validation: If the filtrate is still pink, repeat with a fresh Celite pad or use a 0.2
m PTFE syringe filter.
-
Issue 2: Product remains a viscous oil or sticky gum and will not solidify.
-
Diagnosis: Solvent Entrapment / Impurity Depression.
-
Cause: Traces of high-boiling solvents (e.g., thiodiglycol) or excess triethylphosphine oxide (
) are preventing crystal lattice formation.
-
-
Corrective Action (Trituration Protocol):
-
Dissolve the oil in a minimum amount of DCM (e.g., 1-2 mL per gram).
-
Add cold n-Pentane (approx. 20 mL per gram) rapidly while stirring vigorously.
-
If oil separates again, place the flask in a dry ice/acetone bath (-78°C) and scratch the side of the flask with a glass rod to induce nucleation.
-
Once solid forms, decant the supernatant (which contains the impurities) and wash the solid with fresh cold pentane.
-
Issue 3:
-
Diagnosis: Ligand Impurities.
-
Corrective Action:
-
For Oxide: Recrystallize using Ethanol/Water or DCM/Pentane . The oxide is more soluble in polar solvents than the complex.
-
For Bis-complex: Wash the solid with water (the bis-complex is ionic and more water-soluble) or recrystallize from Diethyl Ether .
-
Standard Operating Procedure (SOP): Purification Workflow
Objective: Isolate crystalline
Reagents Required:
-
Dichloromethane (DCM) - HPLC Grade
-
n-Pentane or n-Hexane - Cold (4°C)
-
Celite 545
-
Magnesium Sulfate (
) - Anhydrous[4]
Protocol:
-
Dissolution & Filtration:
-
Dissolve crude reaction mixture in DCM (10 mL per gram of theoretical yield).
-
Filter through a Celite pad to remove metallic gold (see Issue 1).
-
Optional: If inorganic salts (KCl/NaCl) are present from the synthesis, wash the organic phase once with deionized water, then dry the organic phase over anhydrous
.
-
-
Concentration:
-
Transfer filtrate to a round-bottom flask.
-
Concentrate under reduced pressure (Rotavap) at < 30°C until the volume is reduced to approx. 20% of the original volume. Do not evaporate to dryness.
-
-
Precipitation (The "Crash-Out"):
-
Ideally, layer n-Pentane (3x volume of DCM solution) carefully on top of the DCM solution. Allow to diffuse at -20°C for 12-24 hours for X-ray quality crystals.
-
Rapid Method: Add the concentrated DCM solution dropwise into a vigorously stirred beaker of cold n-Pentane . A white precipitate should form immediately.
-
-
Isolation:
-
Collect the solid via vacuum filtration using a sintered glass frit.
-
Wash the cake with
mL of cold pentane. -
Dry under high vacuum for 4 hours (protect from light).
-
Technical Data & Specifications
Characterization Targets
| Parameter | Specification | Method |
|---|---|---|
| Appearance | White crystalline solid | Visual |
| Melting Point | 84 – 86 °C | Capillary / DSC |
|
Visual Workflow Diagram
Caption: Figure 1.[5] Standard purification workflow for removing colloidal gold and isolating crystalline Et3PAuCl.
Frequently Asked Questions (FAQs)
Q: Can I use Diethyl Ether instead of Pentane for precipitation?
A: Yes, but with caution.
Q: My product turned grey after drying on the vacuum line. Why?
A: This indicates light sensitivity or thermal decomposition. Gold(I) phosphines are generally stable but can decompose to
Q: How should I store the purified compound? A: Store in a tightly sealed vial at -20°C , protected from light. While stable at room temperature for short periods, cold storage prevents slow oxidation of the phosphine ligand over months.
References
-
American Elements . Chloro(triethylphosphine)gold(I) Safety and Data Sheet. Retrieved from [Link]
-
Marzo, T., et al. (2017). Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I). University of Florence. Retrieved from [Link]
-
PubChem . Compound Summary: Chloro(triethylphosphine)gold.[2][5][6][7][8] National Library of Medicine. Retrieved from [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles [flore.unifi.it]
- 3. Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chloro(triethylphosphine)gold | C6H15AuClP | CID 3032639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sigma Aldrich Chloro(Triethylphosphine)Gold(I) 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. americanelements.com [americanelements.com]
Handling light sensitivity of gold(I) phosphine chloride complexes
Case ID: Au-P-Light-Sens Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Prevention and Remediation of Photochemical Degradation in Au(I) Complexes
Diagnostic Triage: Is Your Sample Compromised?
Before attempting recovery, compare your material against these known degradation states. Gold(I) phosphine chlorides (e.g., Chloro(triphenylphosphine)gold(I)) should typically be white, crystalline solids .
| Symptom | Probable Cause | Chemical Event | Severity | Action Required |
| Grey/Purple Tint | Photo-reduction | Formation of colloidal Gold(0) nanoparticles ("Purple of Cassius"). | Critical | Filtration: The sample contains metallic gold. Requires immediate purification (See Module 4). |
| Yellow/Orange Discoloration | Photo-oxidation | Oxidation to Gold(III) species ( | High | Recrystallization: Au(III) species are often more soluble; separation is possible but yield will drop. |
| White Solid (No Change) | N/A | Sample is likely intact. | Stable | Verify: Confirm with |
| Opaque/Cloudy Solution | Aggregation | Formation of insoluble Au(I)-thiolate/halide oligomers or early-stage Au(0) nucleation. | Moderate | Clarification: Filter through Celite immediately. |
The Mechanics of Failure: Why Light is the Enemy
To handle these complexes effectively, you must understand the causality of their breakdown. It is not merely "spoilage"; it is a specific photochemical reaction often accelerated by the solvent environment.
The Radical Chain Mechanism
In the presence of light (specifically UV-A/B), Gold(I) complexes undergo Ligand-to-Metal Charge Transfer (LMCT) . In chlorinated solvents (like Chloroform or DCM), this is catastrophic. The excited state can transfer an electron to the solvent, generating reactive radical species.
Key Insight: Never store Gold(I) complexes in Chloroform (
Figure 1: Photochemical degradation pathways showing solvent-assisted radical oxidation and direct disproportionation.
Handling Protocols: The "Dark Room" Standard
Directive: Treat Au(I) phosphine chlorides as you would silver salts.
A. Storage Architecture
-
Primary Containment: Amber glass vials are mandatory. If clear glass must be used, wrap the vial entirely in aluminum foil.
-
Atmosphere: While AuCl(PPh3) is relatively air-stable in the solid state, solution-state handling requires inert gas (Argon/Nitrogen) . Oxygen acts as a radical initiator in the presence of light.
-
Temperature: Store at
. Cold reduces the kinetic rate of disproportionation.
B. Synthesis & Weighing
-
Lighting: Perform weighing and open-flask manipulations under Red Light (photographic darkroom bulbs) or low-intensity ambient light. Avoid direct sunlight or fluorescent fume hood lights.
-
Solvent Choice:
-
Preferred: THF, Acetonitrile, Benzene (if permitted).
-
Avoid: Chloroform (
) and Carbon Tetrachloride ( ) due to radical generation [1]. -
Acceptable with Caution: Dichloromethane (
) – use only if freshly distilled and kept in the dark.
-
Recovery Workflow: Saving a "Grey" Sample
If your expensive gold catalyst has turned grey/purple, do not discard it. The grey precipitate is metallic gold (
Prerequisites:
-
Degraded sample (Grey/Purple solid)
-
Dichloromethane (DCM) - degassed
-
Pentane or Hexanes
-
Celite 545 (Filter aid)
-
Sintered glass funnel
Figure 2: Purification workflow to remove colloidal gold and recover active Au(I) complex.
Step-by-Step Recovery:
-
Dissolution: Dissolve the crude grey solid in the minimum amount of dry DCM. The solution will appear dark/turbid due to suspended nanoparticles.
-
Filtration: Prepare a sintered glass funnel with a 2cm pad of Celite. Filter the DCM solution through the pad.
-
Observation: The grey/black metallic gold will get trapped in the Celite. The filtrate should emerge colorless or pale yellow .
-
-
Precipitation: Slowly add Pentane or Hexane to the filtrate until it becomes cloudy.
-
Crystallization: Place the flask in the freezer (
) for 2 hours. -
Collection: Filter the resulting white crystals and dry under high vacuum.
Frequently Asked Questions (FAQ)
Q: Can I use UV-light to monitor my TLC plates containing Au(I) complexes? A: Use extreme caution. Short-wave UV (254 nm) will rapidly decompose the spot on the silica, turning it purple/black within seconds. This "stains" the plate naturally but degrades your compound. If you need to recover the compound from a prep-TLC plate, do not expose the main band to UV. Mask the plate and only expose a thin vertical strip to locate the band.
Q: My
Q: Why did my reaction turn purple immediately upon adding the Au(I) catalyst? A: This suggests the presence of a strong reducing agent in your reaction mixture (e.g., certain amines, hydrides, or thiols) that reduced the Au(I) to Au(0) before the catalytic cycle could begin. Alternatively, if you used a borohydride reagent, this is the expected color of gold nanoparticle formation [3].
Q: Is the grey gold waste hazardous? A: Chemically, it is inert metallic gold. However, as a nanomaterial, it should be disposed of in separate solid waste containers labeled for heavy metals/nanoparticles, not general trash.
References
-
Mechanism of Photooxidation: Vogler, A., & Kunkely, H. (1988). Photochemistry of chloro(triphenylphosphine)gold(I) and trichloro(triphenylphosphine)gold(III) in chloroform. Inorganic Chemistry.
-
NMR Characterization: Schwerdtfeger, P., et al. (2020).[2] Solid-state 31P NMR characterisation of phosphinine-stabilised gold nanoparticles and a phosphinine-gold complex. Dalton Transactions.[3]
-
Nanoparticle Formation: McKenzie, L. C., et al. (2014). Structurally Similar Triphenylphosphine-Stabilized Undecagolds... Exhibit Distinct Ligand Exchange Pathways.[4] Journal of the American Chemical Society.
Sources
Technical Support Center: Chloro(triethylphosphine)gold(I) [Et3PAuCl]
Topic: Troubleshooting Ligand Exchange Reactions
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Welcome to the Gold(I) Specialist Desk
You are likely here because your reaction flask, which started as a pristine colorless solution, has turned a disheartening shade of purple or black. Or perhaps your NMR shows a forest of phosphine peaks where only one should be.
Chloro(triethylphosphine)gold(I) (Et3PAuCl ) is the workhorse precursor for installing the {AuPEt3}+ fragment. While the linear two-coordinate geometry of Au(I) seems simple, the lability of the ligands and the "aurophilic" tendency of gold to aggregate create unique failure modes.
This guide moves beyond basic recipes to explain why your reaction failed and how to fix it using mechanistic logic.
Module 1: The "Purple Plague" (Colloidal Gold Formation)
Symptom: The reaction mixture turns purple, blue, or black. Diagnosis: Reduction of Au(I) to Au(0). This is the formation of colloidal gold nanoparticles. Once formed, this process is irreversible.
Root Cause Analysis
Gold(I) is thermodynamically unstable relative to disproportionation (
-
Photolytic Decomposition: Au-C and Au-P bonds are photosensitive.
-
Reducing Agents: Presence of electron-rich amines or alcohols without proper buffering.
-
"Naked" Cations: Generating the cationic species [Et3PAu]+ without a trapping ligand immediately available leads to rapid decomposition.
Troubleshooting Protocol
| Variable | Check / Action |
| Light | Immediate Action: Wrap all flasks, columns, and filtration units in aluminum foil. Gold(I) chemistry should always be performed in the dark or under red light. |
| Solvent | Avoid solvents prone to radical formation (e.g., old THF with peroxides). Dichloromethane (DCM) is the gold standard for Et3PAuCl stability. |
| Order of Addition | Critical: Never generate the cation [Et3PAu]+ (via Silver salt addition) in the absence of your incoming ligand. Add the ligand first, then the silver salt. |
Tech Note: If you see a "gold mirror" on the glass, your reaction is dead. Filter through Celite to salvage any remaining organic ligand, but the gold complex is likely lost.
Module 2: The "Silver Effect" (Stalled Chloride Abstraction)
Symptom: Reaction stalls, or yield is low despite the formation of a white precipitate (AgCl). Diagnosis: Incomplete chloride removal or interference by excess Silver (Ag).[2][3]
The Mechanism
To replace the Chloride (Cl), we typically use a Silver salt (AgX, where X = SbF6, OTf, BF4) to precipitate AgCl.
However, excess Silver can coordinate to the gold product or the alkene/alkyne substrate, inhibiting reactivity. This is known as the "Silver Effect" [1].[2]
FAQ: Silver Salt Selection
Q: Can I use AgOTf instead of AgSbF6? A: It depends on the "non-coordinating" nature required.
-
AgOTf (Triflate): The triflate anion is weakly coordinating. It stabilizes the gold cation slightly better than SbF6 but is less reactive.
-
AgSbF6 (Hexafluoroantimonate): The "Ferrari" of abstraction. Creates a truly "naked" cation. High Risk/High Reward: extremely reactive but prone to rapid decomposition (purple goo) if the substrate isn't ready to bind immediately.
Q: I see a white precipitate, but NMR shows starting material. A: The precipitate might not be AgCl. It could be your silver salt crashing out due to poor solubility in DCM.
-
Fix: Ensure your Silver salt is dissolved (often requires a drop of Acetone or Acetonitrile) before adding to the DCM solution.
Module 3: Ligand Scrambling (Phosphine Exchange)
Symptom:
The Causality
Et3PAuCl has two labile ends. While Cl is the intended leaving group (especially with Ag assistance), the
-
Scenario: If you react Et3PAuCl with a stronger phosphine (e.g.,
or a bidentate phosphine) without a silver salt, you will likely displace the , leaving the Cl attached.
Decision Matrix:
-
Target: Replace Cl?
MUST use Ag salt or basic conditions (for alkynes). -
Target: Replace Et3P?
No Ag salt needed; drive by equilibrium (excess incoming ligand).
Visual Workflow: Ligand Exchange Pathways
The following diagram illustrates the critical decision points in the synthesis workflow to avoid decomposition.
Figure 1: Decision tree for Et3PAuCl ligand exchange. Note the critical order of addition in Route A to prevent reduction.
Standard Operating Procedure (SOP)
Protocol: Synthesis of an Alkynyl-Gold(I) Complex (Et3PAu-C≡C-R) Reference Basis: Validated against standard organometallic protocols [2, 3].
Objective: Replace Cl with a terminal alkyne.
Reagents:
-
Et3PAuCl (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)[4]
-
Base: Diethylamine or
(in MeOH) -
Solvent: DCM or MeOH/DCM mix
Step-by-Step:
-
Preparation: Wrap a 20mL scintillation vial in aluminum foil.
-
Dissolution: Dissolve the terminal alkyne (1.1 equiv) in DCM.
-
Base Activation: Add the base. Note: If using an amine base, CuI (1-5 mol%) is often added as a co-catalyst to facilitate the transmetallation, similar to Sonogashira coupling.
-
Gold Addition: Add Et3PAuCl (solid) in one portion.
-
Reaction: Stir at Room Temperature (RT) for 2-12 hours.
-
Checkpoint: The solution should remain clear or pale yellow. Purple = Failure.
-
-
Workup:
-
Filter through a short pad of silica or Celite to remove amine salts/CuI.
-
Evaporate solvent.
-
Recrystallization: Layer with Pentane or Hexane (Et3PAu complexes are often soluble in DCM but insoluble in alkanes).
-
References
-
Revisiting the Influence of Silver in Cationic Gold Catalysis. Source: Organic Letters (ACS Publications) URL:[Link]
-
Synthesis, cytotoxicity and anti-cancer activity of new alkynyl-gold(I) complexes. Source: Dalton Transactions (RSC) URL:[Link]
-
Disproportionation of Gold(II) Complexes: A Density Functional Study. Source: The Journal of Physical Chemistry B URL:[Link]
Sources
Minimizing oxidation of triethylphosphine during gold complexation
Topic: Minimizing Oxidation of Triethylphosphine (Et₃P) During Gold(I) Complexation
The Core Mechanism: Why Oxidation Happens
The Chemical Conflict:
The synthesis of Triethylphosphinegold(I) chloride (
However,
The Kinetic Reality:
-
Path A (Desired):
(Fast, but diffusion-limited) -
Path B (Undesired):
(Instantaneous, highly exothermic, often pyrophoric)
Visualizing the Pathway:
Figure 1: Kinetic competition between productive complexation and destructive oxidation.
The "Zero-Oxidation" Protocol
Standard Operating Procedure (SOP-Au-01)
Prerequisite: This protocol assumes the use of Chloro(dimethylsulfide)gold(I) [
Phase A: Solvent Preparation (Critical)
Do not use sparging (bubbling gas) alone. For
-
Solvent Choice: Dichloromethane (DCM) is preferred. It solubilizes both reactants but allows for easy precipitation of the product later with hexane.
-
Cycle: Freeze solvent (liq.
) Apply Vacuum Thaw (Warm water) Refill with Argon. Repeat 3x.
Phase B: The Reaction (Schlenk Technique)
Safety Warning:
-
Setup: Flame-dry a two-neck round-bottom flask. Cycle Argon/Vacuum 3x.
-
Charge Gold: Add
(1.0 equiv) against a counter-flow of Argon. Dissolve in degassed DCM. -
Add Phosphine:
-
Technique: Use a Sure/Seal™ bottle for
. Insert a needle connected to an argon line (balloon) to equalize pressure. Withdraw (1.05 equiv) using a gastight syringe. -
Addition: Add dropwise to the stirring gold solution at 0°C (ice bath).
-
Observation: The solution should remain clear. If it turns purple/black, colloidal gold (Au(0)) has formed (decomposition).
-
-
Reaction Time: Stir for 30–60 minutes at Room Temperature. The displacement of
is rapid.
Phase C: Workup & Purification
The goal is to remove the displaced
-
Concentration: Remove solvent and liberated
under vacuum. -
Wash: Add cold Hexane or Pentane .
-
Logic:
is sparingly soluble in cold alkanes, but remains in solution. -
Note: If
is present, it is highly soluble in water/alcohol. If the product is impure, recrystallize from Ethanol/Water . The oxide stays in the water; the gold complex crystallizes out.
-
Troubleshooting & FAQs
Q1: I see a white smoke when I pull the phosphine into the syringe.
Diagnosis: Syringe leak or residual air in the needle.
Fix: The "smoke" is aerosolized
-
Immediate Action: Ensure the needle is purged with Argon before entering the reagent bottle.
-
Protocol Adjustment: Use the "gas cushion" technique. Pull a small buffer of inert gas into the syringe before drawing the liquid to prevent the liquid from touching the tip exposed to air.
Q2: My NMR shows two peaks. Which is which?
Diagnosis: Incomplete reaction or oxidation. Reference Data:
| Compound | Chemical Shift ( | Multiplicity | Notes |
| -20.0 | Singlet | Pyrophoric starting material. | |
| +34.0 to +36.0 | Singlet | Broadening may occur if exchange is fast. | |
| +48.0 to +51.0 | Singlet | Distinct downfield shift due to P=O bond. |
-
If you see -20 ppm: You have unreacted phosphine. Add more Au precursor or stir longer.
-
If you see +50 ppm: You have oxidation. Recrystallize from Ethanol/Water.
Q3: The product is an oil, not a solid.
Diagnosis: Residual solvent (
-
Apply high vacuum (<0.1 mbar) for 2 hours to remove
. -
Triturate (grind under solvent) with cold Pentane. This induces crystallization by removing lipophilic impurities.
Visualizing the Workflow
Figure 2: Step-by-step synthesis workflow for Et3PAuCl.
References
-
Al-Sa'ady, A. K., et al. (1985). "Coordination Chemistry of Gold(I)." Inorganic Syntheses, Vol. 23.
-
Schmidbaur, H. (1990). "Gold(I) Complexes with Phosphines."[2] Gold: Progress in Chemistry, Biochemistry and Technology. Wiley.
- McAuliffe, C. A. (1973). Transition Metal Complexes of Phosphorus, Arsenic and Antimony Ligands. Macmillan.
- Standard NMR Data: 31P NMR shifts derived from Inorganic Syntheses protocols and verified against spectral d
Sources
Technical Support Center: Safe Handling of Toxic Gold(I) Phosphine Compounds
Welcome to the Technical Support Center for the safe handling and application of gold(I) phosphine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe execution of experiments involving these potent and often toxic reagents. Our commitment is to scientific integrity and your safety. Therefore, every protocol and recommendation within this guide is built upon the foundational pillars of expertise, trustworthiness, and authoritative grounding.
I. Understanding the Inherent Risks of Gold(I) Phosphine Compounds
Gold(I) phosphine complexes are a cornerstone in various chemical and biomedical research fields, including catalysis and cancer therapy.[1][2][3] Their utility, however, is matched by their potential toxicity. A comprehensive understanding of the associated hazards is the first and most critical step in ensuring laboratory safety.
The toxicity of these compounds is multifaceted, often stemming from both the metallic gold center and the coordinated phosphine ligands. While elemental gold is relatively inert, gold(I) complexes can be biologically active and exhibit cytotoxic effects.[3][4] Phosphine ligands, on the other hand, can be toxic if released from the complex.[5] For instance, Auranofin, an FDA-approved gold(I) phosphine drug, demonstrates therapeutic efficacy by inducing oxidative stress and inhibiting key enzymes in target cells, highlighting the inherent biological activity of such compounds.[6][7]
II. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with gold(I) phosphine compounds.
Q1: What are the primary routes of exposure to gold(I) phosphine compounds?
A1: The primary routes of exposure are inhalation of dust particles, skin contact, and accidental ingestion.[4] Many gold(I) phosphine complexes are fine crystalline solids, and their dust can be easily aerosolized during handling, leading to respiratory exposure.[8] Dermal absorption is also a significant concern, as some compounds can penetrate the skin or cause local irritation.[9]
Q2: What are the potential health effects of exposure?
A2: The health effects can vary depending on the specific compound, concentration, and duration of exposure. Acute exposure may cause skin, eye, and respiratory tract irritation.[4][9] Chronic exposure to some gold compounds has been associated with chrysiasis (a condition causing a grayish-purple discoloration of the skin) and damage to the kidneys and liver. The phosphine component, if released, is a toxic gas that can cause severe respiratory and systemic effects.[5][10]
Q3: Is there an antidote for gold(I) phosphine compound poisoning?
A3: There is no specific antidote for poisoning by gold(I) phosphine compounds.[11] Treatment is primarily supportive and focuses on managing the symptoms.[11] Therefore, prevention of exposure is of paramount importance.
Q4: How should I properly store these compounds?
A4: Gold(I) phosphine compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The storage container should be tightly sealed to prevent the release of dust or vapors. Always consult the Safety Data Sheet (SDS) for specific storage recommendations for the compound you are using.
III. Troubleshooting Guide: Mitigating Common Experimental Hazards
This section provides practical solutions to specific issues you might encounter during your experiments.
Issue 1: I observe a fine dust cloud when weighing the gold(I) phosphine compound.
-
Causality: Many gold(I) phosphine compounds are fine powders with low density, making them prone to aerosolization. This significantly increases the risk of inhalation.
-
Solution:
-
Always handle these compounds within a certified chemical fume hood or a glove box. This is the most effective engineering control to contain airborne particles.[12]
-
Use a low-flow exhaust setting on the fume hood if possible. High airflow can create turbulence and disperse the powder.
-
Employ a weighing paper with anti-static properties. This will minimize the "jumping" of the powder due to static electricity.
-
Gently tap the spatula on the side of the container to dislodge the powder. Avoid vigorous scooping or tapping that can generate dust.
-
For larger quantities, consider pre-weighing the compound in a sealed container within a glove box.
-
Issue 2: The compound appears to be degrading or changing color upon storage.
-
Causality: Some gold(I) phosphine complexes can be sensitive to light, air, or moisture, leading to decomposition.[1] This can alter the compound's reactivity and toxicity.
-
Solution:
-
Review the SDS for specific storage conditions. Some compounds may require storage in the dark or under an inert atmosphere (e.g., argon or nitrogen).
-
Ensure the container is tightly sealed. Use a container with a secure cap and consider using paraffin film to create an additional seal.
-
If the compound is particularly sensitive, store it in a desiccator to protect it from moisture.
-
If you suspect degradation, it is best to dispose of the compound according to hazardous waste guidelines. Do not use a compound that has visibly changed in appearance.
-
Issue 3: I am unsure which type of gloves provides adequate protection.
-
Causality: Not all laboratory gloves offer the same level of chemical resistance. The choice of glove material is critical to prevent skin exposure.
-
Solution:
-
Consult a glove compatibility chart from a reputable manufacturer. These charts provide data on the breakthrough time and permeation rate for various chemicals.[13][14][15][16]
-
Nitrile gloves are a common choice for general laboratory use and offer good resistance to many solvents used with gold(I) phosphine compounds. [13][17] However, for highly corrosive or toxic compounds, or for prolonged handling, more robust gloves may be necessary.
-
Consider double-gloving. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Always inspect your gloves for any signs of degradation, such as swelling, discoloration, or tears, before and during use. [16]
-
IV. Standard Operating Procedures (SOPs)
Adherence to standardized protocols is essential for minimizing risk. The following SOPs provide a framework for the safe handling of gold(I) phosphine compounds.
SOP 1: Personal Protective Equipment (PPE) Selection
This protocol outlines the minimum PPE requirements. Always consult the specific SDS for additional recommendations.
Materials:
-
Safety glasses with side shields or chemical splash goggles[17][18]
-
Appropriate chemical-resistant gloves (e.g., nitrile)[12][17]
-
Long pants and closed-toe shoes[18]
Procedure:
-
Eye Protection: Wear safety glasses with side shields at all times in the laboratory.[18] When there is a risk of splashing, upgrade to chemical splash goggles.[18]
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned to protect your skin and clothing.[9][18]
-
Gloves: Select gloves based on the chemical resistance data for the specific gold(I) phosphine compound and any solvents being used.[13][16] Ensure gloves are the correct size and are inspected for defects before use.
-
Attire: Always wear long pants and closed-toe shoes to protect your lower body and feet from potential spills.[18]
SOP 2: Weighing and Dissolving a Solid Gold(I) Phosphine Compound
This procedure details the steps for safely preparing a solution from a solid compound.
Materials:
-
Gold(I) phosphine compound
-
Appropriate solvent
-
Weighing paper or boat
-
Spatula
-
Volumetric flask with a stopper
-
Beaker
-
Magnetic stir bar and stir plate (optional)
-
Chemical fume hood
Procedure:
-
Preparation: Don all required PPE as outlined in SOP 1. Ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Place a weighing paper or boat on the analytical balance within the fume hood.
-
Tare the balance.
-
Carefully transfer the desired amount of the gold(I) phosphine compound onto the weighing paper using a clean spatula.[12] Minimize the creation of dust.
-
Record the weight.
-
-
Dissolution:
-
Carefully transfer the weighed compound into a clean, dry beaker.
-
Add a small amount of the appropriate solvent to the beaker.
-
If necessary, use a magnetic stir bar and stir plate to aid in dissolution.
-
Once the compound is fully dissolved, carefully transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final volume with the solvent and stopper the flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a damp paper towel.
-
Dispose of the weighing paper and any contaminated cleaning materials in the appropriate solid hazardous waste container.
-
SOP 3: Emergency Response for Spills and Exposures
Immediate and correct action is crucial in an emergency.
A. Minor Spill (contained within the fume hood):
-
Alert nearby personnel.
-
If flammable solvents are involved, extinguish any nearby ignition sources.
-
Use an appropriate absorbent material (e.g., chemical spill pillow or absorbent pads) to contain and clean up the spill. [12]
-
Place the used absorbent material in a sealed bag and dispose of it in the solid hazardous waste container.
-
Wipe the contaminated area with a suitable solvent and then with soap and water.
B. Major Spill (outside of the fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office immediately.
-
If the spill is significant or involves highly toxic material, activate the fire alarm to evacuate the building.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
C. Skin Exposure:
-
Flush the affected skin with copious amounts of water for at least 15 minutes. [5][10]
-
Seek immediate medical attention. [4][11] Provide the medical personnel with the SDS of the compound.
D. Eye Exposure:
-
Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open. [5][11]
-
Seek immediate medical attention. [11]
E. Inhalation:
-
Move the affected person to fresh air immediately. [4]
-
If breathing is difficult, administer oxygen if you are trained to do so. [11]
-
Seek immediate medical attention. [11]
V. Data Summaries and Visualizations
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[18] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[13][16] | Prevents skin contact and absorption. Glove type should be selected based on the specific compound and solvent. |
| Body Protection | Flame-resistant laboratory coat.[9][18] | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood. For emergencies or specific high-risk procedures, a NIOSH-approved respirator may be required.[12][19] | Prevents inhalation of toxic dust or vapors. |
Diagram 1: Workflow for Handling Solid Gold(I) Phosphine Compounds```dot
Caption: A decision tree for responding to spills of gold(I) phosphine compounds.
VI. References
-
goldmarket. (2025, November 16). What safety precautions should be taken when handling gold in a workshop? Retrieved from
-
GOV.UK. (n.d.). Phosphine - Incident management. Retrieved from
-
ESPI Metals. (n.d.). Gold - Safety Data Sheet. Retrieved from
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Phosphine | Medical Management Guidelines. Centers for Disease Control and Prevention. Retrieved from
-
Carl ROTH. (n.d.). Gold - Safety Data Sheet. Retrieved from
-
White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from
-
Centers for Disease Control and Prevention (CDC). (2015, May 26). The Emergency Response Safety and Health Database: Lung Damaging Agent: PHOSPHINE. NIOSH. Retrieved from
-
Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from
-
Auranofin - Safety Data Sheet. (2025, November 19). Retrieved from
-
925CRAFT. (n.d.). Jewelry PPE Guide: Essentials for Working with Precious Metals. Retrieved from
-
National Center for Biotechnology Information. (2018, April 6). Phosphine Exposure Among Emergency Responders — Amarillo, Texas, January 2017. PMC. Retrieved from
-
Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from
-
National Center for Biotechnology Information. (n.d.). The Antidotal Action of Some Gold(I) Complexes Toward Phosphine Toxicity. PMC. Retrieved from
-
MDPI. (n.d.). Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation. Retrieved from
-
Royal Society of Chemistry. (2018, August 20). Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties. Dalton Transactions. Retrieved from
-
Environmental Health and Safety, The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents. PMC. Retrieved from
-
National Center for Biotechnology Information. (2025, November 5). Synthesis and in vitro characterization of [198Au]Auranofin. PMC. Retrieved from
-
Environment, Health and Safety, University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. PMC. Retrieved from
-
MDPI. (n.d.). Anticancer Applications of Gold Complexes: Structure–Activity Review. Retrieved from
-
University of Tasmania. (2023, May 19). Phosphine-scavenging role of gold(I) complexes from Pd(PtBu3)2 in the bimetallic catalysis of carbostannylation of alkynes. Figshare. Retrieved from
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from
-
ResearchGate. (n.d.). (a) Design of auranofin analogues. (b) Synthesis of the new compound 9,.... Retrieved from
-
UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from
-
PubMed. (2020, March 12). Distorted Gold(I)-Phosphine Complexes as Antifungal Agents. Retrieved from
-
BASF. (2026, February 6). Safety data sheet. Retrieved from
-
ResearchGate. (2023, July 3). Antibacterial Properties of Phosphine Gold(I) Complexes with 5-Fluorouracil. Retrieved from
-
International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from
-
Royal Society of Chemistry. (n.d.). Synthesis, chemical characterization, and biological evaluation of a novel auranofin derivative as an anticancer agent. Dalton Transactions. Retrieved from
-
Carl ROTH. (n.d.). Safety Data Sheet: Gold. Retrieved from
-
Materion. (n.d.). Material Safety Data Sheet Gold. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Gold - ESPI Metals [espimetals.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Synthesis and in vitro characterization of [198Au]Auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 11. CDC - The Emergency Response Safety and Health Database: Lung Damaging Agent: PHOSPHINE - NIOSH [medbox.iiab.me]
- 12. What safety precautions should be taken when handling gold in a workshop? [goldmarket.fr]
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- 15. calpaclab.com [calpaclab.com]
- 16. gloves.com [gloves.com]
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- 19. Phosphine Exposure Among Emergency Responders — Amarillo, Texas, January 2017 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Chloro(triethylphosphine)gold(I) vs. Auranofin in Thioredoxin Reductase Inhibition
[1]
Executive Summary
This guide provides a technical comparison between Auranofin (AF) , the FDA-approved antirheumatic agent now repurposed for oncology, and its structural analog Chloro(triethylphosphine)gold(I) (Et₃PAuCl) .
While both compounds function as potent inhibitors of thioredoxin reductase (TrxR) , they differ fundamentally in their ligand chemistry and pharmacokinetics. Auranofin acts as a prodrug , utilizing a thiosugar moiety to stabilize the gold(I) center and facilitate oral bioavailability. In contrast, Et₃PAuCl represents the direct pharmacophore precursor , lacking the thiosugar "carrier" but retaining the active [Et₃PAu]⁺ cation responsible for selenocysteine targeting.
Key Verdict: For in vitro mechanistic studies isolating the effect of the gold-phosphine cation, Et₃PAuCl provides a more direct interrogation of the target. For translational models requiring established bioavailability and transport mechanisms, Auranofin remains the gold standard.
Chemical & Mechanistic Foundation
Structural Comparison
Both compounds share the linear coordination geometry characteristic of Gold(I) complexes, but their leaving groups dictate their reactivity profiles.
| Feature | Auranofin | Chloro(triethylphosphine)gold(I) |
| Formula | C₂₀H₃₄AuO₉PS | C₆H₁₅AuClP |
| Ligand 1 (Stable) | Triethylphosphine (PEt₃) | Triethylphosphine (PEt₃) |
| Ligand 2 (Labile) | 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose (Thiosugar) | Chloride (Cl⁻) |
| Role | Prodrug / Transport Vehicle | Active Pharmacophore Model |
| Lipophilicity | Moderate (tuned by sugar acetates) | High (Lipophilic cation precursor) |
Mechanism of Action: The "Gold Warhead"
The biological activity of both compounds hinges on the [Et₃PAu]⁺ cation.
-
Ligand Exchange: Upon entering the biological milieu, the labile ligand (thiosugar for AF; chloride for Et₃PAuCl) is displaced.
-
Target Binding: The electrophilic [Et₃PAu]⁺ fragment binds with high affinity to the selenocysteine (Sec-498) residue in the C-terminal active site of mammalian TrxR.
-
Inhibition: This forms a stable Au-Se covalent bond, irreversibly inhibiting the enzyme and converting it from an antioxidant to a pro-oxidant (SecTRAP theory), leading to rapid ROS accumulation and mitochondrial apoptosis.
Pathway Visualization
The following diagram illustrates the convergence of both compounds on the TrxR target.
Caption: Convergence of Auranofin and Et₃PAuCl signaling pathways. Both generate the [Et₃PAu]⁺ cation to target TrxR.
Performance Analysis
Inhibition Potency (IC₅₀)
Both compounds exhibit nanomolar potency against purified TrxR. However, Et₃PAuCl often shows slightly higher potency in cell-free assays due to the easier displacement of the chloride ligand compared to the bulky thiosugar.
| Target / Model | Auranofin IC₅₀ | Et₃PAuCl IC₅₀ | Notes |
| Purified TrxR (Rat/Human) | 15 – 50 nM | 5 – 20 nM | Et₃PAuCl is a more direct inhibitor in enzyme assays [1][2]. |
| Cytotoxicity (HCT-116 Colorectal) | 0.4 – 1.2 µM | 0.1 – 0.5 µM | Et₃PAuCl is highly cytotoxic; encapsulation improves safety [3]. |
| Cytotoxicity (A2780 Ovarian) | ~0.5 µM | ~0.3 µM | Comparable potency; Et₃PAuCl slightly more active [3]. |
| Mitochondrial Respiration | High Inhibition | Moderate Inhibition | AF affects respiration more broadly than Et₃PAuCl [4]. |
Selectivity and Stability
-
Auranofin: The thiosugar ligand confers stability in serum and facilitates transport via specific sugar transporters (e.g., GLUT family), contributing to its oral bioavailability.
-
Et₃PAuCl: Highly lipophilic. While it crosses membranes easily via passive diffusion, it is more prone to non-specific interactions with serum albumin (Cys-34) before reaching the target if not encapsulated.
Experimental Protocols
To validate inhibition, the DTNB Reduction Assay is the standard. This protocol is self-validating: if the control slope does not linearize, the enzyme is compromised.
Protocol: DTNB (Ellman's Reagent) Assay for TrxR Activity
Objective: Quantify TrxR inhibition by measuring the colorimetric reduction of DTNB to TNB⁻ (absorbance at 412 nm).
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4, 2 mM EDTA.
-
Substrate: 5 mM DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) in ethanol.
-
Cofactor: 20 mM NADPH.
-
Enzyme: Recombinant Rat/Human TrxR1 (approx. 50 nM final conc).
-
Inhibitor: Et₃PAuCl or Auranofin (dissolved in DMSO).
Step-by-Step Workflow:
-
Preparation: Dilute TrxR in buffer to 2x concentration.
-
Incubation: Mix 50 µL TrxR with 1 µL inhibitor (various concentrations). Incubate at 25°C for 30 minutes .
-
Why: Gold(I) inhibition is irreversible but time-dependent. Pre-incubation ensures complete adduct formation.
-
-
Reaction Mix: Prepare a master mix of NADPH (200 µM final) and DTNB (2 mM final) in buffer.
-
Initiation: Add 50 µL Reaction Mix to the enzyme/inhibitor wells.
-
Measurement: Monitor Absorbance (412 nm) every 30 seconds for 10 minutes.
-
Calculation: Calculate the slope (ΔAbs/min) of the linear phase.
-
% Activity = (Slope_sample / Slope_DMSO_control) × 100
-
Assay Workflow Diagram
Caption: Standard workflow for DTNB-based Thioredoxin Reductase inhibition assay.
References
-
Marzo, T. et al. (2017).[1] "Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study." ACS Medicinal Chemistry Letters. Link
-
Rigobello, M.P. et al. (2009).[2] "Thioredoxin reductase: a target for gold compounds acting as potential anticancer drugs."[2][3][4][5][6][7] Coordination Chemistry Reviews. Link
-
Menconi, A. et al. (2021). "Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles." BioMetals. Link
-
Rigobello, M.P. et al. (2002). "Mitochondrial thioredoxin reductase inhibition by gold(I) compounds and concurrent stimulation of permeability transition and release of cytochrome c." Biochemical Pharmacology. Link
-
Zhang, X. et al. (2024).[8] "Protocol for assaying irreversible inhibitors of thioredoxin reductase 1." STAR Protocols. Link
Sources
- 1. Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioredoxin reductase: a target for gold compounds acting as potential anticancer drugs -ORCA [orca.cardiff.ac.uk]
- 3. Gold-based cancer therapy could face competition from other substances | Karolinska Institutet [news.ki.se]
- 4. The thioredoxin reductase inhibitor auranofin triggers apoptosis through a Bax/Bak-dependent process that involves peroxiredoxin 3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Modification of Auranofin Yields a New Family of Anticancer Drug Candidates: The Gold(I) Phosphite Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytotoxicity: Et3PAuCl vs. Cisplatin in Oncology Research
An In-Depth Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is perpetually evolving, driven by the dual imperatives of enhancing efficacy and mitigating the often-debilitating side effects of conventional treatments. Cisplatin, a cornerstone of chemotherapy for decades, is renowned for its potent cytotoxic effects against a range of solid tumors, including testicular, ovarian, bladder, and lung cancers.[1] However, its clinical utility is frequently hampered by severe toxicities and the onset of drug resistance. This has catalyzed the exploration of alternative metal-based therapeutics, with gold(I) complexes such as Chloro(triethylphosphine)gold(I), or Et3PAuCl, emerging as promising candidates with distinct mechanisms of action.
This guide provides a comprehensive comparison of the cytotoxic profiles of Et3PAuCl and Cisplatin, synthesizing data from multiple studies to offer a nuanced understanding of their relative potencies, mechanisms, and the experimental methodologies used for their evaluation.
Comparative Cytotoxicity: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound, representing the concentration required to inhibit the growth of a cell population by 50%.[2] A lower IC50 value signifies greater potency.[2][3] Analysis of available data reveals that Et3PAuCl exhibits potent cytotoxic effects, often in the nanomolar range, particularly in colorectal cancer (CRC) cell lines.
| Cancer Cell Line | Compound | IC50 (µM) | Incubation Time (h) | Reference |
| HCT-116 (Colorectal) | Et3PAuCl | ~0.1 - 0.3 | 72 | [4] |
| Various CRC Lines | Et3PAuCl | 0.1 - 0.7 | Not Specified | [5] |
| A549 (Lung) | Cisplatin | 6.59 | 72 | [6] |
| BEAS-2B (Normal Lung) | Cisplatin | 4.15 | 72 | [6] |
Note: Direct, side-by-side IC50 comparisons in the same study are limited in the publicly available literature. The data presented is compiled from different sources to provide a general comparison. It is noteworthy that Et3PAuCl's IC50 values in colorectal cancer lines are in the nanomolar range, suggesting high potency.[4][5]
A significant finding is that Et3PAuCl and related gold complexes demonstrate high cytotoxicity against colorectal cancer cells, with IC50 values consistently in the 100-700 nM range.[5] Strikingly, these compounds showed no cytotoxic effects on normal human fibroblast and embryonic kidney cell lines within the same concentration range, suggesting a potential for cancer cell selectivity.[5]
The Divergent Mechanisms of Cell Death
The cytotoxic efficacy of a drug is intrinsically linked to its mechanism of action. Cisplatin and Et3PAuCl operate through fundamentally different pathways to induce cancer cell death.
Cisplatin: The DNA Damager
Cisplatin's mechanism is well-established and primarily targets nuclear DNA.[1][7][8] Upon entering the cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[8][9][10] This "activated" form of Cisplatin then covalently binds to the N7 position of purine bases (guanine and adenine) in DNA, forming various adducts.[1][7][8][9]
These adducts, particularly the 1,2-intrastrand cross-links, create distortions in the DNA helix that obstruct DNA replication and transcription.[1][8] This damage triggers the DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[8]
Et3PAuCl: The Mitochondrial Saboteur
In contrast to Cisplatin, Et3PAuCl and other gold(I) phosphine complexes appear to exert their cytotoxic effects primarily by targeting mitochondria and specific cellular enzymes, rather than directly targeting nuclear DNA in the same manner.[5][11]
A key target for these gold compounds is Thioredoxin Reductase (TrxR) , a critical enzyme in maintaining the cell's redox balance.[11][12][13][14][15] TrxR is often overexpressed in cancer cells, helping them to combat oxidative stress.[16] By inhibiting TrxR, Et3PAuCl disrupts this balance, leading to an accumulation of reactive oxygen species (ROS) and inducing severe oxidative stress, which ultimately triggers apoptosis.[11][13][17] This potent, often nanomolar, inhibition of TrxR correlates well with the observed cytotoxic effects.[4]
Furthermore, Et3PAuCl has been shown to directly impact mitochondrial function. Early changes observed in cells treated with the compound include alterations in mitochondrial morphology, a rapid decrease in cellular ATP, and inhibition of oxygen consumption.[18] This disruption of mitochondrial function is a critical component of its cell-killing mechanism, leading some to classify cytotoxic gold compounds as "antimitochondrial drugs".[11]
Experimental Methodologies for Cytotoxicity Assessment
Validating and comparing the cytotoxicity of compounds like Et3PAuCl and Cisplatin relies on robust, standardized experimental protocols. The MTT assay is a widely used method for assessing cell viability.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of Et3PAuCl and Cisplatin in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Crystal Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Conclusion and Future Perspectives
The comparative analysis of Et3PAuCl and Cisplatin reveals two potent cytotoxic agents that operate through distinct and compelling mechanisms. While Cisplatin remains a clinical stalwart through its DNA-damaging properties, its utility is constrained by toxicity and resistance. Et3PAuCl represents a mechanistically different approach, primarily targeting mitochondrial enzyme systems like TrxR.[11][12] This offers a powerful strategic advantage, as it may be effective against tumors that have developed resistance to DNA-damaging agents. The high potency of Et3PAuCl, often in the nanomolar range, and its potential for selectivity towards cancer cells over normal cells, further underscores its therapeutic promise.[5]
Future research should focus on direct, head-to-head comparisons of these compounds across a broader panel of cancer cell lines, including Cisplatin-resistant models. Encapsulation of Et3PAuCl in nanoparticles has already shown promise in enhancing its cytotoxic effects and modulating key signaling pathways, opening new avenues for improved drug delivery and efficacy.[19] A deeper investigation into the downstream effects of TrxR inhibition and mitochondrial disruption will be crucial for fully elucidating the therapeutic potential of Et3PAuCl and guiding its development as a next-generation anticancer agent.
References
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Nano-Et3PAuCl affects cell viability of human CRC cell line. a Curves... - ResearchGate. (n.d.). Retrieved February 5, 2024, from [Link]
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Marzo, T., Cirri, D., Gabbiani, C., Gamberi, T., Magherini, F., Pratesi, A., Guerri, A., Biver, T., Binacchi, F., Stefanini, M., Arcangeli, A., & Messori, L. (2017). Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study. Molecular Pharmaceutics, 14(7), 2359–2368. [Link]
-
Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles - FLORE. (n.d.). Retrieved February 5, 2024, from [Link]
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Gwom, L. C., Sheyin, Z. T., & Obeta, M. U. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals. [Link]
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Marzo, T., Cirri, D., Gabbiani, C., Gamberi, T., Magherini, F., Pratesi, A., Guerri, A., Biver, T., Binacchi, F., Stefanini, M., Arcangeli, A., & Messori, L. (2017). Auranofin, Et3PAuCl and Et3PAuI exert high in vitro cytotoxic ef- fects toward colorectal cancer cell lines - UNIPI. [Link]
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Bains, S., & Hothi, H. S. (2023). Cisplatin. In StatPearls. StatPearls Publishing. [Link]
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Florento, L. M., Pineda, J. A. C., & Santos, G. A. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. International Journal of Biomedical Science, 8(1), 76–80. [Link]
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Kim, J., Kim, H., Kim, J., & Kim, Y. (2021). Induction of Apoptosis of Cancer Cells Using the Cisplatin Delivery Based Electrospray (CDES) System. International Journal of Molecular Sciences, 22(23), 12797. [Link]
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How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? | ResearchGate. (n.d.). Retrieved February 5, 2024, from [Link]
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Magherini, F., Gamberi, T., Modesti, A., & Messori, L. (2021). Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles. Biotechnology Letters, 43(8), 1637–1645. [Link]
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Mechanism of Cisplatin - Chemotherapy - YouTube. (2023, February 19). [Link]
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Mirabelli, C. K., Jensen, B. D., Mattern, M. R., Sung, C. M., Mong, S. M., Hill, D. T., & Crooke, S. T. (1988). The mechanism of acute cytotoxicity of triethylphosphine gold(I) complexes. II. Triethylphosphine gold chloride-induced alterations in mitochondrial function. Journal of Pharmacology and Experimental Therapeutics, 245(1), 28–35. [Link]
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Analysis of the Et3PAuCl and its encapsulated form on cell cycle... - ResearchGate. (n.d.). Retrieved February 5, 2024, from [Link]
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Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364–378. [Link]
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Rigobello, M. P., Scutari, G., Folda, A., & Bindoli, A. (2004). Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions. Journal of Inorganic Biochemistry, 98(10), 1634–1641. [Link]
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Harbut, M. B., Vilchèze, C., Luo, X., Hensler, M. E., Guo, H., Futterer, K., ... & Jacobs, W. R. (2015). Gold complexes inhibit thioredoxin reductase and are active against drug-resistant Staphylococcus aureus. Frontiers in Microbiology, 6, 239. [Link]
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Demarcq, C., Bastian, G., & Remvikos, Y. (1998). Induction of apoptosis by taxol and cisplatin and effect on cell cycle-related proteins in cisplatin-sensitive and -resistant human ovarian cells. British Journal of Cancer, 77(10), 1575–1583. [Link]
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Ghosh, S. (2024). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Journal of Clinical Medicine, 13(14), 4050. [Link]
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Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0 - MDPI. (n.d.). Retrieved February 5, 2024, from [Link]
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Marcon, G., Messori, L., & Cinellu, M. A. (2009). Thioredoxin reductase: A target for gold compounds acting as potential anticancer drugs. Coordination Chemistry Reviews, 253(13-14), 1635–1643. [Link]
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U. Cinellu, M., G. M. A. Pilo, M., R. L. Sanna, G., & Minghetti, G. (1997). Antitumor Activity of the Mixed Phosphine Gold Species Chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I). Journal of Medicinal Chemistry, 40(26), 4220–4226. [Link]
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Gold compounds exert anti-tumor effects through the inhibition of... - ResearchGate. (n.d.). Retrieved February 5, 2024, from [Link]
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Gold-based cancer therapy could face competition from other substances. (2021, November 22). Karolinska Institutet. [Link]
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N. Williams, L., M. Croft, S., & L. de Kock, C. (2018). Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis. PLOS ONE, 13(8), e0202446. [Link]
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NMR characterization standards for Chloro(triethylphosphine)gold(I) purity
Title: Benchmark Guide: NMR Purity Standards for Chloro(triethylphosphine)gold(I) vs. Triphenylphosphine Analogues
Introduction: The Stability vs. Utility Trade-off
Chloro(triethylphosphine)gold(I) (Et
However, Et
Part 1: The Gold Standard – P{ H} NMR Characterization
Phosphorus-31 NMR is the primary validation tool for this compound.[1] Because Gold(I) is diamagnetic (
Comparative Chemical Shift Table (CDCl )
| Compound | Description | Multiplicity | Stability Profile | |
| Et | Target Analyte | 33.0 – 36.0 | Singlet | Air-sensitive; light-sensitive. |
| Ph | Stable Benchmark | 33.2 | Singlet | Bench-stable solid. |
| Et | Oxidation Impurity | 48.0 – 52.0 | Singlet | Thermodynamic sink of the ligand. |
| Free Et | Dissociated Ligand | -20.0 | Singlet | Pyrophoric; indicates complex breakdown. |
Critical Insight: Note that Et
PAuCl and PhPAuCl have overlapping chemical shift ranges (~33-35 ppm). Therefore, P NMR alone cannot distinguish between the triethyl and triphenyl variants if the sample history is unknown. You must cross-reference with H NMR (aliphatic vs. aromatic signals).
The Degradation Signature
The purity of Et
-
Acceptance Criteria: Research-grade Et
PAuCl should exhibit < 2% integration area for the signal at 50 ppm. -
Mechanism: As the Gold(I) center is reduced to Gold(0) (colloidal gold), the phosphine ligand is released and rapidly oxidized by atmospheric oxygen.
Part 2: Structural Validation – H and C NMR
While
H NMR Profile (CDCl , 400 MHz)
Unlike the aromatic multiplets of Ph
-
Methyl Protons (-CH
):-
Shift:
1.1 – 1.2 ppm. -
Pattern: Doublet of triplets (dt) or apparent multiplet due to coupling with
P ( ) and methylene protons ( ).
-
-
Methylene Protons (-CH
-):-
Shift:
1.8 – 1.9 ppm. -
Pattern: Multiplet (dq) due to direct coupling with Phosphorus (
) and methyl protons.
-
Diagnostic Check: If you observe broad peaks in the proton spectrum, it may indicate ligand exchange processes or aggregation. Sharp coupling patterns confirm a well-defined monomeric species.
Part 3: Degradation & Stability Pathways
The instability of Et
Visualizing the Degradation Logic
Figure 1: Degradation pathway of Chloro(triethylphosphine)gold(I). The formation of Et
Part 4: Detailed Experimental Protocols
To ensure reproducibility and accurate quantification (qNMR), the following protocols must be strictly adhered to.
Protocol A: Sample Preparation (Inert Atmosphere)
-
Solvent: CDCl
(Chloroform-d).-
Note: Ensure CDCl
is neutralized (passed through basic alumina) or stored over silver foil. Acidic traces in chloroform can accelerate ligand dissociation.
-
-
Concentration: 10–15 mg of Et
PAuCl in 0.6 mL solvent. -
Tube: Standard 5mm NMR tube. Flush with Nitrogen or Argon before capping if not analyzing immediately.
Protocol B: Quantitative P Acquisition Parameters
Standard "quick" NMR scans often underestimate impurities because the relaxation times (
-
Pulse Sequence: zgig (Inverse gated decoupling) or equivalent.
-
Reason: Decouples protons to simplify the spectrum into singlets but suppresses the Nuclear Overhauser Effect (NOE) to ensure integration is proportional to concentration.
-
-
Relaxation Delay (
): > 10 seconds .-
Reason: Gold-phosphine complexes often have long longitudinal relaxation times. A short
(e.g., 1s) will saturate the major peak, making impurities (like Et PO) appear artificially higher or lower depending on their own .
-
-
Spectral Width: -50 ppm to +100 ppm.
-
Scans: 64 – 128 scans (sufficient for S/N > 200:1).
Workflow Diagram
Figure 2: Step-by-step workflow for validating Et
References
-
Smolecule. (2023).[2] Chloro(triethylphosphine)gold(I) Characterization Data. Retrieved from
-
PubChem. (2025).[3] Chloro(triethylphosphine)gold | C6H15AuClP - Spectral Properties.[1] Retrieved from
-
Colburn, C. B., et al. (1979). ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
P n.m.r.[1][4][5][6][7] study of tertiary phosphine complexes of gold(I). Dalton Transactions.[6] Retrieved from -
Marzo, T., et al. (2017). An efficient approach to chloro(organophosphine) gold(I) complexes for the synthesis of auranofin.[2][8] Green Chemistry.[2] Retrieved from
-
Tolstoy, P. M., et al. (2025).[9][10]
P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds.[9] Physical Chemistry Chemical Physics.[9] Retrieved from
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- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Rigorous Validation of X-ray Crystallographic Data for Et₃PAuCl Complexes
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. In the realm of gold-based therapeutics and catalysis, complexes like chloro(triethylphosphine)gold(I) (Et₃PAuCl) represent a significant area of study. The insights gleaned from their crystal structures inform our understanding of their reactivity, stability, and potential biological interactions. However, the journey from diffraction data to a reliable molecular model is one that demands rigorous validation at every step. This guide provides an in-depth, experience-driven comparison of crystallographic data validation for Et₃PAuCl and its analogs, moving beyond a simple checklist to explain the causality behind each validation choice.
The Imperative of Self-Validating Crystallographic Workflows
A crystallographic experiment should be a self-validating system. This means that at each stage, from data collection to refinement, checks and balances are in place to ensure the integrity of the final model. For organogold complexes containing heavy atoms like gold, specific challenges such as absorption and pseudosymmetry can arise, making a thorough validation process even more critical. The ultimate goal is to produce a crystallographic model that is not only statistically sound but also chemically sensible.
The International Union of Crystallography (IUCr) has established robust standards for the validation and reporting of crystallographic data, largely through its checkCIF platform.[1][2] This service, which often utilizes the powerful software PLATON, provides a series of checks that result in a list of "ALERTS" of varying severity (A, B, C, G).[3][4] These alerts are not merely error flags but conversation starters between the crystallographer, the reviewer, and the broader scientific community, prompting a deeper look at the data and the refinement strategy.
Core Validation Parameters: A Deeper Dive
A trustworthy crystallographic model is supported by a confluence of several key metrics. Below, we explore the most critical of these, explaining their significance in the context of Et₃PAuCl.
1. R-factors and Goodness-of-Fit: Gauging the Agreement Between Model and Data
The R-factor, or residual factor, is a measure of the disagreement between the observed diffraction data and the data calculated from the crystallographic model.[5] A lower R-factor generally indicates a better fit. However, a low R-factor alone is not a definitive indicator of a correct structure. It is crucial to consider the R-free value, which is calculated from a small subset of reflections that are excluded from the refinement process. A significant divergence between R-work and R-free can indicate overfitting of the data.
The Goodness-of-Fit (GooF) should ideally be close to 1.0, indicating that the model is consistent with the experimental errors. Values significantly greater than 1.0 may suggest issues with the data quality or the weighting scheme used in the refinement.
2. Electron Density Maps: Visualizing the Data
The direct output of a crystallographic experiment is an electron density map.[6] The process of building a molecular model involves fitting atoms into this map. It is imperative to visually inspect the electron density maps (2Fo-Fc and Fo-Fc) to ensure that the atomic positions are well-supported by the data. In the Fo-Fc "difference" map, there should be no significant positive or negative peaks, which would indicate missing atoms or incorrectly placed atoms, respectively.[7]
3. Bond Lengths, Angles, and Torsion Angles: Chemical Sensibility
The geometric parameters of the refined model must be chemically reasonable. For Et₃PAuCl, the gold(I) center is expected to adopt a nearly linear coordination geometry.[2] Any significant deviation from this should be scrutinized. Bond lengths and angles should be compared with those of similar, well-characterized structures in databases like the Cambridge Structural Database (CSD).[8]
4. Anisotropic Displacement Parameters (ADPs): Modeling Atomic Motion
ADPs, often visualized as thermal ellipsoids, model the anisotropic vibration of atoms in the crystal lattice. Non-positive definite (NPD) ADPs are a serious red flag, suggesting an unstable refinement or an incorrect atomic assignment. The shape and size of the ellipsoids should also be chemically plausible. For instance, the ellipsoids of terminal atoms in the ethyl groups of Et₃PAuCl are expected to be larger than those of the gold or phosphorus atoms.
Comparative Analysis of Et₃PAuCl and Related Complexes
To illustrate the practical application of these validation principles, let's compare the published crystallographic data for Et₃PAuCl with some of its analogs.
| Parameter | Et₃PAuCl[9] | Et₃PAuI[4] | (Ph₃P)AuCl[1] | (Ph₃PO)AuCl[10] |
| Formula | C₆H₁₅AuClP | C₆H₁₅AuIP | C₁₈H₁₅AuClP | C₁₈H₁₅AuClO P |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pnma | P2₁2₁2₁ | P-1 |
| a (Å) | 7.106(1) | 10.328(2) | 12.300(4) | 9.539(6) |
| b (Å) | 19.016(2) | 8.863(2) | 13.084(4) | 10.438(5) |
| c (Å) | 7.735(1) | 12.219(3) | 10.170(3) | 9.634(5) |
| β (º) | 106.31(1) | 90 | 90 | 84.56(4) |
| V (ų) | 1003.1(1) | 1118.8(4) | 1636.5(9) | 895.8(8) |
| Z | 4 | 4 | 4 | 2 |
| R-factor (R1) | 0.048 | 0.038 | Not Reported | 0.052 |
| wR2 | Not Reported | 0.096 | Not Reported | Not Reported |
| GooF | Not Reported | 1.09 | Not Reported | Not Reported |
| Au-P (Å) | 2.232(9) | 2.268(2) | Not Reported | 2.192(5) |
| Au-X (Å) | 2.305(8) | 2.5898(1) | Not Reported | 2.273(5) |
| P-Au-X (º) | 178.5(3) | 178.89(6) | ~180 | ~180 |
Table 1: Comparison of crystallographic data for Et₃PAuCl and related gold(I) complexes.
From this comparison, we can draw several insights. The R-factor for the Et₃PAuCl structure is reasonable for a heavy-atom-containing compound from its time of publication. The Au-P and Au-Cl bond lengths are consistent with expectations for linearly coordinated gold(I) phosphine complexes. The P-Au-Cl bond angle is very close to the ideal 180°. The data for the iodo-analog, Et₃PAuI, shows a similarly well-refined structure with a good GooF value.[4] The slightly longer Au-P bond in the iodo complex compared to the chloro complex is consistent with the relative trans-influences of the halide ligands.
Experimental Protocol: A Step-by-Step Validation Workflow
For a newly determined structure of an Et₃PAuCl derivative, the following validation workflow should be followed:
-
Initial Data Processing and Reduction:
-
Carefully integrate the raw diffraction images, paying close attention to the spot shapes and background levels.
-
Apply necessary corrections for Lorentz factor, polarization, and absorption. For gold-containing crystals, an empirical absorption correction based on multi-scan data is often essential.[11]
-
Thoroughly analyze the data for potential issues like twinning.
-
-
Structure Solution and Initial Refinement:
-
Solve the structure using direct methods or Patterson methods. The heavy gold atom should be easily located.
-
Perform an initial isotropic refinement of all non-hydrogen atoms.
-
-
Model Building and Refinement Cycles:
-
Carefully examine the difference electron density map (Fo-Fc) to locate any missing atoms or identify regions of unmodeled disorder.
-
Refine the model anisotropically.
-
Add hydrogen atoms at calculated positions and refine them using a riding model.
-
-
Intermediate Validation with checkCIF:
-
Generate a CIF file and submit it to the IUCr's checkCIF service.[2]
-
Address any A- or B-level alerts. This may involve re-evaluating the space group assignment, checking for missed symmetry, or re-refining disordered moieties.
-
-
Final Refinement and Validation:
-
Perform the final cycles of refinement.
-
Generate the final CIF and a comprehensive validation report.
-
Visually inspect the final model and the electron density maps one last time.
-
Visualization of the Validation Workflow
Caption: A streamlined workflow for the validation of X-ray crystallographic data.
Logical Relationships in Data Validation
Caption: Interconnectedness of key parameters for a reliable crystal structure.
Conclusion: A Commitment to Quality
The validation of X-ray crystallographic data is not a mere formality but a cornerstone of scientific rigor. For important molecules like Et₃PAuCl, which hold potential in medicine and catalysis, the accuracy of their structural characterization is non-negotiable. By embracing a validation-centric approach, from the initial diffraction experiment to the final deposition of data, researchers can ensure that their contributions to the field are both robust and enduring. This guide serves as a starting point for researchers to critically evaluate their own data and to engage with the crystallographic community in a transparent and scientifically sound manner.
References
-
checkCIF validation ALERTS: what they mean and how to respond. - SciSpace. (2019, December 31). Retrieved from [Link]
-
checkCIF FAQ - IUCr Journals. (n.d.). Retrieved from [Link]
-
Guy, J. J., & Jones, P. G. (1977). Crystal and molecular structure of chloro(triphenyl phosphite)gold(I). J. Chem. Soc., Dalton Trans., (9), 871-874. Retrieved from [Link]
-
PLATON/VALIDATION - A.L.Spek. (n.d.). Retrieved from [Link]
-
Marzo, T., et al. (2017). Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study. Frontiers in Chemistry, 5, 62. Retrieved from [Link]
-
checkCIF/PLATON reports - IUCr Journals - International Union of Crystallography. (n.d.). Retrieved from [Link]
-
Tiekink, E. R. T. (1989). Chloro(triethylphosphine)gold(I). Acta Crystallographica Section C: Crystal Structure Communications, 45(8), 1233-1234. Retrieved from [Link]
-
X-Ray Crystallography of Chemical Compounds - PMC. (n.d.). Retrieved from [Link]
-
Single-crystal structure validation with the program PLATON - ResearchGate. (n.d.). Retrieved from [Link]
-
checkCIF validation ALERTS: what they mean and how to respond - ResearchGate. (n.d.). Retrieved from [Link]
-
X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]
-
checkCIF validation ALERTS: what they mean and how to respond - PMC - NIH. (n.d.). Retrieved from [Link]
-
Validating a small-unit-cell structure; understanding checkCIF reports - A. Linden - YouTube. (2013, October 17). Retrieved from [Link]
-
Chloro(triphenylphosphine)gold(I) - Wikipedia. (n.d.). Retrieved from [Link]
-
Correcting systematic errors in diffraction data with modern scaling algorithms - IUCr Journals. (2023, June 30). Retrieved from [Link]
-
data requirements for structures submitted to Acta Cryst. Sections C and E - IUCr Journals. (n.d.). Retrieved from [Link]
-
Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study - PMC - NIH. (n.d.). Retrieved from [Link]
-
THE PLATON HOMEPAGE. (n.d.). Retrieved from [Link]
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R-factor (crystallography) - Wikipedia. (n.d.). Retrieved from [Link]
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Electron density maps - Proteopedia, life in 3D. (2022, January 22). Retrieved from [Link]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). Retrieved from [Link]
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Limitations and lessons in the use of X-ray structural information in drug design - PMC. (n.d.). Retrieved from [Link]
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Crystallographic data and selected experimental details for structures... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
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PLATON for Windows - School of Chemistry. (n.d.). Retrieved from [Link]
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R-Factors. (n.d.). Retrieved from [Link]
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Interpretation of very low resolution X-ray electron-density maps using core objects - NIH. (n.d.). Retrieved from [Link]
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(PDF) Structure validation in chemical crystallography - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) R Factors in Rietveld Analysis: How Good is Good Enough - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Validation of ligands in macromolecular structures determined by X-ray crystallography. (2018, March 2). Retrieved from [Link]
-
A Guide to CIF for Authors - IUCr. (n.d.). Retrieved from [Link]
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Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Retrieved from [Link]
-
Crystallographic Structure Factors and Electron Density, Resolution, and R-value - PDB-101. (n.d.). Retrieved from [Link]
-
Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis - PMC. (n.d.). Retrieved from [Link]
-
Validation of Experimental Crystal Structures - CCDC. (n.d.). Retrieved from [Link]
-
PLATON INTRO - MIT. (n.d.). Retrieved from [Link]
-
Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed. (n.d.). Retrieved from [Link]
-
Categorization of the types of errors affecting accuracy and precisionccuracy and Precision - Robert M. MacKay Electron Microprobe Lab - Dalhousie University. (n.d.). Retrieved from [Link]
-
X-ray macromolecular crystallography: an overview - Moodle@Units. (n.d.). Retrieved from [Link]
-
Determining crystal structures | Science | Research Starters - EBSCO. (n.d.). Retrieved from [Link]
-
PLATON data validation tests - IUCr Journals. (n.d.). Retrieved from [Link]
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The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures - NIH. (n.d.). Retrieved from [Link]
-
Crystal structure and polymorphic forms of auranofin revisited - PMC - NIH. (2025, April 3). Retrieved from [Link]
-
Configure checkCIF - Editorial Manager. (n.d.). Retrieved from [Link]
-
Community recommendations on cryoEM data archiving and validation - IUCr Journals. (2024, February 15). Retrieved from [Link]
-
Structure and Synthesis of Gold(I) Alkene π-Complexes with Variable Phosphine Donicity and Enhanced Stability | Organometallics - ACS Publications. (2020, July 10). Retrieved from [Link]
-
5.11: R factor - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors - MDPI. (2023, January 3). Retrieved from [Link]
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Comparative Pharmacokinetics of Oral Chrysotherapy Agents: SKF 36914 and Auranofin Derivatives
The following guide provides an in-depth technical analysis of the pharmacokinetics and biological half-life of SKF 36914 and its derivatives. This document is structured to serve researchers and drug development professionals investigating metallodrugs and oral chrysotherapy agents.
Executive Summary & Chemical Context
SKF 36914 (Chloro(triethylphosphine)gold(I)) represents a pivotal milestone in the development of anti-rheumatic drugs (DMARDs). Historically, gold therapy (chrysotherapy) was limited to injectable, hydrophilic complexes like Gold Sodium Thiomalate (GST). SKF 36914 was the prototype that demonstrated oral bioavailability was achievable through the coordination of gold with lipophilic phosphine ligands.
However, while SKF 36914 proved efficacy, its "performance" in terms of the therapeutic index was suboptimal due to gastrointestinal and renal toxicity. This led to the development of its derivative, SKF 39162 (Auranofin) , where the chloride ligand was replaced by a thioglucose moiety to modulate stability and pharmacokinetics.
Structural Evolution
-
SKF 36914: Et3P-Au-Cl (High lipophilicity, rapid ligand exchange, higher toxicity).
-
Auranofin (SKF 39162): Et3P-Au-S-Glucose(Ac)4 (Balanced lipophilicity, stabilized ligand exchange, improved safety).
Pharmacokinetic Profile: SKF 36914 vs. Alternatives
The defining pharmacokinetic characteristic of SKF 36914 and its derivatives is the Triethylphosphine-Gold (Et3PAu+) pharmacophore. Unlike injectable gold, which remains extracellular, this moiety permeates cell membranes, leading to distinct distribution patterns.
Comparative PK Data Table
| Parameter | SKF 36914 (Prototype) | Auranofin (Optimized Derivative) | Gold Sodium Thiomalate (Injectable Std) |
| Route of Admin | Oral | Oral | Intramuscular (IM) |
| Bioavailability | High (>80% absorbed) | ~25% absorbed | 100% (Systemic) |
| Active Species | Et3PAu+ (Rapidly generated) | Et3PAu+ (Slowly generated) | Au(I)-Thiol polymers |
| RBC Partitioning | Very High (>50% associated with RBCs) | High (~40-50% associated with RBCs) | Negligible (<1%) |
| Plasma T1/2 (Terminal) | ~15–20 Days (Est.) | 17–26 Days | ~6 Days (Plasma), 250d (Tissue) |
| Excretion Route | Fecal (>80%) & Urine | Fecal (85%) & Urine (15%) | Urine (>70%) |
| Kidney Retention | High (Nephrotoxicity Risk) | Low to Moderate | Very High |
| GI Toxicity | Severe (Ulceration) | Mild (Loose stools) | N/A (Bypasses GI) |
Absorption and Ligand Exchange Mechanisms
The superior absorption of SKF 36914 is driven by the lipophilic Et3P ligand. Upon entering the bloodstream, the Cl ligand in SKF 36914 is extremely labile and undergoes rapid ligand exchange with plasma thiols (Albumin-Cys34) or membrane thiols.
-
SKF 36914 Behavior: The Au-Cl bond is weak. In the stomach/intestine, it likely reacts immediately with mucosal proteins, causing the observed irritation and ulceration (Payne & Arena, 1978).
-
Auranofin Behavior: The Au-S-Sugar bond is more stable than Au-Cl. It survives gastric transit better, allowing controlled absorption and reducing direct mucosal damage.
Cellular Distribution (The RBC Sink)
A critical differentiator for SKF 36914 derivatives is their affinity for Red Blood Cells (RBCs).
-
Injectable Gold: Remains in plasma, bound to albumin.
-
SKF 36914/Auranofin: The Et3PAu+ cation actively penetrates the RBC membrane. Inside the RBC, it binds to Hemoglobin (likely at Cys-93 of the
-chain). This creates a "deep compartment" or reservoir, extending the biological half-life and preventing rapid renal clearance.
Mechanism of Action & Metabolism Pathway
The following diagram illustrates the metabolic fate of SKF 36914 derivatives, highlighting the critical "Ligand Exchange" events that dictate their pharmacokinetics.
Figure 1: Metabolic pathway comparison. Note the direct mucosal interaction of SKF 36914 (red path) versus the stabilized transit of Auranofin.
Experimental Protocols for PK Analysis
To validate the pharmacokinetics of SKF 36914 derivatives, researchers must employ protocols that distinguish between "total gold" and the "active phosphine species," and account for the RBC reservoir.
Protocol A: Compartmental Separation & Gold Quantification
Rationale: Because Et3PAu+ partitions into cells, measuring whole blood vs. plasma is critical.
-
Sampling: Collect whole blood in heparinized tubes (EDTA may chelate gold loosely, heparin is preferred for metallodrugs).
-
Separation:
-
Centrifuge immediately at 2,000 x g for 10 min at 4°C.
-
Remove plasma (supernatant) and store at -20°C.
-
Wash RBC pellet 3x with cold PBS to remove loosely bound plasma gold.
-
-
Digestion (Matrix Destruction):
-
Add 0.5 mL sample (Plasma or RBC lysate) to Teflon vessels.
-
Add 2 mL HNO3 (Suprapur) and 0.5 mL H2O2.
-
Microwave digestion: Ramp to 180°C over 15 min, hold for 10 min.
-
-
Quantification (ICP-MS):
-
Dilute digestate with 1% HCl/Ir (Iridium internal standard).
-
Analyze using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring isotope 197Au.
-
Validation: Limit of Detection (LOD) should be < 0.05 ng/mL.
-
Protocol B: Ligand Stability Assay (In Vitro)
Rationale: To compare SKF 36914 vs. new derivatives for stability against thiol exchange.
-
Incubation: Prepare 10 µM of test compound (SKF 36914) in PBS.
-
Challenge: Add equimolar Bovine Serum Albumin (BSA) containing free Cys-34.
-
Monitoring: Use 31P-NMR spectroscopy .
-
The Et3P-Au-Cl peak will shift upon binding to BSA-S-Au-PEt3.
-
Endpoint: Measure the rate of disappearance of the parent peak.
-
Interpretation: Faster disappearance correlates with higher immediate toxicity/reactivity (SKF 36914 will be faster than Auranofin).
-
Workflow: Pharmacokinetic Study Design
The following flow chart outlines the standard operating procedure (SOP) for a comparative PK study in rodent models, ensuring data integrity for regulatory review.
Figure 2: Preclinical PK study workflow for oral gold derivatives.
Expert Insight: Why SKF 36914 Failed (and Auranofin Succeeded)
As an Application Scientist, it is crucial to understand that biological half-life is not the only determinant of success .
-
SKF 36914 had excellent absorption and a long half-life, technically meeting PK requirements.
-
The Failure Mode: The chloride ligand was too labile. It exchanged with gastric mucosal proteins before absorption was complete, leading to local necrosis (enterocolitis).
-
The Solution: Auranofin utilized the SATG (sugar) ligand to "mask" the gold atom until it passed the gastric mucosa, effectively acting as a prodrug for the Et3PAu+ cation.
Recommendation for Future Development: When designing new gold-based derivatives (e.g., for oncology or antiparasitic indications), focus on the ligand exchange rate . The ligand must be stable enough to prevent gastric toxicity but labile enough to release the active gold species at the target site (tumor or joint).
References
-
Walz, D. T., DiMartino, M. J., Sutton, B., & Misher, A. (1972).[1] SK&F 36914--an agent for oral chrysotherapy.[1][2] Journal of Pharmacology and Experimental Therapeutics, 181(2), 292-297.[2] Link
-
Payne, B. J., & Arena, E. (1978). The subacute and chronic toxicity of SK&F 36914, SK&F D-39162 and gold sodium thiomalate in rats.[3] Veterinary Pathology, 15(Suppl 5), 13-22. Link
-
Blocka, K. L., et al. (1986). Auranofin versus injectable gold.[4][5][6][7] Comparison of pharmacokinetic properties. The American Journal of Medicine, 81(6), 1065-1074. Link
-
Becker, K., et al. (2016). Phase I Clinical Trial Results of Auranofin, a Novel Antiparasitic Agent.[8] Antimicrobial Agents and Chemotherapy, 61(1). Link
-
PubChem. (n.d.).[9] Chloro(triethylphosphine)gold (SKF 36914).[10][11] National Library of Medicine. Link
Sources
- 1. SK&F 36914--an agent for oral chrysotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SK&F 36914--an agent for oral chrysotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The subacute and chronic toxicity of SK&F 36914, SK&F D-39162 and gold sodium thiomalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auranofin versus injectable gold. Comparison of pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of auranofin a single dose study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of triethylphosphine gold (auranofin) and gold sodium thiomalate (GST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of oral and injectable gold compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Clinical Trial Results of Auranofin, a Novel Antiparasitic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis(triethylphosphine)gold chloride | C12H30AuCl3P2 | CID 149280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]
- 11. Chloro(triethylphosphine)gold | C6H15AuClP | CID 3032639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluation of Mitochondrial Respiration Inhibition by Et3PAuCl: A Comparative Technical Guide
Executive Summary
This guide provides a technical evaluation of Chloro(triethylphosphine)gold(I) (Et3PAuCl) , a gold(I) phosphine complex, specifically focusing on its capacity to inhibit mitochondrial respiration. Unlike direct Electron Transport Chain (ETC) inhibitors (e.g., Rotenone), Et3PAuCl acts primarily as a potent inhibitor of mitochondrial thioredoxin reductase (TrxR2) . This inhibition triggers a cascade of oxidative stress, leading to the opening of the Mitochondrial Permeability Transition Pore (mPTP), membrane potential collapse, and subsequent respiratory failure.
This document is designed for researchers requiring a robust framework to distinguish Et3PAuCl’s mechanism from classical metabolic inhibitors and its clinical analog, Auranofin.
Mechanistic Profile: The TrxR-mPTP Axis
To evaluate Et3PAuCl correctly, one must understand that its respiratory inhibition is secondary to thioredoxin system collapse.
Mechanism of Action[1][2][3][4][5][6]
-
Target Engagement: The [Et3PAu]+ cation binds with high affinity to the selenocysteine active site of TrxR2.
-
Redox Collapse: Inhibition of TrxR2 prevents the reduction of oxidized Thioredoxin (Trx-S2).
-
ROS Accumulation: The depletion of reduced Thioredoxin (Trx-(SH)2) compromises the mitochondrial peroxidase system (Prx3), leading to rapid H2O2 accumulation.
-
mPTP Opening: Elevated ROS oxidizes critical thiol groups on the mPTP (e.g., Cyclophilin D, ANT), sensitizing the pore to Calcium.
-
Respiratory Failure: Pore opening dissipates the proton gradient (
), uncoupling oxidative phosphorylation and halting ATP synthesis-linked respiration.
DOT Diagram: Mechanism of Action
Caption: The cascade from Et3PAuCl-mediated TrxR2 inhibition to respiratory failure via mPTP opening.
Comparative Analysis: Et3PAuCl vs. Alternatives
Comparison Matrix
The following table contrasts Et3PAuCl with its clinical parent (Auranofin) and standard mitochondrial toxins.
| Feature | Et3PAuCl | Auranofin (Clinical Analog) | Rotenone (Classic Inhibitor) |
| Primary Target | Thioredoxin Reductase (TrxR) | Thioredoxin Reductase (TrxR) | Complex I (NADH Dehydrogenase) |
| Pharmacophore | [Et3PAu]+ Cation | [Et3PAu]+ Cation | Rotenoid Core |
| Respiration Effect | Indirect: ROS-mediated mPTP opening causes loss of respiratory control. | Indirect: Identical to Et3PAuCl; thiosugar ligand is a leaving group. | Direct: Immediate blockade of electron flow. |
| Kinetics | Delayed/Progressive (Requires ROS buildup). | Delayed/Progressive. | Immediate (Seconds). |
| mPTP Involvement | High (Ca2+ sensitizer). | High (Ca2+ sensitizer). | Low (unless chronic). |
| IC50 (TrxR) | ~0.02 - 0.1 µM | ~0.02 - 0.1 µM | N/A |
Key Differentiators
-
Vs. Auranofin: Et3PAuCl is effectively the "active warhead" of Auranofin. Studies confirm that the thiosugar moiety of Auranofin is a leaving group and is not required for mitochondrial toxicity. Et3PAuCl is preferred in mechanistic studies to rule out carbohydrate transport effects.
-
Vs. Rotenone/Antimycin A: Unlike these inhibitors which mechanically block the ETC, Et3PAuCl induces a "catastrophic failure" of mitochondrial integrity. In a Seahorse assay, Rotenone causes an instant flatline; Et3PAuCl may show a crumbling profile where maximal respiration is lost first due to membrane instability.
Experimental Protocols
Protocol A: Seahorse XF Mito Stress Test (Optimized for Gold Compounds)
Objective: Differentiate between direct ETC inhibition and ROS-mediated dysfunction.
Rationale: Standard acute injections may miss the time-dependent ROS accumulation required for Et3PAuCl activity. A pre-treatment step is recommended.[1][2]
Workflow Diagram
Caption: Modified Seahorse XF workflow including pre-treatment to capture TrxR-mediated toxicity.
Step-by-Step Methodology
-
Seeding: Plate cells (e.g., HeLa, HCT116) at 20,000 cells/well in XF96 plates. Incubate overnight.
-
Drug Treatment (Critical):
-
Acute Injection:[3] For immediate effects, load Et3PAuCl in Port A. (Note: Effects may be minimal within 20 mins).
-
Pre-treatment (Recommended): Incubate cells with Et3PAuCl (0.1 – 5 µM) for 2–4 hours prior to the assay. This allows time for TrxR inhibition to deplete the reduced thioredoxin pool.
-
-
Assay Medium: Wash cells with unbuffered XF DMEM (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
-
The Run:
-
Basal OCR: Measure 3 cycles. (Expect lower basal OCR in pre-treated cells).
-
Injection A (Oligomycin 1.5 µM): Measures ATP-linked respiration.
-
Injection B (FCCP 0.5 - 1.0 µM): Measures Maximal Respiration. Note: Et3PAuCl treated cells often fail to respond to FCCP due to prior loss of membrane potential.
-
Injection C (Rotenone/Antimycin A 0.5 µM): Non-mitochondrial respiration.
-
Self-Validating Check: If Et3PAuCl is working via the TrxR mechanism, you should observe a collapsed Spare Respiratory Capacity (FCCP response) before you see a complete loss of Basal Respiration.
Protocol B: Mitochondrial Swelling Assay (mPTP Validation)
Objective: Confirm that respiratory inhibition is linked to mPTP opening.
-
Isolation: Isolate liver mitochondria (RLM) in standard sucrose buffer (250 mM Sucrose, 10 mM Tris-MOPS, 1 mM EGTA-Tris, pH 7.4).
-
Suspension: Resuspend RLM (0.5 mg protein/mL) in swelling buffer (250 mM Sucrose, 10 mM Tris-MOPS, 5 mM Succinate, 2 µM Rotenone, 10 µM EGTA ). Note: Low EGTA is crucial to allow Ca2+ sensitivity.
-
Treatment: Add Et3PAuCl (0.5 – 2 µM). Incubate for 2-5 minutes.
-
Trigger: Add Calcium (CaCl2, 20-50 µM).
-
Measurement: Monitor Absorbance at 540 nm .
-
Result: A rapid decrease in absorbance indicates swelling (mPTP opening).
-
Control: Cyclosporin A (CsA) should block this swelling, confirming mPTP specificity.
-
References
-
Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions. Source: Rigobello, M. P., et al. (2002). Journal of Inorganic Biochemistry. URL:[Link]
-
The mechanism of acute cytotoxicity of triethylphosphine gold(I) complexes. II. Triethylphosphine gold chloride-induced alterations in mitochondrial function. Source: Rush, G. F., et al. (1987). Toxicology and Applied Pharmacology. URL:[Link]
-
Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study. Source: Marzo, T., et al. (2017). ACS Medicinal Chemistry Letters. URL:[Link]
-
Mitochondrial thioredoxin reductase inhibition by gold(I) compounds and concurrent stimulation of permeability transition and release of cytochrome c. Source: Rigobello, M. P., et al. (2002). Biochemical Pharmacology. URL:[Link]
-
Seahorse XF Cell Mito Stress Test Kit User Guide. Source: Agilent Technologies. URL:[Link]
Sources
Validation of Gold(I) Catalyst Purity via ³¹P NMR Spectroscopy
Executive Summary
The "White Powder" Fallacy: In gold(I) catalysis, visual appearance is a non-indicator of purity. Both active gold(I) chloride complexes (L-Au-Cl) and their decomposed metallic gold residues can appear as identical off-white solids. Furthermore, elemental analysis (EA) often fails to distinguish between the active catalyst and decomposed metallic gold because the mass percentage of gold remains high in both.
The Solution: ³¹P NMR spectroscopy is the only definitive, solution-state method to validate the speciation of phosphine-ligated gold(I) catalysts. This guide outlines why ³¹P NMR is the industry standard for validating complexes like (PPh₃)AuCl, JohnPhosAuCl, and IPrAuCl (via ¹³C), providing a self-validating protocol to distinguish active catalyst from free ligand, oxides, and silver impurities.
Comparative Analysis: Why ³¹P NMR Wins
The following table compares ³¹P NMR against alternative validation methods, highlighting why it is the superior choice for routine purity checks.
| Feature | ³¹P NMR | Elemental Analysis (EA) | ¹H NMR | X-Ray Crystallography |
| Primary Output | Speciation (Exact chemical environment of P) | Bulk Composition (%C, %H, %N) | Ligand Structure (Proton connectivity) | 3D Structure (Bond lengths/angles) |
| Sensitivity to Au(0) | Indirect (Signal loss vs. Internal Standard) | None (Au% is high in both catalyst and debris) | None | None |
| Differentiation | Distinguishes L-Au-Cl vs. L-Au⁺ vs. Oxide | Cannot distinguish L-Au-Cl from mixture of L + Au(0) | Ligand peaks often overlap; metal center is "invisible" | Distinguishes all, but only for one crystal |
| Throughput | High (5–10 mins) | Low (Hours/Days) | High (5–10 mins) | Very Low (Days/Weeks) |
| Sample State | Solution (Bulk sample) | Solid (Bulk sample) | Solution (Bulk sample) | Solid (Single Crystal) |
Critical Insight: EA is often deceptive. If a catalyst decomposes to Au(0) and free phosphine, the carbon/hydrogen content may remain close to theoretical values, yet the sample is catalytically dead. ³¹P NMR immediately reveals the free phosphine signal.
Technical Deep Dive: The Spectral Landscape
Phosphorus-31 is an ideal nucleus for this analysis because it has 100% natural abundance and a spin of 1/2 , resulting in sharp, quantifiable signals without the need for enrichment.
The Coordination Shift ( )
When a phosphine ligand binds to a gold(I) center, the phosphorus nucleus becomes deshielded, resulting in a significant downfield shift (positive ppm change) relative to the free ligand.
-
Free Phosphine (
): Typically upfield (negative or low positive ppm). -
Gold-Bound Phosphine (
): Shifted downfield by +30 to +80 ppm. -
Phosphine Oxide (
): The primary oxidative impurity. Usually appears between the free ligand and the gold complex.
Visualization of the Validation Workflow
The following diagram illustrates the logical decision tree for validating a gold catalyst batch.
Caption: Logical workflow for interpreting ³¹P NMR data during gold(I) catalyst validation.
Case Study: Chloro(triphenylphosphine)gold(I)
Compound: (PPh₃)AuCl CAS: 14243-64-2[1][2]
This is the most common precursor for gold catalysis. The validation data below serves as the benchmark.
Experimental Data Profile (in CDCl₃)
| Species | Chemical Shift ( | Multiplicity | Notes |
| (PPh₃)AuCl | +33.8 | Singlet (s) | The active precatalyst. Sharp line. |
| Free PPh₃ | -5.0 | Singlet (s) | Indicates ligand dissociation or excess ligand. |
| O=PPh₃ | +29.0 | Singlet (s) | "Triphenylphosphine oxide." Common impurity from air exposure. |
| (PPh₃)₂Au⁺ | ~ +45.0 | Singlet (s) | "Bis-ligated" cationic species. Indicates disproportionation.[3] |
Note on Solvents: Shifts may vary slightly (
1 ppm) between CDCl₃ and CD₂Cl₂. CDCl₃ is standard for routine checks.
Interpreting Impurities
-
The "Oxide" Trap: Note that O=PPh₃ (+29 ppm) is dangerously close to (PPh₃)AuCl (+34 ppm). Low-field instruments (<300 MHz) may show these as overlapping peaks. Always zoom in on the baseline between 25–40 ppm.
-
Silver Contamination: If you are generating a cationic catalyst using AgSbF₆, and you see a doublet centered around the gold peak, this indicates Ag-P coupling . This means the silver has not been fully removed or is interacting with the phosphine, often rendering the catalyst inactive.
Standard Operating Procedure (SOP)
To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), follow this protocol.
Step 1: Sample Preparation
-
Inert Atmosphere: Weigh 10–15 mg of the gold complex in air (gold(I) chlorides are generally air-stable) or in a glovebox if the ligand is electron-rich (e.g., tBu₃P).
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).
-
Why? Excellent solubility for most Au(I) complexes.
-
-
Filtration: If the solution is cloudy (indicating metallic Au(0) or inorganic salts), filter through a small plug of celite/glass wool into the NMR tube.
-
Warning: If you filter out Au(0), you are purifying the sample but the bulk was impure. Note the presence of black residue in your lab notebook.
-
Step 2: Acquisition Parameters (³¹P{¹H})
-
Pulse Sequence: zgpg30 (or equivalent proton-decoupled sequence).
-
Sweep Width: -100 ppm to +100 ppm (sufficient for most mono-phosphines).
-
Relaxation Delay (d1): 5.0 seconds .
-
Scientific Rationale: Phosphorus nuclei in heavy metal complexes often have long longitudinal relaxation times (
). A standard d1 of 1.0s will saturate the signal, leading to inaccurate integration (underestimating the gold complex vs. free oxide). For quantitative NMR (qNMR), use (typically 10–15s).
-
-
Scans (ns): 16–64 scans (High sensitivity of ³¹P allows for quick acquisition).
Step 3: Processing
-
Line Broadening (LB): Set to 1.0 – 2.0 Hz.
-
Referencing: External H₃PO₄ is standard (0 ppm). However, in modern automation, the spectrometer usually references based on the deuterium lock frequency (Ξ ratio). This is sufficient for purity checks.
Troubleshooting & Artifacts
"I see no signal, but there is solid in the tube."
-
Cause: The complex has decomposed to metallic gold (Au⁰), which is insoluble and NMR silent.
-
Verification: Check the tube visually. Is there a black precipitate or a "gold mirror" on the glass?
"The peak is very broad."
-
Cause: Ligand exchange. If there is free phosphine present in equilibrium with the gold complex, the signal may broaden or average out.
-
Fix: Cool the sample to -20°C or -40°C to freeze out the exchange and resolve distinct species.
"I see a doublet."
-
Cause: Coupling to ¹⁰⁷Ag/¹⁰⁹Ag (Spin 1/2).
-
Meaning: You have formed a Silver-Phosphine complex, or the Silver salt used for chloride abstraction is still bound to the ligand. This is a failed catalyst activation.
References
-
Chemical Shifts of Gold(I)
- Al-Sa'ady, A. K., et al. "Coordination of phosphines to gold(I)." Journal of the Chemical Society, Dalton Transactions, 1985.
-
Specific Data Source: (Supplementary Info).
-
Phosphorus-31 NMR Methodology
- "31P NMR Spectroscopy in Organometallic Chemistry." Annual Reports on NMR Spectroscopy.
-
Protocol Validation:.
-
Catalyst Decomposition Pathways
- Echavarren, A. M., et al. "Mechanisms of Gold(I) Catalyst Decomposition.
-
Context:.
-
General Chemical Shift Tables
-
Sigma-Aldrich Product Specification:.[2]
-
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Chloro(triethylphosphine)gold(I)
For Immediate Implementation by Laboratory Personnel
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the proper and safe disposal of Chloro(triethylphosphine)gold(I). Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of all laboratory personnel and minimizing environmental impact. The primary directive for the disposal of this compound is the recovery of its constituent precious metal, gold.
Immediate Safety and Hazard Assessment
Chloro(triethylphosphine)gold(I) is a toxic compound requiring careful handling in a controlled laboratory environment.[1] All personnel must be familiar with the following hazards and necessary precautions before commencing any disposal procedures.
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1] May cause irritation to the skin, eyes, and respiratory system.[1] | Chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a properly fitted laboratory coat are mandatory. All handling of the solid compound and its solutions must be performed within a certified chemical fume hood.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Safety goggles are essential to prevent contact with the eyes. |
| Genetic Defects & Reproductive Harm | Suspected of causing genetic defects and harming fertility.[1] | Strict adherence to PPE guidelines is crucial to minimize exposure. |
In the event of exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.[2][3]
The Core Principle: Precious Metal Recovery
Due to the intrinsic value and environmental concerns associated with heavy metals, the primary disposal route for Chloro(triethylphosphine)gold(I) is not direct disposal but rather the recovery of the gold.[4] This involves a chemical process to break the stable gold-phosphine bond, allowing for the precipitation of elemental gold. The remaining phosphine-containing solution must then be treated as hazardous waste.
Step-by-Step Disposal and Gold Recovery Protocol
This protocol details a two-stage process: Stage 1: Oxidative cleavage of the gold-phosphine bond and precipitation of gold. Stage 2: Management and disposal of the residual phosphine waste.
Experimental Workflow for Gold Recovery
Caption: Workflow for the recovery of gold from Chloro(triethylphosphine)gold(I).
Detailed Experimental Protocol
Materials:
-
Chloro(triethylphosphine)gold(I) waste
-
Suitable solvent (e.g., ethanol or isopropanol)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized water
-
Ethanol
-
Glass beakers
-
Stir plate and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation:
-
Ensure all work is conducted in a certified chemical fume hood while wearing the appropriate PPE as outlined in Table 1.
-
For every 1 gram of Chloro(triethylphosphine)gold(I) waste, prepare approximately 20 mL of a suitable solvent (e.g., ethanol).
-
-
Dissolution and Oxidation:
-
In a glass beaker, dissolve the Chloro(triethylphosphine)gold(I) waste in the solvent with stirring.
-
Once dissolved, slowly and carefully add 30% hydrogen peroxide to the solution. A typical starting point is a 1:1 molar ratio of H₂O₂ to the gold complex. Caution: The reaction may be exothermic. Add the hydrogen peroxide in small portions.
-
The addition of an oxidizing agent like hydrogen peroxide facilitates the oxidation of the phosphine ligand, breaking the gold-phosphine bond.[5]
-
-
Precipitation and Isolation:
-
Gently heat the solution to approximately 50-60°C with continuous stirring for 1-2 hours. This will promote the complete precipitation of elemental gold.
-
A color change and the formation of a dark precipitate (elemental gold) should be observed.
-
Allow the solution to cool to room temperature.
-
Set up a Buchner funnel with appropriate filter paper.
-
Filter the cooled solution to collect the precipitated gold.
-
Wash the collected solid sequentially with deionized water and then with ethanol to remove any soluble impurities.
-
Carefully transfer the recovered gold to a pre-weighed container and dry it in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.
-
-
Waste Management:
-
The filtrate from the filtration step contains the oxidized phosphine ligand, primarily triethylphosphine oxide, and any excess reagents. This solution is still considered hazardous waste.
-
Collect the filtrate in a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste: Contains Triethylphosphine Oxide and residual solvents."
-
Dispose of this waste through your institution's Environmental Health and Safety (EHS) office. Do not pour it down the drain.[3]
-
Causality and Self-Validating Systems
The rationale behind this protocol is rooted in the chemical properties of the components. The gold(I) center is susceptible to reduction to elemental gold (Au(0)) upon the disruption of its coordination sphere. The triethylphosphine ligand, a soft Lewis base, forms a stable bond with the soft gold(I) center.[6] Oxidation of the phosphorus center from P(III) in triethylphosphine to P(V) in triethylphosphine oxide weakens and ultimately cleaves the Au-P bond. This destabilizes the gold complex in solution, leading to its reduction and precipitation as metallic gold.
This protocol is designed as a self-validating system. The visual confirmation of a dark precipitate is a primary indicator of successful gold recovery. Furthermore, the final weight of the dried, recovered gold can be compared to the theoretical amount of gold in the initial waste material to quantify the efficiency of the recovery process.
Regulatory Compliance and Final Disposal
All waste generated from this procedure must be handled in accordance with local, state, and federal regulations.[7][8] The collected filtrate containing triethylphosphine oxide should be disposed of as hazardous waste through your institution's certified waste management program.[3] The recovered elemental gold can be stored for future use or sent to a precious metal refiner.
References
-
Gelest, Inc. (2016, May 18). TRIETHYLPHOSPHINE GOLD(I) CHLORIDE Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009, May 8). SAFETY DATA SHEET: Triethylphosphine oxide. Retrieved from [Link]
-
ResearchGate. (2019, August 7). (PDF) Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents. Retrieved from [Link]
-
MDPI. (2018, August 20). Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties. Dalton Transactions. Retrieved from [Link]
-
PubMed. (1987). The mechanism of acute cytotoxicity of triethylphosphine gold(I) complexes. II. Triethylphosphine gold chloride-induced alterations in mitochondrial function. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Pesticides - Fact Sheet for Phosphine. Retrieved from [Link]
-
ResearchGate. (2014, December 17). How can one break a gold-thiol bond?. Retrieved from [Link]
-
911Metallurgist. (2016, July 27). Gold Precipitation Methods. Retrieved from [Link]
-
AZoM. (n.d.). Acid Method for the Digestion of Gold Ore Samples. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Retrieved from [Link]
-
MDPI. (n.d.). Disulfide Competition for Phosphine Gold(I) Thiolates: Phosphine Oxide Formation vs. Thiolate Disulfide Exchange. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
-
RSC Publishing. (2018, June 29). Development of a general acid method for the digestion of gold ore samples together with a comparison of extraction solvents for gold and determination by microwave-induced plasma-atomic emission spectrometry (MIP-AES). Retrieved from [Link]
-
Regulations.gov. (2020, June 16). Phosphine: Justification for the Continued Need for the Existing Tolerances. Retrieved from [Link]
- Google Patents. (n.d.). CA2736680A1 - Process for the recovery of gold using macroporous resins.
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
911Metallurgist. (2016, July 12). Gold Precipitation Test. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigation on Gold–Ligand Interaction for Complexes from Gold Leaching: A DFT Study [mdpi.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling Chloro(triethylphosphine)gold
CAS: 15529-90-5 | Formula: (C₂H₅)₃PAuCl | Role: Senior Application Scientist[1]
Executive Summary & Risk Context
Chloro(triethylphosphine)gold(I) is not merely a catalyst; it is a bioactive, heavy-metal organophosphorus complex.[1] While often handled casually in catalysis labs, it possesses Acute Oral Toxicity (Category 3) and Reproductive Toxicity (Category 2) hazards that are frequently overlooked.[1]
The Silent Hazard: The stability of this complex masks the risk of the phosphine ligand. Upon contact with strong acids or thermal decomposition, it can release Triethylphosphine , a toxic and pyrophoric substance.[1] Furthermore, as a precursor to metallodrugs (analogous to Auranofin), it exhibits potent cytotoxicity.[1]
Scope: This guide moves beyond the generic SDS to provide a logistical framework for safe handling, specifically addressing the solvent-PPE incompatibility often encountered in gold chemistry.
Hazard Identification & Control Matrix
| Hazard Class | H-Code | Risk Description | Control Mechanism |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1][2][3] High bioavailability.[1] | Zero-mouth contact. Wash hands immediately after doffing gloves.[1] |
| Reproductive Tox. | H361 | Suspected of damaging fertility/unborn child.[1][2] | Strict segregation. Pregnant personnel should avoid handling.[1] |
| Skin/Eye Irritant | H315/H319 | Causes serious eye/skin irritation.[1][2][3][4] | Full skin coverage.[1] Chemical goggles (no gaps).[1] |
| STOT SE 3 | H335 | Respiratory irritation.[1][2][3][5] | 100% Fume Hood Use. No open bench handling.[1] |
The Solvent-Aware PPE Protocol
Standard nitrile gloves are often insufficient because this catalyst is typically dissolved in Dichloromethane (DCM) or Chloroform, which permeate nitrile in <1 minute.[1]
PPE Selection Logic (Diagram)
Detailed PPE Specifications
-
Hand Protection (Critical):
-
Dry Solid: Double Nitrile gloves (min 5 mil thickness).[1]
-
DCM/Chloroform Solutions: Silver Shield (Laminate) gloves are mandatory for prolonged handling.[1] If dexterity requires nitrile, use the "Splash & Strip" method: Double nitrile, change immediately upon any splash, and discard outer gloves every 15 minutes.[1]
-
-
Respiratory: Handling must occur in a certified chemical fume hood (Face velocity: 80–100 fpm).[1] If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required.[1]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the fine, static-prone nature of the powder.
-
Body: 100% Cotton Lab coat (high neck) + Chemical resistant apron if handling >5g scale.[1]
Operational Protocol: Step-by-Step
Phase A: Preparation & Weighing
The complex is light-sensitive and static-prone.
-
Environment: Dim hood lights or wrap flask in foil.
-
Static Control: Use an anti-static gun or polonium strip on the weighing boat.[1] Gold phosphines are "fluffy" and easily disperse.[1]
-
Weighing:
-
Place a secondary container (wide-mouth jar) inside the balance.
-
Transfer solid into the weighing boat inside the hood, then move the closed container to the balance.
-
Never spatula the open bottle on an open bench.
-
Phase B: Reaction Setup
-
Inert Atmosphere: While air-stable for short periods,
ligands can oxidize to phosphine oxides ( ) over time, degrading catalyst activity. Purge reaction vessels with Nitrogen/Argon. -
Addition: Add solvent slowly. Exothermic decomposition is rare but possible if impurities are present.[1]
Phase C: Decontamination & Cleanup
Self-Validating Step: Verify no gold residues remain.[1]
-
Wipe Down: Use a paper towel soaked in Ethanol (not DCM) to wipe the balance area.
-
Verification: A purple/black stain on the paper towel indicates reduced colloidal gold (contamination).[1] Re-clean until no staining occurs.[1]
Waste Disposal & Gold Recovery
Do not incinerate gold waste.[1] It is economically wasteful and environmentally hazardous.
Disposal Workflow (Diagram)
Recovery Protocol
-
Liquids: Collect all reaction mother liquors in a dedicated container labeled "Gold Waste - Do Not Incinerate."
-
Solids: Filter pads (Celite/Silica) used for purification often contain 10-20% of the gold mass.[1] Bag these separately in heavy-duty poly bags labeled for metal recovery.
-
Deactivation (Spill Control):
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen.[1] Note: If a "garlic" odor was detected, suspect Phosphine release.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] If dissolved in DCM, wash immediately—DCM carries the gold complex through the skin barrier.
-
Ingestion: Immediately call a Poison Center.[1][2] Do not induce vomiting unless instructed. The oral toxicity (Category 3) makes this a life-threatening emergency.[1]
References
-
Gelest, Inc. (2016).[1][2][8] Safety Data Sheet: Triethylphosphine Gold(I) Chloride. Retrieved from
-
Sigma-Aldrich. (n.d.).[1][5] Chloro(triethylphosphine)gold(I) Product Sheet & SDS. Retrieved from [1][5]
-
National Institutes of Health (NIH). (2020).[1] Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation. Retrieved from [1]
-
UPenn EHRS. (2019). Nitrile Glove Chemical Compatibility Reference. Retrieved from
Sources
- 1. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 2. gelest.com [gelest.com]
- 3. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. Chloro(triethylphosphine)gold(I) 97 15529-90-5 [sigmaaldrich.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
